Thiamphenicol glycinate hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O6S.ClH/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);1H/t10-,12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXJDBJNAXSJDH-MHDYBILJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl3N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023650 | |
| Record name | Thiamphenicol glycinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2611-61-2 | |
| Record name | Thiamphenicol glycinate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2611-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neomyson G hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiamphenicol glycinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulphonyl)phenyl]propyl [R-(R*,R*)]aminoacetate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAMPHENICOL AMINOACETATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88VGC22BWE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Thiamphenicol Glycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol (B1682257) glycinate (B8599266) hydrochloride is a synthetic, broad-spectrum antibiotic, a derivative of chloramphenicol (B1208). This technical guide delineates the molecular mechanism of action of thiamphenicol, focusing on its interaction with the bacterial ribosome. Thiamphenicol glycinate hydrochloride is a prodrug that is rapidly hydrolyzed in the body to release the active compound, thiamphenicol. The primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of peptide bonds.[1][2] This document provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Peptidyl Transferase
Thiamphenicol exerts its bacteriostatic effect by targeting the bacterial 70S ribosome, with a high specificity for the 50S subunit.[3][4] This selectivity for prokaryotic ribosomes over eukaryotic 80S ribosomes is a key factor in its therapeutic index. The binding of thiamphenicol to the 50S subunit sterically obstructs the peptidyl transferase center (PTC), the catalytic site responsible for peptide bond formation during protein synthesis.[3] This inhibition disrupts the elongation of the polypeptide chain, leading to a cessation of bacterial growth.[3]
The molecular structure of thiamphenicol, which features a methylsulfonyl group instead of the p-nitro group found in chloramphenicol, is crucial to its safety profile. This modification significantly reduces the risk of aplastic anemia, a severe adverse effect associated with chloramphenicol.[1]
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
The following diagram illustrates the step-by-step mechanism by which thiamphenicol inhibits bacterial protein synthesis.
Quantitative Data
In Vitro Antibacterial Activity
The potency of thiamphenicol has been quantified by determining its Minimum Inhibitory Concentration (MIC) against a range of bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterium | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae | 16 | - | 0.5 | 1-2 | [5] |
| Streptococcus pyogenes | - | - | 2 | 4 | [6] |
| Haemophilus influenzae | - | - | 0.5 | 1 | [6] |
| Gram-positive strains | 247 | 0.5 - >64 | - | - | [2] |
| Gram-negative strains | 195 | 8 - >64 | - | - | [2] |
| Anaerobic strains | - | - | 0.5 - 1.0 | - | [7] |
Pharmacokinetic Parameters of Thiamphenicol Glycinate
Following intravenous administration, thiamphenicol glycinate is rapidly converted to the active thiamphenicol. The table below summarizes key pharmacokinetic parameters in healthy volunteers after a single intravenous infusion.
| Parameter | 500 mg Dose | 1000 mg Dose | 1500 mg Dose | Reference |
| Thiamphenicol Glycinate (Prodrug) | ||||
| AUC0-∞ (µg·min/mL) | 849.1 ± 100.3 | 1305.2 ± 301.8 | 2315.9 ± 546.9 | [8] |
| Total Clearance (L/min) | 0.58 ± 0.07 | 0.41 ± 0.10 | 0.68 ± 0.18 | [8] |
| Thiamphenicol (Active Metabolite) | ||||
| AUC0-∞ (µg·min/mL) | 4509.0 ± 565.9 | 7506.5 ± 1112.4 | 12613.3 ± 2779.8 | [8] |
| Renal Clearance (L/min) | 0.097 (mean) | 0.097 (mean) | 0.097 (mean) | [8] |
| Percentage Excreted Unchanged in Urine | 71.9 ± 19.4% | 71.9 ± 19.4% | 71.9 ± 19.4% | [8] |
Inhibition of Peptidyl Transferase Activity
Kinetic studies have determined the inhibition constant (Ki) of thiamphenicol for the peptidyl transferase reaction, providing a quantitative measure of its inhibitory potency at the molecular level.
| Compound | Inhibition Constant (Ki) | System | Assay | Reference |
| Thiamphenicol | 0.45 µM | E. coli cell-free system | Puromycin Reaction | [9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of thiamphenicol is determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination by Broth Microdilution
Peptidyl Transferase Inhibition Assay (Puromycin Reaction)
This assay directly measures the inhibition of the peptidyl transferase activity of the ribosome.
Workflow for Puromycin Reaction Assay
Ribosome Binding Assay (Competitive Displacement)
This assay determines the binding affinity of thiamphenicol to the 50S ribosomal subunit by measuring its ability to displace a fluorescently labeled probe that binds to the same or an overlapping site.
Workflow for Competitive Ribosome Binding Assay
Conclusion
This compound, through its active metabolite thiamphenicol, is a potent inhibitor of bacterial protein synthesis. Its well-defined mechanism of action, centered on the inhibition of the peptidyl transferase center of the 50S ribosomal subunit, provides a solid foundation for its clinical use. The quantitative data on its antibacterial activity and pharmacokinetic profile, coupled with established experimental protocols for its study, underscore its continued relevance as a therapeutic agent and a tool for research in antimicrobial drug development. The favorable safety profile of thiamphenicol compared to chloramphenicol further enhances its therapeutic value.
References
- 1. Salient features of thiamphenicol: review of clinical pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic and clinical efficacy of thiamphenicol in poultry [medigraphic.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. benchchem.com [benchchem.com]
- 7. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Thiamphenicol Glycinate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for thiamphenicol (B1682257) glycinate (B8599266) hydrochloride, a broad-spectrum antibacterial agent. The information compiled herein is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Core Synthesis Pathways
Two principal pathways for the synthesis of thiamphenicol glycinate have been documented, each with distinct advantages and challenges. The first is a more traditional approach involving the protection and subsequent deprotection of glycine (B1666218), while the second, an improved method, utilizes an enaminoglycine ester intermediate to streamline the process.
Pathway 1: The N-Carbobenzyloxyglycine Method
This route involves the esterification of thiamphenicol with N-carbobenzyloxyglycine (N-Cbz-glycine) facilitated by a coupling agent, followed by the removal of the Cbz protecting group via catalytic hydrogenation.
Step 1: Synthesis of N-Carbobenzyloxythiamphenicol Glycinate
The initial step is a condensation reaction between thiamphenicol and N-Cbz-glycine. The use of a strong dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), is crucial for driving the esterification.[1]
Experimental Protocol:
A representative protocol for this step, based on the principles of Steglich esterification, is as follows:
-
Thiamphenicol and N-carbobenzyloxyglycine are dissolved in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is added to the solution.
-
The reaction mixture is cooled to 0°C, and dicyclohexylcarbodiimide (DCC) is added portion-wise.
-
The reaction is stirred at 0°C for a short period and then allowed to warm to room temperature, where it is stirred for several hours to ensure completion.
-
The byproduct, dicyclohexylurea (DCU), precipitates out of the solution and is removed by filtration.
-
The filtrate is then subjected to an aqueous workup, followed by extraction and purification to isolate the N-carbobenzyloxythiamphenicol glycinate.
Step 2: Deprotection via Catalytic Hydrogenation
The N-Cbz protecting group is removed from the intermediate to yield thiamphenicol glycinate.[1]
Experimental Protocol:
A general procedure for the hydrogenolysis of the Cbz group is as follows:
-
N-Carbobenzyloxythiamphenicol glycinate is dissolved in a solvent such as methanol (B129727) or ethanol.
-
A palladium on carbon (Pd/C) catalyst (typically 5-10% by weight) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically via a hydrogen-filled balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the catalyst is removed by filtration through Celite.
-
The solvent is removed under reduced pressure to yield the thiamphenicol glycinate free base.
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the thiamphenicol glycinate free base to its hydrochloride salt to enhance stability and solubility.[2]
Experimental Protocol:
-
The thiamphenicol glycinate free base is dissolved in a suitable organic solvent.
-
A solution of hydrochloric acid in an organic solvent (e.g., methanolic HCl) or gaseous hydrogen chloride is added to the solution.
-
The thiamphenicol glycinate hydrochloride precipitates from the solution.
-
The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Recrystallization from a suitable solvent system can be performed for further purification.[3][4]
Quantitative Data for Pathway 1:
Pathway 2: The Enaminoglycine Ester Method (Improved Process)
This improved process offers a more efficient synthesis of this compound by avoiding the protection-deprotection sequence of the amino group.[1]
Step 1: Synthesis of Thiamphenicol Ethylacetoacetate Enaminoglycine Ester
In this step, thiamphenicol is reacted with the sodium salt of ethylacetoacetate enaminoglycine in the presence of dicyclohexylcarbodiimide.[1]
Experimental Protocol: [1]
-
Dissolve 6 grams of thiamphenicol in a mixture of 10 ml of dimethylformamide and 6 ml of pyridine (B92270).
-
To this solution, add 4.2 grams of the sodium salt of ethylacetoacetate enaminoglycine.
-
Cool the resulting mixture to below 0°C.
-
Under stirring and cooling, add 2.3 grams of pyridine hydrochloride. Continue stirring under these conditions for an additional 20 minutes after the addition is complete.
-
Add 4.2 grams of dicyclohexylcarbodiimide to the mixture.
-
Continue stirring at a temperature below 0°C for 2 hours, and then for one hour at room temperature to complete the reaction.
-
Remove the precipitated dicyclohexylurea by filtration.
-
Pour the filtrate into 500 ml of ice water and allow it to stand for 2 hours.
-
Collect the crystallized product, wash it with water, and air dry.
Step 2: Acid Hydrolysis to this compound
The intermediate ester is then hydrolyzed under acidic conditions to yield the final product.[1]
Experimental Protocol: [1]
-
Dissolve 8.26 grams of the thiamphenicol ethylacetoacetate enaminoglycine ester obtained in the previous step in 80 ml of methanol.
-
Add 20 ml of concentrated hydrochloric acid to the solution.
-
Heat the mixture at reflux for 2 hours.
-
After cooling, add 100 ml of acetone (B3395972) to the reaction mixture.
-
Allow the mixture to stand, during which time this compound will crystallize.
-
Collect the crystals by filtration.
Quantitative Data Summary for Pathway 2
| Step | Product | Starting Material (Thiamphenicol) | Yield (grams) | Theoretical Yield (%) | Melting Point (°C) |
| 1 | Thiamphenicol ethylacetoacetate enaminoglycine ester | 6 g | 8.26 g | 93.5% | 99.5-101.5 |
| 2 | This compound | 8.26 g (intermediate) | - | 95.4% | 188-190 |
Visualization of Synthesis Pathways
To further elucidate the chemical transformations, the following diagrams illustrate the two synthesis pathways for this compound.
Conclusion
This technical guide has outlined two primary synthetic routes to this compound. The enaminoglycine ester method (Pathway 2) is presented as an improved process, offering higher yields and a more streamlined approach by avoiding the need for protection and deprotection of the glycine amino group.[1] The N-carbobenzyloxyglycine method (Pathway 1), while a valid synthetic strategy, is reported to be less efficient.[1] The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.
References
thiamphenicol glycinate hydrochloride chemical properties and structure
An In-depth Technical Guide to Thiamphenicol (B1682257) Glycinate (B8599266) Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties and structural attributes of thiamphenicol glycinate hydrochloride. The information is compiled from scientific literature and chemical databases to support research and development activities.
Chemical Identity and Structure
This compound is the hydrochloride salt of the glycinate ester of thiamphenicol, a broad-spectrum antibiotic.[1] This esterification makes the compound more water-soluble, facilitating its use in pharmaceutical formulations.[1] It is a prodrug that, upon administration, is hydrolyzed by tissue esterases to release the active antibiotic, thiamphenicol.[2]
The chemical structure, including its specific stereochemistry, is crucial for its biological activity.
Chemical Structure
Below is a 2D representation of the molecular structure of this compound.
Caption: 2D Chemical Structure of this compound.
Structural and Identification Data
Key identifiers and structural descriptors are summarized below.
| Property | Value | Reference |
| IUPAC Name | [(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate;hydrochloride | [3][4] |
| CAS Number | 2611-61-2 | [5][6][7] |
| Molecular Formula | C₁₄H₁₉Cl₃N₂O₆S | [3][5][6] |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)--INVALID-LINK--CN)NC(=O)C(Cl)Cl">C@HO.Cl | [1][4][5] |
| InChI Key | DKXJDBJNAXSJDH-MHDYBILJSA-N | [1][3][4] |
Physicochemical Properties
The physical and chemical properties of a drug substance are critical for its formulation, delivery, and biological activity.
Quantitative Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 449.73 g/mol | [5][8] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 184-185 °C | [8] |
| Solubility | Water: Soluble DMSO: 250 mg/mL | [1][5] |
| Hydrogen Bond Donor Count | 4 | [3] |
| Hydrogen Bond Acceptor Count | 7 | [3] |
| Rotatable Bond Count | 9 | [3] |
| Topological Polar Surface Area | 144 Ų | [3] |
Mechanism of Action
This compound acts as a prodrug, which is inactive until metabolized in the body. The active component is thiamphenicol.
-
Hydrolysis: Upon administration, tissue esterases hydrolyze the glycinate ester bond.[2]
-
Release of Thiamphenicol: This reaction releases thiamphenicol and glycine.
-
Inhibition of Protein Synthesis: Thiamphenicol then binds to the 50S subunit of the bacterial ribosome.[1][9][10]
-
Bacteriostatic Effect: This binding action inhibits the peptidyl transferase step of protein synthesis, preventing the formation of peptide bonds and halting bacterial growth.[9]
This mechanism is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][10]
Caption: Mechanism of action pathway for Thiamphenicol.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
Synthesis of this compound
A patented method describes the synthesis of thiamphenicol glycinate from thiamphenicol.[11] A key step involves the reaction of thiamphenicol with a lower-alkyl acetoacetate (B1235776) enaminoglycine, followed by acid hydrolysis to yield the final product.[11][12]
The general workflow is outlined below.
Caption: Simplified workflow for the synthesis of Thiamphenicol Glycinate HCl.
HPLC Method for Quantification in Human Plasma
A validated high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of thiamphenicol and its prodrug, thiamphenicol glycinate, in human plasma and urine.[13]
Methodology Summary:
-
Sample Preparation (Plasma):
-
Chromatographic Conditions:
-
Column: Hypersil ODS2.[13]
-
Mobile Phase: Acetonitrile-water (87:13, v/v) containing 0.003 M tetrabutyl ammonium (B1175870) bromide and 0.056 M ammonium acetate.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV at 224 nm.[13]
-
-
Results:
This method is suitable for clinical pharmacokinetic studies.[13]
Conclusion
This compound is a well-characterized prodrug of the antibiotic thiamphenicol, with established physicochemical properties and a known mechanism of action. Its enhanced water solubility makes it a valuable compound for pharmaceutical development. The structural data and experimental protocols summarized in this guide provide a solid foundation for researchers and scientists working with this molecule.
References
- 1. CAS 2611-61-2: this compound [cymitquimica.com]
- 2. Thiamphenicol glycinate acetylcysteine - Wikipedia [en.wikipedia.org]
- 3. Thiamphenicol Glycinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. clearsynth.com [clearsynth.com]
- 7. chemwhat.com [chemwhat.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. US3823182A - Process for the preparation of thiamphenicol glycinate - Google Patents [patents.google.com]
- 12. US3823182A - Process for the preparation of thiamphenicol glycinate - Google Patents [patents.google.com]
- 13. Simultaneous analysis of thiamphenicol and its prodrug thiamphenicol glycinate in human plasma and urine by high performance liquid chromatography: Application to pharmacokinetic study - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
Navigating the Solubility of Thiamphenicol Glycinate Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents logical workflows through diagrams to facilitate a comprehensive understanding of this broad-spectrum antibacterial agent.
Executive Summary
Thiamphenicol glycinate hydrochloride, a derivative of thiamphenicol, is noted for its enhanced solubility in aqueous solutions, a key characteristic for its pharmaceutical applications. This guide synthesizes the currently available data on its solubility in a range of common laboratory solvents. While quantitative data for some solvents is readily available, for others, qualitative descriptions are provided based on existing literature. Furthermore, this guide furnishes a standardized experimental protocol for determining solubility, ensuring consistency and reproducibility in research settings.
Solubility Profile of this compound
The solubility of this compound is a critical parameter for its handling, formulation, and in vitro studies. The following table summarizes the available quantitative and qualitative solubility data in common laboratory solvents. For comparative purposes, solubility data for the parent compound, thiamphenicol, is also included, highlighting the impact of the glycinate hydrochloride salt on solubility.
Table 1: Solubility of this compound and Thiamphenicol
| Solvent | This compound | Thiamphenicol (Parent Compound) |
| Water | "Very soluble"[1][2] | >53.4 µg/mL (at pH 7.4)[3] |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (requires sonication)[4][5] | ~30 mg/mL[6][7] |
| Ethanol (B145695) | Data not available | 0.2 mg/mL[6][7] or 50 mg/mL[8] (Note: Discrepancy in literature) |
| Methanol (B129727) | Data not available | Relative solubility is high (see section 2.1) |
| Dimethylformamide (DMF) | Implied soluble (used as a reaction solvent)[2] | ~30 mg/mL[6][7] |
| Acetone (B3395972) | Data not available | Relative solubility is high (see section 2.1) |
| 1:1 DMSO:PBS (pH 7.2) | Data not available | ~0.5 mg/mL[6][7] |
It is important to note the significant discrepancy in the reported solubility of the parent compound, thiamphenicol, in ethanol. Researchers should verify this value for their specific applications.
Relative Solubility of Thiamphenicol
A study on the parent compound, thiamphenicol, established a relative order of solubility in a range of neat solvents, which can be a useful reference for solvent selection:
N,N-dimethylformamide > acetone > methanol > 1,4-dioxane (B91453) > 2-butanone (B6335102) > ethanol > acetonitrile (B52724) > ethyl acetate (B1210297) > n-propanol > isopropyl alcohol > water > n-butanol > toluene.[9][10]
Experimental Protocol for Solubility Determination
A standardized and robust methodology is crucial for the accurate determination of solubility. The Saturation Shake-Flask Method is a widely accepted technique for determining the equilibrium solubility of a compound.[11][12] This method, coupled with a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, provides reliable and reproducible results.[4][13][14][15]
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is achieved between the dissolved and undissolved solute. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a validated analytical method.
Materials and Equipment
-
This compound (or test compound)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
pH meter (for aqueous solutions)
Step-by-Step Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical measurement.
-
Sample Preparation: Add an excess amount of this compound to a predetermined volume of the solvent in a sealed vial. Ensure there is visible undissolved solid.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). The time to reach equilibrium should be determined experimentally.
-
Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.
-
Sample Analysis:
-
Using HPLC: Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample and the standard solutions into the HPLC system.
-
Using UV-Vis Spectroscopy: Dilute the filtered, saturated solution with the solvent to an absorbance value within the linear range of the instrument. Measure the absorbance of the diluted sample and the standard solutions at the wavelength of maximum absorbance (λmax).
-
-
Quantification: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution by accounting for the dilution factor.
For aqueous solubility determination across a pH range, it is recommended to use appropriate buffer systems (e.g., pH 1.2, 4.5, and 6.8) as guided by regulatory bodies like the WHO.[9]
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Figure 1. Workflow for the Saturation Shake-Flask Method.
Figure 2. Logical relationship for quantification using a standard curve.
Conclusion
This technical guide provides a consolidated resource for understanding and determining the solubility of this compound. The high solubility in DMSO and its characterization as "very soluble" in water are key takeaways for researchers. For solvents where quantitative data is lacking, the provided experimental protocol offers a standardized approach to generate reliable data. The visual workflows aim to simplify the practical application of these methods in a laboratory setting. It is recommended that researchers empirically determine solubility for their specific experimental conditions and solvent systems.
References
- 1. sciforum.net [sciforum.net]
- 2. Thiamphenicol [fao.org]
- 3. Thiamphenicol | C12H15Cl2NO5S | CID 27200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Thiamphenicol CAS#: 15318-45-3 [m.chemicalbook.com]
- 9. who.int [who.int]
- 10. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Solubility Measurements | USP-NF [uspnf.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 15. improvedpharma.com [improvedpharma.com]
Thiamphenicol Glycinate Hydrochloride vs. Thiamphenicol: A Technical Deep Dive into Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiamphenicol (B1682257), a broad-spectrum antibiotic, and its water-soluble ester prodrug, thiamphenicol glycinate (B8599266) hydrochloride, are pivotal in treating a variety of bacterial infections. This technical guide provides an in-depth comparison of their bioavailability and pharmacokinetic profiles. Thiamphenicol glycinate hydrochloride is specifically designed for parenteral administration, rapidly and quantitatively converting to the active moiety, thiamphenicol, in the body. This guide synthesizes available data to offer a clear understanding of the absorption, distribution, metabolism, and excretion of both compounds, supported by detailed experimental methodologies and visual representations of key processes.
Introduction: The Prodrug Advantage
Thiamphenicol is an antibiotic characterized by its broad spectrum of activity but limited water solubility. To overcome this formulation challenge for parenteral administration, the glycinate ester prodrug, this compound, was developed.[1][2] This salt form is very soluble in water, making it suitable for intravenous and intramuscular injections.[1] Upon administration, it is rapidly hydrolyzed by esterases in the blood and tissues to release the active drug, thiamphenicol.
This conversion process is central to understanding the bioavailability of this compound. Since it is administered parenterally, its bioavailability is considered to be 100%. The key pharmacokinetic parameters of interest, therefore, revolve around the rate and extent of conversion to thiamphenicol and the subsequent disposition of the active drug.
Comparative Pharmacokinetic Profiles
The bioavailability and pharmacokinetic parameters of thiamphenicol vary depending on the route of administration. For this compound, the intravenous route is the most studied.
Pharmacokinetics of this compound and Thiamphenicol after Intravenous Administration
A clinical trial in healthy Chinese volunteers provides key insights into the pharmacokinetics of both thiamphenicol glycinate (TG) and its active metabolite, thiamphenicol (TAP), following intravenous infusion of this compound.
Table 1: Pharmacokinetic Parameters of Thiamphenicol Glycinate (TG) and Thiamphenicol (TAP) after Single Intravenous Infusion of TG Hydrochloride in Healthy Chinese Volunteers [3]
| Parameter | 500 mg Dose (n=8) | 1000 mg Dose (n=8) | 1500 mg Dose (n=8) |
| Thiamphenicol Glycinate (TG) | |||
| AUC₀₋∞ (µg·min/mL) | 849.1 ± 100.3 | 1305.2 ± 301.8 | 2315.9 ± 546.9 |
| Total Clearance (L/min) | 0.58 ± 0.07 | 0.41 ± 0.10 | 0.68 ± 0.18 |
| Transformation Rate Constant (k_trans) (min⁻¹) | 0.153 | 0.113 | 0.118 |
| Thiamphenicol (TAP) | |||
| AUC₀₋∞ (µg·min/mL) | 4509.0 ± 565.9 | 7506.5 ± 1112.4 | 12613.3 ± 2779.8 |
| Renal Clearance (L/min) | 0.097 (for 500 mg group) | Not Reported | Not Reported |
| Urinary Excretion (% of unchanged drug) | 71.9 ± 19.4 (for 500 mg group) | Not Reported | Not Reported |
Data are presented as mean ± standard deviation.
Bioavailability and Pharmacokinetics of Thiamphenicol via Other Routes
Studies in various species have characterized the bioavailability of thiamphenicol when administered directly via oral or intramuscular routes.
Table 2: Bioavailability and Key Pharmacokinetic Parameters of Thiamphenicol
| Species | Route of Administration | Dose | Bioavailability (%) | Cmax (µg/mL) | Tmax (hr) | Elimination Half-life (t½) (hr) | Reference |
| Human | Oral | 2.5 g | Not explicitly stated, but comparable to 0.5 g parenteral dose | 16.1 - 18.6 | ~2 | Not explicitly stated, but plasma concentrations > 2 µg/mL for 17-20 hr | [4] |
| Sheep | Intramuscular | Not Stated | ~87.5 | Not Stated | Not Stated | ~1.5 | [5] |
| Sheep | Oral | Not Stated | ~30 | Very low plasma concentrations | Not Stated | Not Stated | [5] |
| Cattle (Calves) | Intramuscular | Not Stated | 84 | Not Stated | 0.25 | ~1.75 | [6] |
| Geese | Oral | 30 mg/kg | 75.21 ± 19.56 | 20.02 ± 3.87 | Not Stated | 2.84 ± 0.64 | [7] |
Experimental Protocols
Intravenous Administration of this compound in Humans
The following protocol is based on the study conducted in healthy Chinese volunteers.[3]
Objective: To evaluate the pharmacokinetics of thiamphenicol glycinate and thiamphenicol after intravenous infusion of this compound.
Study Design: A double-blind, phase I clinical trial with three dose groups.
Subjects: 24 healthy Chinese volunteers, divided into three groups of eight.
Drug Administration:
-
Single intravenous infusion of 500 mg, 1000 mg, or 1500 mg of this compound.
-
The 500 mg group also received multiple doses every 12 hours for 5 days.
Blood Sampling: Venous blood samples were collected at predetermined time points before and after drug administration.
Analytical Method: Plasma concentrations of thiamphenicol glycinate and thiamphenicol were determined using a validated analytical method (likely High-Performance Liquid Chromatography, HPLC, as is common for such studies).
Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate pharmacokinetic parameters such as AUC, clearance, and transformation rate constant using appropriate modeling software.
Representative Protocol for Oral Bioavailability Study of Thiamphenicol
While a specific human protocol for oral thiamphenicol was not detailed in the search results, a general methodology can be outlined based on standard practices.
Objective: To determine the oral bioavailability and pharmacokinetic profile of thiamphenicol.
Study Design: A crossover study design is often employed, where subjects receive both an oral and an intravenous dose of thiamphenicol on separate occasions.
Subjects: A cohort of healthy volunteers.
Drug Administration:
-
Oral Dose: A single oral dose of thiamphenicol (e.g., 500 mg) administered with a standardized volume of water after an overnight fast.
-
Intravenous Dose: A single intravenous dose of thiamphenicol administered over a short infusion period.
Blood Sampling: Serial blood samples are collected over a 24-48 hour period after each dose.
Analytical Method: Plasma concentrations of thiamphenicol are measured using a validated bioanalytical method, such as HPLC with UV or mass spectrometric detection.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated for both oral and intravenous routes.
-
Absolute bioavailability (F) is calculated using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Prodrug Conversion and Elimination Pathway
Caption: Conversion of Thiamphenicol Glycinate HCl to Thiamphenicol.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow of a typical pharmacokinetic study.
Discussion and Conclusion
The use of this compound as a prodrug for thiamphenicol is a classic example of formulation science overcoming the physicochemical limitations of a drug. The high water solubility of the glycinate ester allows for effective parenteral administration, leading to rapid and complete conversion to the active thiamphenicol molecule.
The pharmacokinetic data clearly show that after intravenous administration of this compound, the prodrug is quickly cleared from the plasma as it is converted to thiamphenicol. The resulting thiamphenicol exhibits predictable pharmacokinetics, with dose-proportional increases in exposure (AUC).
In contrast, the bioavailability of thiamphenicol itself is highly dependent on the route of administration and the species being studied. While intramuscular administration leads to high bioavailability in animals, oral bioavailability can be more variable. In humans, a large oral dose of thiamphenicol appears to provide exposure comparable to a smaller parenteral dose.[4]
For drug development professionals, the key takeaway is that this compound is an effective delivery system for thiamphenicol for parenteral use. The focus of pharmacokinetic studies for this prodrug should be on the rate and extent of conversion to the active moiety and the subsequent disposition of thiamphenicol. When considering oral formulations of thiamphenicol, careful attention must be paid to its absorption characteristics to ensure adequate systemic exposure.
References
- 1. Thiamphenicol [fao.org]
- 2. CAS 2611-61-2: this compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Salient features of thiamphenicol: review of clinical pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiamphenicol pharmacokinetics in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiamphenicol pharmacokinetics in beef and dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Prodrug Activation of Thiamphenicol Glycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol (B1682257) is a broad-spectrum bacteriostatic antibiotic, analogous to chloramphenicol, that inhibits bacterial protein synthesis.[1][2][3] Its clinical utility, particularly for parenteral administration, is enhanced through the use of its prodrug, thiamphenicol glycinate (B8599266) hydrochloride (TG).[4] This water-soluble ester form overcomes the poor aqueous solubility of the parent compound, thiamphenicol (TAP).[4][5] This technical guide provides a detailed examination of the in vivo activation process of TG, focusing on the enzymatic conversion mechanism, the resulting pharmacokinetic profile, and the experimental methodologies used for its characterization.
The Prodrug Concept and Rationale
Prodrugs are inactive or weakly active compounds that undergo enzymatic or chemical conversion in the body to release the pharmacologically active parent drug.[][7] This strategy is employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, inadequate permeability, rapid metabolism, or lack of site specificity.[] Thiamphenicol glycinate hydrochloride is a carrier prodrug, where the active thiamphenicol molecule is covalently linked to a non-toxic glycine (B1666218) carrier group via an ester bond.[] The primary rationale for this formulation is to create a highly water-soluble compound suitable for intravenous or intramuscular injection.[4]
Core Activation Process: Enzymatic Hydrolysis
The conversion of thiamphenicol glycinate (TG) to its active form, thiamphenicol (TAP), is a rapid hydrolytic process. The core mechanism involves the cleavage of the glycinate ester bond, a reaction catalyzed by non-specific esterases widely distributed in tissues and blood plasma.[8] This enzymatic action releases the active thiamphenicol and the amino acid glycine.
The activation can be represented by the following logical pathway:
Pharmacokinetics of Prodrug Activation
Pharmacokinetic studies are essential to quantify the rate and extent of prodrug conversion and the subsequent disposition of the active drug. A study in beagle dogs following intravenous administration of TG hydrochloride demonstrated its rapid and efficient conversion to TAP.[8] The prodrug is quickly cleaved, leading to a short mean residence time for TG and a significantly longer one for the resulting active TAP, allowing it to exert its therapeutic effect.[8]
Data Presentation
The following tables summarize the key pharmacokinetic parameters for both the prodrug (TG) and the active metabolite (TAP) from the aforementioned study.[8]
Table 1: Pharmacokinetic Parameters of Thiamphenicol Glycinate (TG) and Thiamphenicol (TAP) in Beagles (n=6) after a 50 mg/kg IV Dose of TG Hydrochloride.
| Parameter | Thiamphenicol Glycinate (Prodrug) | Thiamphenicol (Active Drug) | Unit |
| AUC(0-∞) | 3943 ± 546 | 16328 ± 1682 | µg·min/mL |
| Total Plasma Clearance (CL) | 12.7 ± 2.0 | 2.5 ± 0.3 | mL/min/kg |
| Mean Residence Time (MRT) | 27.5 ± 3.5 | 207.2 ± 20.2 | min |
| Volume of Distribution (Central) | 0.264 ± 0.022 (VC) | 0.127 ± 0.023 (VCM) | L/kg |
Data sourced from Li et al. (2015).[8] Values are presented as mean ± standard deviation.
Table 2: Rate Constants for Transformation and Elimination.
| Parameter | Value | Unit | Description |
| k1M | 0.0477 ± 0.0028 | min-1 | Transformative rate constant from TG to TAP |
| kM10 | 0.0238 ± 0.0044 | min-1 | Elimination rate constant from TAP |
Data sourced from Li et al. (2015).[8] Values are presented as mean ± standard deviation.
Experimental Protocols
Characterizing the activation and pharmacokinetics of TG requires robust analytical methods. The primary technique cited for quantifying both the prodrug and the active compound in biological matrices is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[8]
Protocol: Quantification of TG and TAP in Plasma via HPLC-UV
This section outlines a representative protocol based on standard methodologies.
-
Objective: To simultaneously measure the concentration of this compound and thiamphenicol in plasma samples.
-
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Reference standards for TG and TAP
-
Acetonitrile (B52724) (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
Plasma samples (e.g., from dog, human, rat)
-
Protein precipitation agent (e.g., acetonitrile, perchloric acid)
-
Centrifuge, vortex mixer, micropipettes
-
-
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile (or other precipitating agent) to deproteinize the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 20mM phosphate (B84403) buffer, pH 3.5). A typical starting point could be 25:75 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: ~225 nm.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of TG and TAP.
-
Process these standards using the same sample preparation method.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
-
Quantify the concentration of TG and TAP in the unknown samples by interpolating their peak areas from the calibration curve.
-
-
The following diagram illustrates the general workflow for a pharmacokinetic study using this analytical method.
Mechanism of Action of Active Thiamphenicol
Once activated, thiamphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2] It binds to the 50S subunit of the bacterial 70S ribosome.[1][2] This binding action blocks the peptidyl transferase step of protein elongation, preventing the formation of peptide bonds between amino acids and thereby halting the synthesis of essential bacterial proteins.[2] This mechanism is similar to that of chloramphenicol.[9]
Conclusion
This compound serves as an effective prodrug, enabling parenteral administration of the broad-spectrum antibiotic thiamphenicol. Its activation is a rapid, esterase-mediated hydrolysis that efficiently releases the active drug in vivo. Understanding the kinetics of this conversion is critical for optimizing dosing regimens and ensuring therapeutic efficacy. The analytical methods and pharmacokinetic data presented in this guide provide a foundational framework for researchers and professionals in drug development engaged with this and similar ester-based prodrug systems.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 3. Thiamphenicol - Wikipedia [en.wikipedia.org]
- 4. fao.org [fao.org]
- 5. CAS 2611-61-2: this compound [cymitquimica.com]
- 7. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the prodrug thiamphenicol glycinate and its active parent compound thiamphenicol in beagle dogs following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
An In-Depth Technical Guide to the Antibacterial Spectrum of Thiamphenicol Glycinate Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol (B1682257) is a broad-spectrum, bacteriostatic antibiotic belonging to the amphenicol class. It is a structural analogue of chloramphenicol (B1208), developed with a methylsulfonyl group in place of the p-nitro group, a modification that significantly reduces the risk of aplastic anemia associated with chloramphenicol.[1][2] Thiamphenicol glycinate (B8599266) hydrochloride is a water-soluble ester prodrug of thiamphenicol.[3] This formulation enhances stability and allows for parenteral or aerosol administration, after which it is hydrolyzed by tissue esterases to release the active thiamphenicol moiety.[4]
This guide provides a comprehensive overview of the antibacterial spectrum of thiamphenicol, its mechanism of action, quantitative susceptibility data against key pathogens, and detailed experimental protocols for its evaluation.
Mechanism of Action
The antibacterial effect of thiamphenicol is achieved through the inhibition of protein synthesis in susceptible bacteria.[5][6] The mechanism is highly specific to the prokaryotic ribosome.
-
Binding to the 50S Ribosomal Subunit: Thiamphenicol penetrates the bacterial cell wall and binds reversibly to the 50S subunit of the bacterial 70S ribosome.[1][5][6]
-
Inhibition of Peptidyl Transferase: This binding action obstructs the peptidyl transferase center, a critical component of the ribosome responsible for forming peptide bonds between amino acids.[5][6]
-
Disruption of Protein Elongation: By blocking this enzymatic step, thiamphenicol prevents the elongation of the polypeptide chain, effectively halting protein synthesis.[5]
This inhibition of essential protein production leads to a bacteriostatic effect, arresting bacterial growth and replication.[1] Unlike chloramphenicol, thiamphenicol is not a substrate for chloramphenicol acetyltransferase (CAT), an enzyme that confers resistance by inactivating the antibiotic, making it effective against some chloramphenicol-resistant strains.
Antibacterial Spectrum of Activity
Thiamphenicol exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including clinically important respiratory pathogens and some multi-drug resistant strains.[1][3][7] Its activity is particularly notable against Streptococcus pneumoniae (including penicillin-resistant isolates), Haemophilus influenzae, Streptococcus pyogenes, and Moraxella catarrhalis.[4][8] It is also active against Staphylococcus aureus (including some MRSA strains), Escherichia coli, and atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae.[1][9]
Quantitative Susceptibility Data
The in vitro activity of thiamphenicol is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes MIC data for thiamphenicol against key bacterial pathogens from recent studies.
| Bacterium | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |
| Streptococcus pneumoniae | 389 | 0.5 | 2.0 | 0.06 - 2.0 | [5] |
| Haemophilus influenzae | 126 | 0.5 | 1.0 | ≤ 2.0 (for 94.4%) | [5] |
| Streptococcus pyogenes | 360 | 2.0 | 4.0 | ≤ 8.0 (for 96.1%) | [5] |
| Streptococci spp. | - | - | - | 0.5 - 4.0 | [6] |
| Pneumococci | - | - | - | 0.5 - 4.0 | [6] |
| Staphylococci spp. | - | - | - | 8.0 - 64.0 | [6] |
| E. coli | - | - | - | 8.0 - >64.0 | [6] |
| K. pneumoniae | - | - | - | 8.0 - >64.0 | [6] |
| Salmonella spp. | - | - | - | 8.0 - 64.0 | [6] |
MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.
Experimental Protocol for Susceptibility Testing
The determination of MIC values for thiamphenicol is performed using standardized methods to ensure reproducibility. The broth microdilution method is a reference standard described by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO).[5][10]
Broth Microdilution Method (ISO 20776-1:2006)
This protocol outlines the standard procedure for determining the MIC of thiamphenicol.
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of thiamphenicol of a known concentration in an appropriate solvent.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate to achieve a range of final test concentrations.
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar (B569324) plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Dispense 50-100 µL of the standardized bacterial inoculum into each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae, supplementation of the broth and incubation in a CO₂-enriched atmosphere may be required.
-
-
Result Interpretation:
-
After incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of thiamphenicol at which there is no visible growth.
-
Mechanisms of Resistance
While thiamphenicol is robust, bacterial resistance can emerge through several mechanisms, which are often common to the amphenicol class.
-
Decreased Permeability: Modifications to the bacterial outer membrane, such as alterations in porin channels, can reduce the influx of the antibiotic into the cell.
-
Efflux Pumps: Bacteria may acquire or upregulate active transport systems (efflux pumps) that recognize and expel thiamphenicol from the cell, preventing it from reaching its ribosomal target at an effective concentration.
-
Target Site Modification: Mutations in the genes encoding ribosomal RNA or ribosomal proteins can alter the binding site on the 50S subunit, reducing the affinity of thiamphenicol for its target.
-
Enzymatic Inactivation: Although resistant to CAT, other inactivating enzymes can confer resistance. For instance, a novel oxidase (CmO) has been identified that can catalyze the oxidation of both chloramphenicol and thiamphenicol.
References
- 1. In vitro activity of thiamphenicol against multiresistant Streptococcus pneumoniae, Haemophilus influenzae and Staphylococcus aureus in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mona.uwi.edu [mona.uwi.edu]
- 5. In vitro activity of thiamphenicol against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]
- 6. In vitro antibacterial activity of thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antibacterial activity of thiamphenicol glycinate acetylcysteinate against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
- 10. Microbiological activity of thiamphenicol and thiamphenicol glycinate acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
An In-depth Technical Guide to the Ribosomal Binding Site of Thiamphenicol Glycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol (B1682257), a broad-spectrum bacteriostatic antibiotic and an analogue of chloramphenicol (B1208), exerts its therapeutic effect by inhibiting protein synthesis in prokaryotes. This technical guide provides a comprehensive analysis of the molecular interactions between thiamphenicol glycinate (B8599266) hydrochloride and its target, the bacterial ribosome. By binding to the 50S ribosomal subunit, thiamphenicol obstructs the peptidyl transferase center (PTC), the catalytic heart of the ribosome, thereby preventing the crucial step of peptide bond formation. This document consolidates available quantitative data, details relevant experimental protocols for studying this interaction, and presents visual diagrams to elucidate the underlying mechanisms and experimental workflows.
Mechanism of Action: Inhibition of Peptidyl Transferase
Thiamphenicol's primary mechanism of action is the targeted inhibition of bacterial protein synthesis.[1][2] It specifically binds to the 50S subunit of the 70S bacterial ribosome, showing a high degree of selectivity for prokaryotic ribosomes over their eukaryotic counterparts, which contributes to its therapeutic index.[1]
The binding site is located within the peptidyl transferase center (PTC), a highly conserved region of the 23S rRNA. By occupying this critical site, thiamphenicol sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome.[1] This obstruction prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the incoming amino acid on the A-site tRNA, effectively halting protein elongation.[1] This leads to a bacteriostatic effect, inhibiting bacterial growth and proliferation.[1]
Quantitative Analysis of Ribosomal Binding and Inhibition
The interaction of thiamphenicol with the bacterial ribosome has been characterized by various biochemical and biophysical methods. The following table summarizes key quantitative data for thiamphenicol and its parent compound, chloramphenicol, for comparative purposes.
| Parameter | Value | Compound | System/Method | Reference |
| Ki (Inhibition Constant) | 0.45 µM | Thiamphenicol | Escherichia coli in vitro system (Puromycin reaction) | [3][4] |
| Kd (Dissociation Constant) | Data not available for Thiamphenicol Glycinate Hydrochloride | |||
| IC50 (50% Inhibitory Concentration) | Data not available for this compound | |||
| Ki (Inhibition Constant) | 0.7 µM | Chloramphenicol | Escherichia coli in vitro system (Puromycin reaction) | [3] |
| Kd (Dissociation Constant) | 2.3 µM | [14C]-Chloramphenicol | Direct binding to E. coli ribosomes | [5][6] |
| IC50 (50% Inhibitory Concentration) | 2 µM | Chloramphenicol | In vivo protein synthesis in E. coli | [7] |
| IC50 (50% Inhibitory Concentration) | 1.8 µM | Chloramphenicol | Cell-free transcription-translation in E. coli | [8] |
Experimental Protocols
The following section details methodologies for key experiments used to investigate the interaction of this compound with the bacterial ribosome. These protocols are based on established methods for studying similar ribosome-targeting antibiotics.
In Vitro Protein Synthesis Inhibition Assay
This assay quantifies the inhibitory effect of thiamphenicol on protein synthesis in a cell-free system.
Principle: A cell-free transcription-translation (TX-TL) system is used to synthesize a reporter protein (e.g., luciferase or green fluorescent protein - GFP). The amount of functional reporter protein produced is proportional to the efficiency of protein synthesis. In the presence of an inhibitor like thiamphenicol, protein synthesis is reduced, leading to a decrease in the reporter signal.[9][10][11]
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare a serial dilution of the stock solution to create a range of concentrations for testing.
-
Thaw a commercial E. coli S30 extract-based cell-free TX-TL kit on ice.
-
-
Reaction Setup:
-
In a 96-well microplate, combine the cell-free extract, reaction buffer, and a DNA template encoding a reporter protein (e.g., firefly luciferase).
-
Add the different concentrations of this compound to the wells. Include a no-inhibitor control (vehicle only).
-
-
Incubation:
-
Incubate the plate at 37°C for 2-4 hours to allow for transcription and translation.
-
-
Signal Quantification:
-
If using luciferase, add the luciferase substrate to each well and measure the luminescence using a plate luminometer.
-
If using GFP, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the reporter signal against the logarithm of the thiamphenicol concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Competitive Ribosomal Binding Assay
This assay determines the binding affinity (Kd) of thiamphenicol by measuring its ability to displace a known fluorescently or radioactively labeled ligand that binds to the same site on the ribosome.
Principle: A labeled ligand with a known affinity for the ribosomal PTC is incubated with ribosomes. An unlabeled competitor (thiamphenicol) is then added at increasing concentrations. The displacement of the labeled ligand by the competitor results in a change in the detected signal (e.g., fluorescence polarization or radioactivity), which can be used to calculate the binding affinity of the competitor.[5][6][12]
Protocol:
-
Preparation of Reagents:
-
Purified 70S ribosomes from E. coli.
-
A fluorescently labeled probe that binds to the PTC, such as BODIPY-erythromycin or a fluorescently labeled chloramphenicol derivative.
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM NH4Cl, 10 mM Mg(CH3COO)2, 4 mM β-mercaptoethanol, and 0.05% Tween-20).[5]
-
A serial dilution of this compound.
-
-
Reaction Setup:
-
In a microplate, incubate a fixed concentration of ribosomes with a fixed concentration of the fluorescent probe for 30 minutes at 25°C to allow for binding.[5]
-
Add increasing concentrations of this compound to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate for a sufficient time (e.g., 2 hours) to reach equilibrium.[5]
-
Measure the fluorescence polarization or anisotropy of each well.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the thiamphenicol concentration.
-
Fit the data to a competition binding equation to determine the apparent dissociation constant (Kdapp).
-
Ribosome Footprinting (Ribo-Seq)
This technique maps the precise locations of ribosomes on mRNA transcripts at a genome-wide level, revealing sites of translational pausing induced by antibiotics.
Principle: Cells are treated with the antibiotic of interest, which stalls ribosomes at specific locations on the mRNA. The cells are then lysed, and the mRNA that is not protected by the ribosome is digested with RNase. The remaining ribosome-protected mRNA fragments ("footprints") are isolated, converted to a cDNA library, and sequenced. The sequencing reads are then mapped to the genome to identify the positions of the stalled ribosomes.[13][14][15][16]
Protocol Outline:
-
Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with a specific concentration of this compound.
-
Cell Lysis and Nuclease Treatment: Harvest the cells and lyse them under conditions that preserve ribosome integrity. Treat the lysate with RNase I to digest unprotected mRNA.
-
Ribosome Isolation: Isolate the monosome fraction (ribosomes with protected mRNA fragments) using sucrose (B13894) gradient centrifugation.
-
Footprint Extraction and Library Preparation: Extract the RNA from the isolated ribosomes and purify the ~30 nucleotide footprints. Prepare a cDNA library from these footprints.
-
Sequencing and Data Analysis: Sequence the cDNA library using high-throughput sequencing and align the reads to the reference genome to identify ribosome pause sites.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of thiamphenicol and a generalized experimental workflow for its analysis.
References
- 1. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of ribosomal peptidyltransferase by chloramphenicol. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding and Action of Triphenylphosphonium Analog of Chloramphenicol upon the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How partially inhibitory concentrations of chloramphenicol affect the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 16. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
The In-Depth Guide to Thiamphenicol Glycinate Hydrochloride's Impact on Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol (B1682257) glycinate (B8599266) hydrochloride, a derivative of chloramphenicol (B1208), is a broad-spectrum antibiotic that effectively inhibits bacterial growth by targeting protein synthesis. This technical guide provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. By binding to the 50S ribosomal subunit, thiamphenicol obstructs the peptidyl transferase center, preventing peptide bond formation and ultimately halting protein elongation. This document details the molecular interactions at the ribosomal level, presents key inhibitory parameters in structured tables, and offers detailed methodologies for relevant in vitro assays. Visualizations of the mechanism of action and experimental workflows are provided to facilitate a deeper understanding of thiamphenicol's role as a potent inhibitor of bacterial protein synthesis.
Core Mechanism of Action: Inhibition of Peptidyl Transferase
Thiamphenicol glycinate hydrochloride exerts its bacteriostatic, and at higher concentrations, bactericidal effects by specifically targeting the bacterial protein synthesis machinery. The core of its mechanism lies in the inhibition of the peptidyl transferase center (PTC) on the 50S subunit of the bacterial 70S ribosome.[1][2][3] This selective action against prokaryotic ribosomes accounts for its therapeutic efficacy with relatively lower toxicity to eukaryotic cells, which possess 80S ribosomes.[2]
The process unfolds in a series of steps:
-
Cellular Entry: Thiamphenicol's lipophilic nature facilitates its diffusion across bacterial cell walls and membranes, allowing it to reach its intracellular target, the ribosome.[2]
-
Ribosomal Binding: Thiamphenicol binds to the 50S ribosomal subunit.[1][2] Specifically, it interacts with the A-site of the peptidyl transferase center, a region formed by conserved nucleotides of the 23S rRNA, including A2451 and C2452.[4][5] The nitrobenzyl ring of the related compound, chloramphenicol, has been shown to form a π-stacking interaction with the base of C2452.[4][5]
-
Inhibition of Peptide Bond Formation: By occupying the A-site cleft, thiamphenicol sterically hinders the proper positioning of the aminoacyl-tRNA.[2][6] This obstruction prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the incoming amino acid on the A-site tRNA.[2][7]
-
Stalling of Protein Elongation: The inability to form peptide bonds effectively halts the elongation phase of protein synthesis.[2] This leads to the premature termination of translation or the production of truncated, non-functional proteins. The disruption of essential protein production ultimately inhibits bacterial growth and proliferation.[1]
Recent studies using cryo-electron tomography have revealed that the inhibition by the related chloramphenicol can be context-dependent, with its efficacy influenced by the nascent peptide sequence. This can lead to the accumulation of translation elongation states, suggesting futile cycles of aminoacyl-tRNA accommodation and dissociation.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 3. Thiamphenicol [fao.org]
- 4. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
In Vitro Activity of Thiamphenicol Glycinate Hydrochloride Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol (B1682257), a derivative of chloramphenicol (B1208), is a broad-spectrum bacteriostatic antibiotic. Its glycinate (B8599266) hydrochloride salt is a prodrug formulation designed to enhance solubility for parenteral administration. This technical guide provides a comprehensive overview of the in vitro activity of thiamphenicol glycinate hydrochloride against a range of clinically relevant gram-negative bacteria. It includes a summary of available Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology and drug development.
Introduction
Thiamphenicol distinguishes itself from chloramphenicol by the substitution of the p-nitro group with a methylsulfonyl group. This structural modification is associated with a reduced risk of aplastic anemia, a serious adverse effect linked to chloramphenicol. The primary mechanism of action for thiamphenicol is the inhibition of bacterial protein synthesis.[1][2] It achieves this by reversibly binding to the 50S subunit of the bacterial ribosome, thereby preventing the transpeptidation step in protein elongation.[3][4] This guide focuses on the in vitro efficacy of this compound against various gram-negative pathogens, providing essential data and methodologies for further research and development.
Mechanism of Action
Thiamphenicol targets the bacterial ribosome, a critical component of the protein synthesis machinery. Specifically, it binds to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding action sterically interferes with the correct positioning of the aminoacyl-tRNA, thus inhibiting the formation of peptide bonds and halting protein synthesis.[3][4]
In Vitro Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of thiamphenicol against various gram-negative bacteria. The data has been compiled from multiple studies. It is important to note that MIC values can vary depending on the specific strains tested and the methodology used.
Table 1: MIC of Thiamphenicol against Enterobacteriaceae
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | 195 (mixed Gram-neg) | 8 - >64 | - | - | [5] |
| Klebsiella pneumoniae | 195 (mixed Gram-neg) | 8 - >64 | - | - | [5] |
| Salmonella spp. | 195 (mixed Gram-neg) | 8 - 64 | - | - | [5] |
| Citrobacter spp. | 195 (mixed Gram-neg) | 8 - 64 | - | - | [5] |
| Enterobacter spp. | 195 (mixed Gram-neg) | 8 - 64 | - | - | [5] |
| Proteus spp. | 195 (mixed Gram-neg) | 8 - >64 | - | - | [5] |
| Shigella spp. | - | ≤10 | - | - | [6][7] |
Table 2: MIC of Thiamphenicol against other Gram-Negative Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Haemophilus influenzae | 126 | 0.06 - 2 | 0.5 | 1 | [2] |
| Neisseria gonorrhoeae | 267 | ≤4.0 | 0.5 - 2.0 | - | [4] |
| Pseudomonas aeruginosa | - | Resistant | - | - | [6] |
| Bacteroides fragilis | 40 | - | - | ≤12.5 | [8] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. A hyphen (-) indicates that the data was not available in the cited sources.
Experimental Protocols
The determination of MIC is crucial for assessing the in vitro activity of an antimicrobial agent. The following are detailed methodologies for two standard procedures, broth microdilution and agar (B569324) dilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the MIC in a liquid growth medium.
Materials:
-
This compound reference powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland densitometer
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the supplier.
-
Preparation of Antimicrobial Dilutions: Perform serial twofold dilutions of the antimicrobial stock solution in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 100 µL of this diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Controls: Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
This compound reference powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound.
-
Preparation of Agar Plates: Prepare a series of MHA plates containing serial twofold dilutions of the antimicrobial agent. This is done by adding a specific volume of the antimicrobial solution to molten and cooled MHA before pouring the plates. Also, prepare a growth control plate without any antimicrobial.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint replicator, spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate. This allows for the testing of multiple isolates simultaneously.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.
Conclusion
This compound demonstrates significant in vitro activity against a variety of gram-negative bacteria, particularly Haemophilus influenzae and Neisseria gonorrhoeae. Its activity against Enterobacteriaceae is moderate. The provided data and protocols offer a solid foundation for further research into the potential applications of this antibiotic. Consistent and standardized methodologies, such as those outlined by CLSI, are paramount for generating comparable and reliable susceptibility data. Further studies are warranted to expand the knowledge of its activity against a broader range of contemporary clinical isolates and to understand the mechanisms of resistance.
References
- 1. Effects of thiamphenicol and chloramphenicol in inhibiting Neisseria gonorrhoeae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of thiamphenicol against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]
- 3. In vitro activity of thiamphenicol against multiresistant Streptococcus pneumoniae, Haemophilus influenzae and Staphylococcus aureus in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of thiamphenicol against Chlamydia trachomatis and Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antibacterial activity of thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of chloramphenicol and thiamphenicol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative in vitro acitvity of chloramphenicol and thiamphenicol on common aerobic and anaerobic gram-negative bacilli(Salmonella and Shigella excluded) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thiamphenicol Glycinate Hydrochloride (CAS 2611-61-2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiamphenicol (B1682257) glycinate (B8599266) hydrochloride is a broad-spectrum antibiotic, a derivative of thiamphenicol, and a structural analogue of chloramphenicol (B1208). This guide provides a comprehensive technical overview of its core properties, including its physicochemical characteristics, mechanism of action, pharmacokinetics, and clinical applications, with a focus on its use in respiratory tract infections. The information is presented to support research, development, and clinical understanding of this important antimicrobial agent.
Physicochemical Properties
Thiamphenicol glycinate hydrochloride is a white to off-white crystalline solid. It is the hydrochloride salt of the glycinate ester of thiamphenicol, a modification that enhances its water solubility, making it suitable for parenteral administration.[1]
| Property | Data | References |
| CAS Number | 2611-61-2 | [2][3] |
| Molecular Formula | C₁₄H₁₉Cl₃N₂O₆S | [2][3] |
| Molecular Weight | 449.73 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water | [1] |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |
Mechanism of Action
Thiamphenicol, the active moiety of this compound, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the action of peptidyl transferase. This action blocks the elongation of the polypeptide chain, thereby halting bacterial growth and replication.[1][4]
The following diagram illustrates the mechanism of action of thiamphenicol:
Pharmacokinetics
This compound is a prodrug that is rapidly hydrolyzed in the body to release the active antibiotic, thiamphenicol.
Absorption and Distribution
Following intravenous administration, this compound is readily distributed throughout the body.
Metabolism and Excretion
Unlike its analogue chloramphenicol, thiamphenicol is not significantly metabolized in humans and is primarily excreted unchanged in the urine. This characteristic reduces the risk of dose-dependent bone marrow toxicity associated with chloramphenicol metabolites.
A pharmacokinetic study in healthy Chinese volunteers following intravenous infusion of this compound provided the following key parameters for thiamphenicol:
| Parameter | Value |
| Time to Peak Concentration (Tmax) | Not explicitly stated, but peak concentrations are reached rapidly after IV infusion. |
| Elimination Half-life (t½) | Approximately 2.5 to 3.5 hours. |
| Area Under the Curve (AUC) | Dose-dependent. |
| Clearance (CL) | Relatively high, consistent with renal excretion. |
| Volume of Distribution (Vd) | Indicates good tissue penetration. |
Pharmacodynamics
The antibacterial activity of thiamphenicol is primarily bacteriostatic, although it can be bactericidal at higher concentrations against some susceptible organisms. Its efficacy is mainly dependent on the duration for which the concentration of the drug remains above the minimum inhibitory concentration (MIC) of the pathogen.
Spectrum of Activity
Thiamphenicol exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including many respiratory pathogens. It is notably active against:
-
Streptococcus pneumoniae (including penicillin-resistant strains)[5][6]
-
Haemophilus influenzae[6]
-
Staphylococcus aureus[5]
-
Atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae[5]
Time-Kill Studies
Time-kill curve analyses are crucial for understanding the pharmacodynamic properties of an antibiotic. While specific time-kill data for this compound against human respiratory pathogens is limited in publicly available literature, studies on the parent compound, thiamphenicol, often in combination with other agents, have been conducted, primarily in the veterinary field. These studies demonstrate a time-dependent killing effect. For instance, a study on the combination of florfenicol (B1672845) and thiamphenicol showed synergistic effects against Pasteurella multocida.[7]
The following diagram illustrates a general workflow for a time-kill curve experiment:
Analytical Methods
The quantification of this compound and its active metabolite, thiamphenicol, in biological matrices is essential for pharmacokinetic and clinical studies. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique.
HPLC Method for Plasma and Urine
A validated HPLC method for the simultaneous determination of thiamphenicol and thiamphenicol glycinate in human plasma and urine has been reported. The key parameters of this method are summarized below.
| Parameter | Plasma | Urine |
| Extraction | Liquid-liquid extraction | Direct injection after dilution |
| Stationary Phase | C18 column | C18 column |
| Mobile Phase | Acetonitrile/water with ion-pairing agent | Acetonitrile/water with ion-pairing agent |
| Detection | UV at 225 nm | UV at 225 nm |
| Linearity | Good over a clinically relevant range | Good over a clinically relevant range |
| Precision & Accuracy | Within acceptable limits | Within acceptable limits |
Synthesis and Manufacturing
The synthesis of this compound typically involves the esterification of thiamphenicol with a protected glycine (B1666218) derivative, followed by deprotection and salt formation. The process must be carefully controlled to ensure high purity and yield. Good Manufacturing Practices (GMP) are critical to guarantee the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
The following diagram outlines a generalized synthesis pathway:
Clinical Applications and Safety
Approved Indications
This compound is primarily used for the treatment of respiratory tract infections. A multicenter, double-blind, randomized clinical trial demonstrated its efficacy in treating acute and exacerbated chronic bronchitis and tracheobronchitis.[5]
Efficacy
In clinical trials, treatment with this compound resulted in a significant amelioration of symptoms associated with respiratory tract infections, including cough frequency and severity, and difficulty in expectoration.[5] The majority of patients in these studies were rated as having a "Good" or "Very Good" response to the treatment.[5]
Safety and Tolerability
This compound is generally well-tolerated. The most commonly reported adverse effects are mild and transient. In a clinical trial comparing aerosol administration of thiamphenicol glycinate acetylcysteinate to this compound, fewer than 5% of patients experienced an adverse event.[5]
However, as a derivative of thiamphenicol, it is important to be aware of the potential for more serious side effects associated with the parent compound, although the risk is considered lower. These include:
-
Bone marrow suppression: This is a known class effect of phenicol antibiotics.[1] Regular monitoring of blood counts is advisable during prolonged therapy.
-
Gastrointestinal disturbances: Nausea, vomiting, and diarrhea can occur.[8]
-
Hepatic toxicity: Liver function should be monitored in patients with pre-existing liver conditions.[8]
-
Peripheral neuropathy: This has been reported with long-term use of thiamphenicol.[8]
The key structural difference between thiamphenicol and chloramphenicol (the replacement of the p-nitro group with a methylsulfonyl group) is believed to be responsible for the significantly lower risk of aplastic anemia with thiamphenicol.[4]
Regulatory Status
Conclusion
This compound is a valuable broad-spectrum antibiotic with a favorable pharmacokinetic and safety profile compared to its analogue, chloramphenicol. Its efficacy in treating respiratory tract infections is supported by clinical data. This technical guide provides a foundational understanding for researchers and drug development professionals working with this compound. Further research into its pharmacodynamics, particularly through detailed time-kill studies against a wider range of contemporary clinical isolates, would be beneficial for optimizing its clinical use.
References
- 1. CAS 2611-61-2: this compound [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [precision.fda.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are the side effects of Thiamphenicol? [synapse.patsnap.com]
- 9. ema.europa.eu [ema.europa.eu]
Thiamphenicol Glycinate Hydrochloride: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol (B1682257) glycinate (B8599266) hydrochloride is a broad-spectrum antibiotic, a derivative of thiamphenicol, and a member of the phenicol class. Its efficacy against a wide range of Gram-positive and Gram-negative bacteria has positioned it as a significant agent in the treatment of respiratory tract infections. This technical guide provides a detailed overview of the fundamental physicochemical properties, mechanism of action, antibacterial spectrum, and relevant experimental protocols for thiamphenicol glycinate hydrochloride. The information is intended to support researchers and professionals in drug development in their understanding and utilization of this compound.
Physicochemical Properties
This compound is the hydrochloride salt of the glycinate ester of thiamphenicol. This formulation enhances the aqueous solubility of the parent compound, thiamphenicol, making it suitable for parenteral administration.
| Property | Data |
| Molecular Formula | C₁₄H₁₉Cl₃N₂O₆S |
| Molecular Weight | 449.7 g/mol |
| CAS Registry Number | 2611-61-2 |
Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed in the body to its active form, thiamphenicol. The primary mechanism of action of thiamphenicol is the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This binding action obstructs the binding of aminoacyl-tRNA to the ribosome, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain. This bacteriostatic action effectively stops bacterial growth and replication.[1]
References
An In-depth Technical Guide to the Stability and Storage of Thiamphenicol Glycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for thiamphenicol (B1682257) glycinate (B8599266) hydrochloride. The information presented herein is critical for maintaining the integrity, potency, and safety of this broad-spectrum antibacterial agent during research, formulation development, and storage. This document details potential degradation pathways, summarizes stability data, and provides exemplary experimental protocols for stability assessment.
Core Stability Profile and Storage Recommendations
Thiamphenicol glycinate hydrochloride is a pro-drug of thiamphenicol, designed to enhance solubility. The glycinate ester linkage and the core thiamphenicol structure are susceptible to degradation under certain environmental conditions. The hydrochloride salt form generally enhances the stability of the compound.[1]
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on its physical form:
| Form | Temperature | Duration | Additional Requirements |
| Solid (Bulk Powder) | 4°C | Long-term | Sealed container, protected from moisture.[2] |
| Room Temperature | Short-term | Permissible in continental US; conditions may vary elsewhere.[3] | |
| Stock Solutions | -80°C | Up to 6 months | Sealed container, protected from moisture.[2][3] |
| -20°C | Up to 1 month | Sealed container, protected from moisture.[2][3] | |
| Samples for HPLC Analysis | Refrigerated or on ice | Prior to analysis | To prevent degradation in biological matrices like plasma.[4] |
Note: It is crucial to avoid repeated freeze-thaw cycles for solutions, especially in biological matrices, as this has been shown to cause degradation.[4]
Forced Degradation and Stability-Indicating Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5] These studies involve subjecting the drug to stress conditions exceeding those of accelerated stability testing.
Summary of Stability Under Stress Conditions
The stability of this compound under various stress conditions, based on studies of thiamphenicol and related phenicol antibiotics, is summarized below. The primary degradation pathway is the hydrolysis of the glycinate ester to form thiamphenicol. Further degradation of the thiamphenicol molecule can then occur.
| Stress Condition | Expected Stability | Primary Degradation Products |
| Acidic Hydrolysis | Susceptible | Thiamphenicol, Glycine |
| Alkaline Hydrolysis | Highly Susceptible | Thiamphenicol, Glycine (Degradation is typically faster than in acidic conditions)[1] |
| Oxidative (e.g., H₂O₂) | Generally Stable | Minimal degradation of the core thiamphenicol structure is expected.[1][6] |
| Thermal (Dry Heat) | Relatively Stable | Degradation is dependent on temperature and duration. |
| Photolytic (UV/Vis Light) | Susceptible | Products of photo-hydrolysis, dechlorination, and oxidation of the aromatic ring.[7] |
Potential Degradation Pathways
The chemical structure of this compound is susceptible to degradation at several key positions. The following diagram illustrates the most probable degradation pathways under hydrolytic and photolytic stress.
Caption: Proposed degradation pathway for this compound.
Experimental Protocols
Developing a robust stability-indicating analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred technique for separating and quantifying this compound from its potential degradation products.[8][9]
Experimental Workflow for Forced Degradation Studies
The following diagram outlines a typical workflow for conducting forced degradation studies as per ICH guidelines.
Caption: Workflow for a typical forced degradation study.
Protocol for a Stability-Indicating HPLC Method
This protocol is a starting point and should be optimized and validated for its specific application. It is based on methods used for thiamphenicol and related compounds.[1][6]
Objective: To separate this compound from its primary degradant, thiamphenicol, and other potential degradation products.
1. Chromatographic System:
-
System: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Column Temperature: 25°C.
-
Detector Wavelength: 225 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
2. Reagents and Solutions:
-
Mobile Phase A: Ammonium acetate (B1210297) buffer (e.g., 6.5 mM), pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Methanol (HPLC grade).
-
Mobile Phase Composition: 70:30 (v/v) Mobile Phase A: Mobile Phase B.
-
Diluent: Mobile Phase.
-
System Suitability Solution: A solution containing this compound and thiamphenicol at appropriate concentrations.
3. Sample Preparation for Forced Degradation:
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and heat at 60°C. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase.
-
Alkaline Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and heat at 60°C. Withdraw samples, neutralize with 0.1 N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Dissolve the drug substance in a solution of hydrogen peroxide (e.g., 3-10%) and keep at room temperature. Monitor the reaction and dilute samples with the mobile phase.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C). Dissolve and dilute samples in the mobile phase at various time points.
-
Photodegradation: Expose the drug substance (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Prepare solutions of the exposed samples.
4. Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze stressed samples and check for peak purity.
-
Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: (Repeatability, Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This compound is susceptible to hydrolytic and photolytic degradation. The primary degradation product is thiamphenicol, which can undergo further degradation. Strict adherence to recommended storage conditions—particularly protection from moisture and light, and maintenance at cool to sub-zero temperatures for solutions—is essential to preserve the quality and efficacy of the compound. The development and validation of a stability-indicating HPLC method, as outlined in this guide, is a critical step in the drug development process to ensure that any potential degradation can be monitored and controlled.
References
- 1. v-assets.cdnsw.com [v-assets.cdnsw.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Stability Indicating HPLC Method Development and Validation | Semantic Scholar [semanticscholar.org]
- 9. questjournals.org [questjournals.org]
An In-depth Technical Guide to the Identification of Thiamphenicol Glycinate Hydrochloride Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential degradation products of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride, a broad-spectrum antibacterial agent. Understanding the degradation pathways and the resulting impurities is crucial for ensuring the safety, efficacy, and stability of pharmaceutical formulations. This document outlines the probable degradation mechanisms under various stress conditions, presents detailed experimental protocols for forced degradation studies, and offers a framework for the identification and quantification of degradation products using modern analytical techniques.
Introduction to Thiamphenicol Glycinate Hydrochloride and its Stability
This compound is the glycine (B1666218) ester of thiamphenicol, an antibiotic structurally related to chloramphenicol (B1208). The ester functional group enhances the aqueous solubility of the drug, making it suitable for parenteral administration. However, this ester linkage also represents a primary site for chemical instability, particularly hydrolysis. Furthermore, other functional groups within the thiamphenicol molecule, such as the secondary hydroxyl group and the amide linkage, are susceptible to degradation under stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.
Potential Degradation Pathways
Based on the chemical structure of this compound and findings from studies on related amphenicol antibiotics, several degradation pathways can be postulated.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for this compound.
-
Acid and Base Catalyzed Ester Hydrolysis: The primary degradation event is the cleavage of the glycinate ester bond, yielding thiamphenicol (DP1) and glycine. This reaction is catalyzed by both acidic and basic conditions.
-
Amide Hydrolysis: Under more stringent hydrolytic conditions (e.g., strong acid or base and elevated temperature), the amide linkage in the thiamphenicol backbone can be hydrolyzed to form thiamphenicol amine (DP2).
Oxidative Degradation
The secondary hydroxyl group on the propanediol (B1597323) side chain of the thiamphenicol moiety is a potential site for oxidation. Studies on thiamphenicol and chloramphenicol have shown that this position can be oxidized.[1] This could lead to the formation of a ketone derivative (DP3).
Thermal Degradation
While the thiamphenicol core is relatively stable to heat, the glycinate ester is more susceptible to thermal degradation, which can accelerate hydrolysis. Studies on the related compound florfenicol (B1672845) have shown that it can degrade to thiamphenicol upon heating, suggesting the core structure's relative thermal stability.[2][3]
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation. Photodegradation pathways for thiamphenicol have been proposed to involve oxidation and other complex transformations, potentially leading to a variety of minor degradation products.
The proposed primary degradation pathways are illustrated in the diagram below.
Quantitative Analysis of Degradation Products
The following table summarizes hypothetical quantitative data from forced degradation studies. This data is illustrative and intended to provide a framework for presenting results from actual experimental work. The extent of degradation and the profile of degradation products will depend on the specific experimental conditions.
| Stress Condition | Duration | Temperature | % Degradation of Parent Drug | Thiamphenicol (DP1) (%) | Thiamphenicol Amine (DP2) (%) | Oxidized Derivative (DP3) (%) | Other Degradants (%) |
| 0.1 M HCl | 24 hours | 60°C | 15.2 | 12.5 | 1.8 | Not Detected | 0.9 |
| 0.1 M NaOH | 8 hours | 40°C | 20.5 | 18.2 | 1.1 | Not Detected | 1.2 |
| 3% H₂O₂ | 24 hours | Room Temp | 8.7 | 2.1 | Not Detected | 5.9 | 0.7 |
| Thermal (Solid) | 48 hours | 80°C | 5.3 | 4.8 | Not Detected | Not Detected | 0.5 |
| Photolytic (Solution) | 7 days | Room Temp | 11.4 | 6.3 | Not Detected | 2.5 | 2.6 |
Table 1: Illustrative Quantitative Data from Forced Degradation Studies.
Experimental Protocols
Detailed methodologies are crucial for reproducible and validatable results. The following sections provide protocols for forced degradation studies and the subsequent analysis of this compound.
Forced Degradation (Stress Testing) Protocol
The general workflow for conducting forced degradation studies is outlined below.
4.1.1 Acid Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in a mixture of water and a suitable organic co-solvent if necessary.
-
Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
4.1.2 Base Hydrolysis
-
Prepare a 1 mg/mL solution of this compound.
-
Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Maintain the solution at 40°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
4.1.3 Oxidative Degradation
-
Prepare a 1 mg/mL solution of this compound.
-
Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 6, 12, 24 hours).
-
Dilute with the mobile phase for immediate analysis.
4.1.4 Thermal Degradation
-
Place a thin layer of solid this compound powder in a petri dish.
-
Store the sample in a temperature-controlled oven at 80°C.
-
At various time points (e.g., 24, 48, 72 hours), withdraw a sample, dissolve it in a suitable solvent, and dilute it for analysis.
4.1.5 Photolytic Degradation
-
Prepare a 1 mg/mL solution of this compound.
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time intervals.
Stability-Indicating LC-MS Method
A validated stability-indicating method is required to separate and quantify the parent drug from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Program: A time-based gradient from a high aqueous content to a high organic content to ensure the elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 225 nm, in series with a mass spectrometer.
Mass Spectrometry Conditions (Example):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for identification of unknown degradation products and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of known degradation products.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
The logical relationship for the development and validation of a stability-indicating method is depicted below.
Conclusion
The identification and characterization of degradation products are critical components of drug development and quality control. For this compound, hydrolysis of the ester and amide bonds, along with oxidation of the secondary alcohol, are the most probable degradation pathways. This guide provides a framework for investigating these pathways through systematic forced degradation studies and subsequent analysis by a validated stability-indicating LC-MS method. The presented protocols and diagrams serve as a starting point for researchers to design and execute robust stability studies, ultimately ensuring the quality and safety of this compound formulations.
References
- 1. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential heat stability of amphenicols characterized by structural degradation, mass spectrometry and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Thiamphenicol Glycinate Hydrochloride: Application Notes and Protocols for Respiratory Tract Infection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol (B1682257) is a broad-spectrum antibiotic and a methyl-sulfonyl analogue of chloramphenicol.[1][2] Its derivative, thiamphenicol glycinate (B8599266) hydrochloride, is a water-soluble ester that enhances stability and bioavailability, making it suitable for various pharmaceutical formulations, including parenteral and aerosol delivery.[3][4] This document provides detailed application notes and protocols for the research of thiamphenicol glycinate hydrochloride in the context of respiratory tract infections. It is active against a wide range of Gram-positive and Gram-negative bacteria, including penicillin-resistant Streptococcus pneumoniae and other challenging respiratory pathogens.[4][5]
Mechanism of Action
Thiamphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[3] It specifically binds to the 50S subunit of the bacterial ribosome, which is a crucial component of the protein synthesis machinery.[6] This binding action blocks the peptidyl transferase step, preventing the formation of peptide bonds and subsequent elongation of the polypeptide chain.[6] This targeted action disrupts essential cellular processes in bacteria, leading to the inhibition of their growth and proliferation.[6]
In Vitro Susceptibility Data
Thiamphenicol has demonstrated significant in vitro activity against a variety of respiratory pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.
Table 1: MIC of Thiamphenicol against Streptococcus pneumoniae
| Phenotype | MIC50 (mg/L) | MIC90 (mg/L) |
| Penicillin-Susceptible | 0.5 | 2 |
| Penicillin-Resistant | 0.5 | 2 |
| Erythromycin-Resistant | Not Reported | <2 |
(Data sourced from multiple studies)
Table 2: MIC of Thiamphenicol against Haemophilus influenzae
| Phenotype | MIC50 (mg/L) | MIC90 (mg/L) |
| All isolates | 0.5 | 1 |
| Ampicillin-Resistant | Not Reported | <2 |
(Data sourced from multiple studies)
Table 3: MIC of Thiamphenicol against Other Respiratory Pathogens
| Pathogen | MIC50 (mg/L) | MIC90 (mg/L) |
| Streptococcus pyogenes | 2 | 4 |
| Moraxella catarrhalis | Not Reported | Not Reported |
| Staphylococcus aureus (MRSA) | Not Reported | Not Reported |
(Data sourced from multiple studies)
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains of interest (e.g., S. pneumoniae, H. influenzae)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader
2. Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the antibiotic stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will result in antibiotic concentrations ranging from 64 µg/mL to 0.06 µg/mL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation of Microtiter Plates: Add 10 µL of the final bacterial inoculum to each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae, incubate in an atmosphere of 5% CO₂.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Protocol 2: Clinical Trial for Efficacy in Acute Bronchitis
This is a generalized protocol based on methodologies from published clinical trials.[4][7]
1. Study Design: A multicenter, randomized, double-blind, parallel-group study.
2. Patient Population:
-
Inclusion Criteria:
-
Adult patients (18-65 years) diagnosed with acute bronchitis.
-
Presence of productive cough for less than 5 days.
-
At least one other symptom of lower respiratory tract infection (e.g., wheezing, chest pain).
-
Informed consent obtained.
-
-
Exclusion Criteria:
-
Known hypersensitivity to thiamphenicol or other components of the formulation.
-
Treatment with another antibiotic within the last 72 hours.
-
Severe underlying respiratory disease (e.g., COPD, cystic fibrosis).
-
Pregnancy or lactation.
-
3. Treatment Arms:
-
Group A: this compound administered via aerosol (e.g., 250 mg twice daily).
-
Group B: Placebo administered via aerosol.
4. Study Procedures:
-
Screening Visit (Day 0): Assess eligibility, obtain informed consent, perform baseline clinical evaluation (symptom scoring), and collect sputum for culture.
-
Treatment Period (Day 1 to Day 7): Patients self-administer the assigned treatment at home.
-
Follow-up Visit (Day 8 ± 1): Repeat clinical evaluation and symptom scoring.
-
End-of-Study Visit (Day 15 ± 2): Final clinical assessment and evaluation of any adverse events.
5. Efficacy Endpoints:
-
Primary: Change in total symptom score from baseline to Day 8.
-
Secondary:
-
Clinical cure rate at the end-of-study visit.
-
Microbiological eradication rate in patients with a positive baseline culture.
-
Time to resolution of cough.
-
6. Safety Assessment: Monitor and record all adverse events throughout the study.
Clinical Efficacy and Safety
Clinical studies have demonstrated the efficacy of thiamphenicol glycinate, often in combination with the mucolytic agent N-acetylcysteine (as thiamphenicol glycinate acetylcysteinate), in treating respiratory tract infections.
Table 4: Summary of Clinical Efficacy in Upper Respiratory Tract Infections
| Indication | Treatment Group (n) | Symptom Disappearance Rate | Microbiological Eradication Rate |
| Severe Symptoms | |||
| Pharyngotonsillitis | TGA (sequential) | 94% | 90.2% - 96.0% |
| Rhinosinusitis | TGA (sequential) | 94% | 90.2% - 96.0% |
| Otitis Media | TGA (sequential) | 90% | 90.2% - 96.0% |
| Mild Symptoms | |||
| Pharyngotonsillitis | TGA (aerosol) | 88% | 86.2% - 91.6% |
| Rhinosinusitis | TGA (aerosol) | 87% | 86.2% - 91.6% |
| Otitis Media | TGA (aerosol) | 91% | 86.2% - 91.6% |
TGA: Thiamphenicol glycinate acetylcysteinate. Sequential therapy involved initial intramuscular administration followed by aerosol. (Data adapted from a study with 817 patients).[8]
In a multicenter, double-blind, randomized clinical trial comparing aerosol administration of thiamphenicol glycinate acetylcysteinate (TGA) with thiamphenicol glycinate (TG) for acute and/or exacerbated respiratory tract infections, both treatments were found to ameliorate symptoms such as cough frequency and severity, and difficulty in expectoration.[4] Investigators rated both treatments as "Good" or "Very Good" in 90% of patients.[4] Both treatments were well-tolerated, with fewer than 5% of patients experiencing adverse events.[4]
Conclusion
This compound is a potent antibiotic with a well-defined mechanism of action and a broad spectrum of activity against key respiratory pathogens. The provided protocols for in vitro and clinical research can serve as a foundation for further investigation into its therapeutic potential. The available data suggests a favorable efficacy and safety profile, making it a valuable agent in the management of respiratory tract infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of action of ribosome-targeting antibiotics. | National Agricultural Library [nal.usda.gov]
- 3. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 4. Recent clinical evidence of the efficacy and safety of thiamphenicol glycinate acetylcysteinate and thiamphenicol glycinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A therapeutic approach in the treatment of infections of the upper airways: thiamphenicol glycinate acetylcysteinate in sequential treatment (systemic-inhalatory route) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An experience of treatment of acute bronchitis using thiamphenicol glycinate acetylcisteinate in children | Geppe | PULMONOLOGIYA [journal.pulmonology.ru]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiamphenicol Glycinate Hydrochloride in Veterinary Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol (B1682257) is a broad-spectrum bacteriostatic antibiotic, structurally similar to chloramphenicol (B1208), used to treat a variety of bacterial infections in veterinary medicine.[1] Its glycinate (B8599266) hydrochloride salt is a water-soluble prodrug, designed for parenteral administration.[1][2] Upon administration, it is rapidly hydrolyzed to the active parent compound, thiamphenicol. A key advantage of thiamphenicol over chloramphenicol is that it has not been associated with aplastic anemia in humans.[1] This document provides detailed application notes and experimental protocols for the research and development of thiamphenicol glycinate hydrochloride in a veterinary context.
Mechanism of Action
Thiamphenicol inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[3] This binding blocks the action of peptidyl transferase, preventing the formation of peptide bonds between amino acids and thereby halting the elongation of the polypeptide chain.[3] At higher concentrations, thiamphenicol can exhibit bactericidal activity against some bacterial species.[1]
Caption: Mechanism of action of thiamphenicol.
Pharmacokinetics
This compound is rapidly absorbed and distributed in various animal species following parenteral administration. The prodrug is quickly converted to the active thiamphenicol. The pharmacokinetic parameters of thiamphenicol vary depending on the animal species, age, and route of administration.
Table 1: Pharmacokinetic Parameters of Thiamphenicol in Various Animal Species
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference(s) |
| Cattle (Calves) | IV | 30 | - | - | 2-3 | - | [3] |
| IM | 25 | 8.5-18.7 | 1-1.5 | 2-3 | 84 | [3][4] | |
| Oral | 50 (twice daily) | 7.1 (6h post last dose) | - | - | - | [3] | |
| Cattle (Lactating Cows) | IM | 15 (twice daily) | ~18 (0.5h post first dose) | 0.5 | ~2 | - | [1] |
| Pigs | IV | 30 | - | - | ~1 | - | [5] |
| IM | 30 | 4.1 | ~1 | ~4.2 | 76 | [5] | |
| Oral (in feed) | ~30 (twice daily) | 1.28 | 8 | - | - | [2] | |
| Poultry (Broilers) | Oral | 25 | 6.59 (male), 4.58 (female) | 1-2 | - | - | [3] |
| Fish (Yellowtail) | Oral (in feed) | 100 | 9.4-12.1 | 3-6 | - | - | [2] |
In Vitro Antimicrobial Activity
Thiamphenicol exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including many anaerobic organisms.
Table 2: Minimum Inhibitory Concentrations (MIC) of Thiamphenicol against Key Veterinary Pathogens
| Bacterial Species | Animal Host | Disease Association | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Mannheimia haemolytica | Cattle | Bovine Respiratory Disease | - | - | |
| Pasteurella multocida | Cattle, Swine, Poultry | Bovine Respiratory Disease, Pneumonia, Fowl Cholera | - | 2 | [6] |
| Histophilus somni | Cattle | Bovine Respiratory Disease, Thromboembolic Meningoencephalitis | - | - | [7][8][9][10] |
| Actinobacillus pleuropneumoniae | Swine | Porcine Pleuropneumonia | - | - | |
| Fusobacterium spp. | Various | Anaerobic infections | 0.5 | - | [3] |
| Aeromonas salmonicida | Fish | Furunculosis | - | - | |
| Edwardsiella ictaluri | Fish | Enteric Septicemia of Catfish | - | - |
Efficacy in Major Veterinary Diseases
This compound is primarily indicated for the treatment of respiratory tract and alimentary tract infections of bacterial origin in various livestock species.[1]
Bovine Respiratory Disease (BRD)
BRD is a significant cause of morbidity and mortality in cattle. Thiamphenicol has demonstrated efficacy in treating BRD caused by susceptible pathogens.
Swine Respiratory Disease
Thiamphenicol is used for the treatment and control of respiratory infections in pigs.
Aquatic Animal Diseases
Thiamphenicol has potential applications in aquaculture for treating bacterial diseases in fish.[2]
Toxicology and Safety
Thiamphenicol is considered to have a good safety profile in veterinary species. Unlike chloramphenicol, it is not associated with irreversible aplastic anemia.[1]
Table 3: Toxicological Data for Thiamphenicol
| Species | Study Type | Parameter | Value | Reference(s) |
| Rat | Acute Oral Toxicity | LD50 | >3000 mg/kg bw | [11] |
| Mouse | Acute Oral Toxicity | LD50 | >3000 mg/kg bw | [3] |
| Rat | 90-day Oral Study | NOEL | 30 mg/kg bw | [3] |
| Pig | 4-week Oral Study | NOEL | <25 mg/kg bw (decreased urinary pH at lowest dose) | [3] |
| Rat | Developmental Toxicity | NOEL (maternal and developmental) | 40 mg/kg bw | [3] |
| Rabbit | Embryo/Fetal Toxicity | NOEL (fetal effects) | 1.25 mg/kg bw | [3] |
Experimental Protocols
Protocol 1: Determination of Thiamphenicol in Bovine Plasma by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of thiamphenicol in bovine plasma.
1. Sample Preparation:
-
To 1 mL of bovine plasma in a centrifuge tube, add a suitable internal standard (e.g., florfenicol).
-
Add 1 mL of a saturated NaCl solution, 0.4 mL of 33% (v/v) trifluoroacetic acid, and vortex.[12]
-
Centrifuge the sample to precipitate proteins.
-
Decant the supernatant and perform a liquid-liquid extraction with ethyl acetate (B1210297) in the presence of 2N sodium carbonate.[12]
-
Separate the organic phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Wakosil-II 5C18 HG).[13]
-
Mobile Phase: Acetonitrile/water (e.g., 40:60 v/v).[13]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 224 nm.[13]
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a calibration curve using fortified plasma samples with known concentrations of thiamphenicol.
-
Calculate the concentration of thiamphenicol in the unknown samples by comparing the peak area ratio of thiamphenicol to the internal standard against the calibration curve.
Caption: Workflow for thiamphenicol analysis in plasma.
Protocol 2: In Vivo Efficacy Study of this compound for Bovine Respiratory Disease (BRD)
This protocol outlines an experimental design to evaluate the efficacy of this compound in an induced model of BRD in calves.
1. Animal Model:
-
Use healthy, weaned beef calves, confirmed to be free of major respiratory pathogens.
-
Acclimatize the calves to the study conditions for at least 7 days.
2. Disease Induction:
-
Induce BRD by experimental infection with a known pathogenic strain of Mannheimia haemolytica or Pasteurella multocida.
-
Administer the bacterial challenge via intranasal or transtracheal inoculation.
3. Treatment Groups:
-
Group 1 (Thiamphenicol): Administer this compound at the proposed therapeutic dose (e.g., 30 mg/kg body weight, intramuscularly) once clinical signs of BRD appear.
-
Group 2 (Positive Control): Administer a registered and effective antibiotic for BRD.
-
Group 3 (Negative Control): Administer a placebo (e.g., sterile saline).
4. Monitoring and Endpoints:
-
Monitor clinical signs daily (rectal temperature, respiratory rate, depression score, nasal discharge).
-
Collect blood samples for complete blood counts and serum analysis.
-
At the end of the study period (e.g., 14 days post-infection), perform post-mortem examinations to assess lung lesion scores.
-
Collect lung tissue for bacterial culture and histopathology.
5. Statistical Analysis:
-
Compare clinical scores, lung lesion scores, and mortality rates between treatment groups using appropriate statistical methods (e.g., ANOVA, Chi-square test).
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol describes the determination of the MIC of thiamphenicol against veterinary bacterial isolates using the broth microdilution method.[14][15][16]
1. Preparation of Materials:
-
Thiamphenicol Stock Solution: Prepare a stock solution of thiamphenicol in a suitable solvent and dilute it in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentration.
-
Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture on an appropriate agar (B569324) medium, adjusted to a 0.5 McFarland standard.[14]
-
96-Well Microtiter Plates: Use sterile, U-bottom 96-well microtiter plates.
2. Assay Procedure:
-
Dispense CAMHB into all wells of the microtiter plate.
-
Perform serial two-fold dilutions of the thiamphenicol solution across the wells to achieve a range of concentrations.
-
Add the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific bacterial species.
3. Interpretation of Results:
-
The MIC is the lowest concentration of thiamphenicol that completely inhibits visible bacterial growth.[14]
Caption: Broth microdilution MIC determination workflow.
Conclusion
This compound is a valuable antibiotic in veterinary medicine with a favorable safety profile. The provided application notes and protocols offer a framework for researchers and drug development professionals to conduct further studies on its pharmacokinetics, efficacy, and safety in various animal species. Adherence to standardized protocols is essential for generating reliable and comparable data to support the responsible and effective use of this important antimicrobial agent.
References
- 1. Thiamphenicol [fao.org]
- 2. fao.org [fao.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fao.org [fao.org]
- 5. Thiamphenicol disposition in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 7. Frontiers | Antimicrobial resistance and associated genetic background of Histophilus somni isolated from clinically affected and healthy cattle [frontiersin.org]
- 8. Antimicrobial resistance and associated genetic background of Histophilus somni isolated from clinically affected and healthy cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histophilosis - Generalized Conditions - MSD Veterinary Manual [msdvetmanual.com]
- 10. Histophilus somni - Wikipedia [en.wikipedia.org]
- 11. 877. Thiamphenicol (WHO Food Additives Series 38) [inchem.org]
- 12. academic.oup.com [academic.oup.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: Preparation of Thiamphenicol Glycinate Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol (B1682257) glycinate (B8599266) hydrochloride is a broad-spectrum antibiotic and a derivative of thiamphenicol.[1] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1] Due to its solubility in water, it is suitable for various pharmaceutical formulations.[1] Proper preparation of a stock solution is a critical first step for in vitro and in vivo experiments to ensure accurate and reproducible results. This document provides a detailed protocol for the preparation, storage, and handling of a thiamphenicol glycinate hydrochloride stock solution.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for the preparation of a this compound stock solution.
| Parameter | Value | Source |
| Molecular Weight | 449.73 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [2] |
| Solubility in DMSO | 250 mg/mL (555.89 mM) | [2] |
| Recommended Stock Concentration | 20.8 mg/mL in DMSO | [2] |
| Storage of Solid Compound | 4°C, sealed from moisture | [2] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [2] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mg/mL stock solution of this compound in DMSO. This concentration is a practical starting point for most laboratory applications and can be easily diluted to desired working concentrations.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure that all necessary personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, are worn.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Adding the Solvent: Using a calibrated pipette, add the appropriate volume of DMSO to the microcentrifuge tube containing the powder. For a 10 mg/mL solution, add 1 mL of DMSO. Note: Hygroscopic DMSO can significantly impact solubility; it is crucial to use newly opened or anhydrous DMSO.[2]
-
Dissolution: Close the tube tightly and vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Ensure the tubes are clearly labeled with the compound name, concentration, date of preparation, and solvent.
Diagrams
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: Thiamphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
References
Application Notes and Protocols for Thiamphenicol Glycinate Hydrochloride in Cell Culture Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol (B1682257) is a broad-spectrum bacteriostatic antibiotic, a derivative of chloramphenicol.[1] It functions by inhibiting bacterial protein synthesis through reversible binding to the 50S subunit of the bacterial 70S ribosome, which in turn blocks peptidyl transferase activity.[1] This mechanism prevents the formation of peptide bonds between amino acids, thereby halting the production of essential proteins for bacterial growth and replication.[1] Its efficacy extends to a wide range of Gram-positive and Gram-negative bacteria. Thiamphenicol glycinate (B8599266) hydrochloride is a water-soluble ester of thiamphenicol, enhancing its suitability for various formulations, including those for cell culture applications.[2]
These application notes provide a comprehensive guide for the utilization of thiamphenicol glycinate hydrochloride in establishing and conducting cell culture-based infection models. The protocols detailed below are designed for studying the efficacy of thiamphenicol against intracellular pathogens and for investigating its potential modulatory effects on host cell responses to infection.
Mechanism of Action of Thiamphenicol
Caption: Mechanism of action of Thiamphenicol in bacteria.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of Thiamphenicol against Common Pathogens
| Bacterial Species | Strain | MIC Range (µg/mL) |
| Streptococcus pneumoniae | Clinical Isolates | ≤0.5 - 4 |
| Staphylococcus aureus | Clinical Isolates | 8 - 64 |
| Enterococci | Clinical Isolates | ≤0.5 - 4 |
| Salmonella spp. | Clinical Isolates | 8 - 64 |
| Klebsiella pneumoniae | Clinical Isolates | 8 - 64 |
| Escherichia coli | Clinical Isolates | 8 - 64 |
| Neisseria gonorrhoeae | Clinical Isolates | Effective (comparable to penicillin G) |
Data compiled from in vitro studies.[3]
Table 2: Recommended Cell Lines for Infection Models
| Cell Line | Cell Type | Origin | Relevant Infection Model |
| A549 | Adenocarcinomic human alveolar basal epithelial cells | Human Lung Carcinoma | Respiratory infections (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) |
| RAW 264.7 | Macrophage | Mouse | Intracellular pathogen survival, immune response studies |
| HeLa | Epithelial | Human Cervical Cancer | General intracellular infection studies |
| THP-1 | Monocyte | Human Acute Monocytic Leukemia | Differentiated into macrophages for infection and immune studies |
Table 3: Cytotoxicity Data (CC50) - To Be Determined Experimentally
| Cell Line | This compound CC50 (µg/mL) |
| A549 | To be determined |
| RAW 264.7 | To be determined |
Note: It is crucial to determine the 50% cytotoxic concentration (CC50) for each cell line used in your experiments to establish the appropriate non-toxic working concentrations of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile cell culture grade water
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
To prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of sterile DMSO or water.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
-
Protocol 2: Determination of Maximum Non-Toxic Concentration and CC50
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
References
- 1. Src/NF-κB-targeted inhibition of LPS-induced macrophage activation and dextran sodium sulphate-induced colitis by Archidendron clypearia methanol extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Cytotoxic Effects of Aminoglycosides on A549 Lung Cancer Cell Line | The Bioscan [thebioscan.com]
Application Notes and Protocols for Thiamphenicol Glycinate Hydrochloride in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride, a broad-spectrum antibiotic, in established murine models of bacterial infection. This document includes detailed experimental protocols for inducing pneumonia and sepsis in mice, along with available data on the efficacy of thiamphenicol and its derivatives.
Introduction
Thiamphenicol is a synthetic antibiotic, an analogue of chloramphenicol, that functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds.[1][2][3] A key structural difference, the replacement of the p-nitro group with a methylsulfonyl group, gives thiamphenicol a more favorable safety profile, notably a reduced risk of aplastic anemia.[1] Thiamphenicol glycinate hydrochloride is a water-soluble ester of thiamphenicol, designed for parenteral administration.[4] It demonstrates broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including common respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Streptococcus pyogenes.[3][5]
Mechanism of Action
The primary mechanism of action for thiamphenicol involves the inhibition of peptidyl transferase activity on the 50S ribosomal subunit of bacteria. This action blocks the elongation of the polypeptide chain, thereby halting protein synthesis and leading to a bacteriostatic effect. At higher concentrations, it can be bactericidal against certain bacterial species.
Caption: Mechanism of action of Thiamphenicol.
Experimental Protocols
Murine Pneumonia Model (Streptococcus pneumoniae)
This protocol describes the induction of pneumonia in mice via intranasal inoculation of Streptococcus pneumoniae.
Materials:
-
Streptococcus pneumoniae strain (e.g., D39, TIGR4)
-
Brain Heart Infusion (BHI) broth or Todd-Hewitt broth with yeast extract
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane (B1672236), ketamine/xylazine cocktail)
-
Micropipettes and sterile tips
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
This compound solution (for treatment group)
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Bacterial Culture Preparation:
-
Culture S. pneumoniae in BHI broth overnight at 37°C in 5% CO₂.
-
Subculture the bacteria in fresh, pre-warmed broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/50 µL).
-
-
Infection:
-
Anesthetize mice using isoflurane or an intraperitoneal injection of ketamine/xylazine.
-
Once deeply anesthetized (confirmed by lack of pedal reflex), hold the mouse in a supine position.
-
Gently instill 50 µL of the bacterial suspension into the nares of the mouse (25 µL per nostril).
-
Maintain the mouse in a head-up position until it recovers from anesthesia to ensure aspiration into the lungs.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2-4 hours), administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous injection). The dosage should be based on prior dose-ranging studies.
-
Administer the vehicle control to the control group using the same route and volume.
-
Continue treatment at specified intervals (e.g., every 12 or 24 hours) for the duration of the study.
-
-
Monitoring and Endpoints:
-
Monitor mice daily for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) and weight loss.
-
For survival studies, monitor mice for up to 10-14 days post-infection.
-
For bacterial load determination, euthanize a subset of mice at specific time points (e.g., 24, 48 hours post-treatment). Aseptically harvest lungs and/or spleen, homogenize in sterile PBS, and perform serial dilutions for plating on appropriate agar (B569324) (e.g., blood agar) to determine CFU counts.
-
Caption: Experimental workflow for the murine pneumonia model.
Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
The CLP model is considered a gold standard for inducing polymicrobial sepsis that mimics the clinical progression in humans.
Materials:
-
Male C57BL/6 or BALB/c mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 3-0 silk, 6-0 nylon)
-
Gauze and sterile swabs
-
21-25 gauge needle
-
Buprenorphine for analgesia
-
Warm sterile saline for resuscitation
-
This compound solution
-
Vehicle control
Procedure:
-
Surgical Preparation:
-
Anesthetize the mouse and confirm the depth of anesthesia.
-
Shave the abdomen and sterilize the area with an antiseptic solution (e.g., 70% ethanol (B145695) and povidone-iodine).
-
Administer a pre-operative analgesic (e.g., buprenorphine).
-
-
Laparotomy and Cecal Ligation:
-
Make a 1-2 cm midline incision through the skin and linea alba to expose the peritoneal cavity.
-
Exteriorize the cecum, being careful to keep the connecting mesentery intact.
-
Ligate the cecum with a 3-0 silk suture at a desired distance from the tip (e.g., 5-10 mm). The severity of sepsis can be modulated by the length of the ligated cecum.
-
-
Puncture and Repositioning:
-
Puncture the ligated cecum once or twice with a 21-25 gauge needle (through-and-through). The size of the needle will also influence the severity of sepsis.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity.
-
-
Closure and Resuscitation:
-
Close the abdominal wall in two layers (peritoneum and skin) using appropriate suture material.
-
Administer ~1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
Keep the mouse in a warm environment until it recovers from anesthesia.
-
-
Treatment and Monitoring:
-
Initiate treatment with this compound or vehicle at a set time post-CLP (e.g., 2-6 hours).
-
Monitor survival, body temperature, and clinical signs of sepsis.
-
For bacterial load and inflammatory marker analysis, collect blood and/or peritoneal lavage fluid at specified endpoints.
-
Caption: Experimental workflow for the murine CLP sepsis model.
Efficacy Data
Quantitative data on the efficacy of this compound in murine infection models is limited in publicly available literature. Most studies focus on the derivative, thiamphenicol glycinate acetylcysteinate, or use other animal models. The following tables summarize the available and relevant data.
Table 1: Efficacy of Thiamphenicol Derivatives in a Murine Pneumonia Model
| Treatment Group | Pathogen | Administration Route | Key Finding | Source |
| Thiamphenicol Glycinate Acetylcysteinate (TGA) | S. pyogenes | Aerosol | Showed better efficacy, particularly in survival rate, compared to aerosolized TG. | [1] |
| This compound (TG) | S. pyogenes | Aerosol | Less effective than TGA in this specific model and administration route. | [1] |
| TGA | S. pyogenes | Parenteral | No significantly different therapeutic efficacy observed compared to parenteral TG. | [1] |
Note: Specific survival percentages for the this compound group were not provided in the cited abstract.
Table 2: Efficacy of Thiamphenicol Glycinate in a Guinea Pig Pneumonia Model
| Treatment Group | Pathogen | Time Post-Treatment | Mean Log₁₀ CFU/Lung Reduction (vs. Control) | Source |
| Thiamphenicol Glycinate (TG) | H. influenzae | 3 h | Not significantly different | [2] |
| 6 h | Significant decrease | [2] | ||
| 24 h | < 2.0 log count | [2] | ||
| Thiamphenicol Glycinate Acetylcysteinate (TGA) | H. influenzae | 3 h | Significant decrease | [2] |
| 6 h | Significant decrease | [2] | ||
| 24 h | < 2.0 log count | [2] |
Note: This study was conducted in guinea pigs, but provides relevant data on the pulmonary clearance activity of thiamphenicol glycinate.
Dosing and Administration
Proper dosage and administration routes are critical for the successful application of this compound in murine models. While specific efficacy studies with detailed dosing regimens in mice are scarce, toxicological and pharmacokinetic studies provide some guidance.
-
Oral Administration (in drinking water): Doses of 100 mg/kg and 200 mg/kg administered for 7 days in mice did not result in significant biochemical alterations, suggesting good tolerance at these levels for subacute studies.
-
Parenteral Administration: this compound is highly water-soluble and well-suited for parenteral routes such as intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injections.[4] A parenteral dose of 15 mg/kg was used in studies with cows.[4] Dosages for murine efficacy studies would need to be determined empirically, but starting points could be extrapolated from pharmacokinetic data in rats (e.g., 30 mg/kg).[6]
Conclusion
This compound is a promising antibiotic for investigation in murine models of bacterial infection due to its broad spectrum of activity and favorable safety profile compared to chloramphenicol. The experimental protocols provided for murine pneumonia and sepsis models offer a standardized framework for evaluating its efficacy. While there is a clear need for more published, quantitative data on the in vivo efficacy of this compound in mice, the available information suggests it is a viable candidate for further research in the development of new anti-infective therapies. Researchers are encouraged to conduct dose-ranging studies to determine the optimal therapeutic window for their specific infection models.
References
- 1. Activity of aerosol thiamphenicol glycinate acetylcysteinate in a mouse model of S. pyogenes pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effect of thiamphenicol glycinate, thiamphenicol glycinate N-acetylcysteinate, amoxicillin plus clavulanic acid, ceftriaxone and clarithromycin on pulmonary clearance of Haemophilus influenzae in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antibacterial activity of thiamphenicol glycinate acetylcysteinate against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum and lung levels of thiamphenicol after administration of its glycinate N-acetylcysteinate ester in experimentally infected guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent clinical evidence of the efficacy and safety of thiamphenicol glycinate acetylcysteinate and thiamphenicol glycinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiamphenicol [fao.org]
Application Notes and Protocols for In Vivo Animal Studies with Thiamphenicol Glycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride in in vivo animal studies. The information is intended to guide researchers in designing and conducting experiments to evaluate the efficacy and safety of this broad-spectrum antibiotic.
Introduction
Thiamphenicol is a methyl-sulfonyl analogue of chloramphenicol (B1208), exhibiting a similar broad spectrum of antibacterial activity.[1] It is effective against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[2][3] Thiamphenicol glycinate hydrochloride is a water-soluble ester of thiamphenicol, suitable for parenteral administration.[2][4] A key advantage of thiamphenicol over chloramphenicol is that it has not been associated with aplastic anemia, a serious adverse effect of chloramphenicol.[1][3] In vivo, thiamphenicol glycinate is rapidly hydrolyzed to release the active parent compound, thiamphenicol.
Mechanism of Action
Thiamphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[3][5] It specifically binds to the 50S subunit of the bacterial 70S ribosome. This binding action blocks the peptidyl transferase step, preventing the formation of peptide bonds and subsequent protein chain elongation.[5] This targeted action against bacterial ribosomes accounts for its therapeutic efficacy.
Caption: Mechanism of action of Thiamphenicol.
Quantitative Data Summary
The following tables summarize dosages of thiamphenicol and its derivatives used in various animal models.
Table 1: Efficacy Studies in Animal Models of Infection
| Animal Model | Infection Model | Route of Administration | Dosage | Outcome |
| Mouse | Streptococcus pyogenes pneumonia | Aerosol | Not specified | Thiamphenicol glycinate acetylcysteinate (TGA) showed better efficacy than this compound (TG).[4] |
| Guinea Pig | Haemophilus influenzae infection | Subcutaneous | 15 mg/kg (as TGA) | Significant reduction in lung bacterial counts.[6] |
| Hamster | Not specified (therapeutic dose) | Intramuscular | 35 mg/kg daily for 7 days | Investigated for side effects.[7] |
Table 2: Pharmacokinetic and Toxicity Studies
| Animal Species | Study Type | Route of Administration | Dosage | Key Findings |
| Dog (Beagle) | Pharmacokinetics | Intravenous | 50 mg/kg (as TG hydrochloride) | Rapidly cleaved to active thiamphenicol.[5] |
| Rat | Toxicity (13-week) | Oral | 30, 45, 65, 100 mg/kg/day | Increased mortality at 100 mg/kg/day. NOEL was 30 mg/kg/day.[8] |
| Rat | Toxicity (9-10 days) | Gavage | 50-375 mg/kg/day | Anemia, reduced reticulocyte and platelet counts.[9] |
| Mouse | Toxicity (7-17 days) | Gavage | 400-1500 mg/kg/day | Dose-related and reversible decreases in RBC, HCT, and Hb.[9] |
| Pig | Toxicity (4-week) | Oral (in feed) | 25, 50, 100 mg/kg/day | Reduced weight gain at ≥50 mg/kg.[8] |
| Calf | Pharmacokinetics | Oral | 25 mg/kg (twice daily for 4 days) | Drug levels measured in plasma and various tissues.[2] |
| Lactating Cow | Pharmacokinetics | Intramuscular | 15 mg/kg (twice daily for 5 days) | Well-tolerated; plasma levels peaked around 0.5 hours post-dose.[2] |
Experimental Protocols
Protocol 1: General Preparation of this compound for Injection
This protocol provides a general guideline for preparing this compound for parenteral administration. Specific concentrations and vehicles may need to be optimized for the particular animal model and experimental design.
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., sterile water for injection, 0.9% sterile saline)[10]
-
Sterile vials
-
0.22 µm sterile syringe filters
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Calculate the required amount: Determine the total volume of the dosing solution needed and the desired concentration (mg/mL). Calculate the mass of this compound required.
-
Aseptic preparation: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Dissolution: Add the calculated amount of this compound powder to a sterile vial. Add the appropriate volume of the sterile vehicle. This compound is very soluble in water.[2]
-
Mixing: Gently agitate the vial until the powder is completely dissolved.
-
Sterile filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.[10]
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 4°C and protected from light.[11] For long-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but stability under these conditions should be verified.[11]
Protocol 2: In Vivo Efficacy in a Murine Model of Bacterial Pneumonia
This protocol is adapted from studies evaluating the efficacy of thiamphenicol derivatives in respiratory tract infections.[4][12]
Animal Model:
-
Species: Mouse (e.g., BALB/c)
-
Sex: Female
-
Weight: 18-20 g
Infection Procedure:
-
Culture the desired bacterial strain (e.g., Streptococcus pyogenes) to the mid-logarithmic phase.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Intranasally or intratracheally instill a specific inoculum of the bacterial suspension.
Treatment Protocol:
-
Drug preparation: Prepare this compound for the desired route of administration (e.g., aerosol, parenteral) as described in Protocol 1.
-
Dosing: Administer the treatment at a predetermined time post-infection. The dosage and frequency will depend on the specific experimental aims.
-
Control groups: Include a vehicle control group and potentially a positive control group treated with a standard-of-care antibiotic.
Efficacy Assessment:
-
Survival: Monitor the survival of the animals for a defined period (e.g., 7-14 days).
-
Bacterial load: At specific time points post-treatment, euthanize a subset of animals, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for bacterial colony counting on appropriate agar (B569324) plates.
-
Histopathology: Collect lung tissue for histopathological analysis to assess the extent of inflammation and tissue damage.
Caption: Experimental workflow for an in vivo efficacy study.
Safety and Toxicology Considerations
-
Acute Toxicity: Thiamphenicol has low acute oral toxicity, with an LD50 greater than 3000 mg/kg in mice and rats.[8]
-
Hematotoxicity: Dose-related and reversible bone marrow depression has been observed in mice and rats, manifesting as anemia and reduced reticulocyte and platelet counts.[9]
-
Reproductive Toxicity: Studies in rats have shown reduced spermatogenesis at high doses.[8]
-
General Toxicity: In short-term studies, high doses have been associated with reduced body weight gain and, in some cases, mortality.[8]
Researchers should carefully consider the potential for these toxicities when designing long-term or high-dose studies and include appropriate monitoring parameters such as complete blood counts and body weight measurements.
References
- 1. Thiamphenicol - Wikipedia [en.wikipedia.org]
- 2. Thiamphenicol [fao.org]
- 3. nbinno.com [nbinno.com]
- 4. Activity of aerosol thiamphenicol glycinate acetylcysteinate in a mouse model of S. pyogenes pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 6. Serum and lung levels of thiamphenicol after administration of its glycinate N-acetylcysteinate ester in experimentally infected guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. 877. Thiamphenicol (WHO Food Additives Series 38) [inchem.org]
- 9. Haemotoxicity of thiamphenicol in the BALB/c mouse and Wistar Hanover rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Comparative effect of thiamphenicol glycinate, thiamphenicol glycinate N-acetylcysteinate, amoxicillin plus clavulanic acid, ceftriaxone and clarithromycin on pulmonary clearance of Haemophilus influenzae in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Thiamphenicol Glycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the quantitative analysis of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride in various sample matrices. The protocols for High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry are outlined, offering robust and reliable approaches for assay and quality control.
Overview of Analytical Methods
Two primary analytical techniques are detailed for the quantification of thiamphenicol glycinate hydrochloride:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method suitable for the simultaneous determination of thiamphenicol and its prodrug, thiamphenicol glycinate. This method is applicable to both pharmaceutical formulations and biological matrices.
-
UV-Visible Spectrophotometry: A simpler, more cost-effective method ideal for the routine analysis of thiamphenicol in bulk drug and solid dosage forms.
The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This section details two validated HPLC methods for the analysis of thiamphenicol and this compound.
Method 1: Simultaneous Analysis in Pharmaceutical Formulations and Biological Matrices
This reversed-phase HPLC (RP-HPLC) method is designed for the simultaneous quantification of thiamphenicol and thiamphenicol glycinate.[1][2]
2.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Hypersil ODS2, 5 µm (or equivalent) |
| Mobile Phase | Acetonitrile (B52724):Water (87:13, v/v) containing 0.003 M tetrabutyl ammonium (B1175870) bromide and 0.056 M ammonium acetate (B1210297) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 224 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
2.1.2. Experimental Protocol
Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the specified ratio and adding the required amounts of tetrabutyl ammonium bromide and ammonium acetate. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range of 0.78 to 100 µg/mL.[1][2]
Sample Preparation:
-
Powder for Injection/Solid Dosage Forms:
-
Accurately weigh a portion of the powder or the contents of a capsule equivalent to a known amount of this compound.
-
Dissolve the sample in a suitable volume of mobile phase to obtain a stock solution.
-
Sonication may be used to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
-
-
To 1 mL of plasma, add a known amount of internal standard (if used).
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (ethyl acetate layer) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue with a known volume of mobile phase.
-
Inject an aliquot into the HPLC system.
-
-
-
Dilute the urine sample 100-fold with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Inject an aliquot into the HPLC system.
-
2.1.3. Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
2.1.4. Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.78 to 100 µg/mL[1][2] |
| Precision (RSD) | < 10% (Intra-day and Inter-day)[1][2] |
| Recovery | > 80% in plasma and urine[1][2] |
Method 2: Simplified RP-HPLC Method
This method offers a simpler mobile phase for the analysis of thiamphenicol.[3]
2.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Newcrom R1 (or equivalent C18) |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |
| Detection | UV (wavelength to be optimized, typically ~224 nm) |
| Note | For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[3] |
UV-Visible Spectrophotometry Method
This method is suitable for the quantification of thiamphenicol in solid dosage forms.[4]
Method Parameters
| Parameter | Condition |
| Wavelength (λmax) | 224 nm |
| Solvent | Purified Water |
| Linearity Range | 5 to 25 µg/mL |
Experimental Protocol
Reagent and Standard Preparation:
-
Standard Stock Solution: Accurately weigh approximately 50 mg of thiamphenicol reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with purified water to obtain a stock solution of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 5 to 25 µg/mL by diluting the stock solution with purified water.
Sample Preparation (from Capsules):
-
Weigh the contents of 20 capsules and calculate the average weight.
-
Accurately weigh a quantity of the powdered capsule contents equivalent to a known amount of thiamphenicol.
-
Transfer the powder to a volumetric flask and add a suitable amount of purified water.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with purified water.
-
Filter the solution, discarding the first few milliliters of the filtrate.
-
Dilute the filtered solution with purified water to a final concentration within the linearity range of the method.
Data Analysis
Measure the absorbance of the standard and sample solutions at 224 nm against a purified water blank. Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Calculate the concentration of thiamphenicol in the sample solution from the calibration curve.
Method Validation Summary
| Parameter | Result |
| Linearity (R²) | 0.9975[4] |
| Precision (RSD) | 0.65% to 1.50%[4] |
| Recovery | 99.91 ± 0.65%[4] |
| Limit of Detection (LOD) | 0.59 µg/mL[4] |
| Limit of Quantification (LOQ) | 1.99 µg/mL[4] |
Visualizations
Mechanism of Action of Thiamphenicol
Thiamphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, which in turn inhibits the peptidyl transferase enzyme. This action prevents the formation of peptide bonds and the elongation of the polypeptide chain, ultimately halting protein production.
References
Application Note: HPLC Analysis of Thiamphenicol Glycinate Hydrochloride
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride. This method is applicable for the simultaneous determination of thiamphenicol glycinate and its active metabolite, thiamphenicol, making it suitable for quality control, stability studies, and pharmacokinetic analysis in drug development.
Introduction
Thiamphenicol glycinate hydrochloride is a water-soluble prodrug of thiamphenicol, a broad-spectrum antibiotic. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing this active pharmaceutical ingredient (API). Reversed-phase HPLC with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and reproducibility.
The method described herein provides a clear and validated protocol for the separation and quantification of thiamphenicol glycinate and thiamphenicol.
Experimental
A summary of the HPLC instrument conditions is provided in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Hypersil ODS2, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (87:13, v/v) containing 0.003 M tetrabutyl ammonium (B1175870) bromide and 0.056 M ammonium acetate (B1210297) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 224 nm |
-
Standard Solution: A stock solution of this compound and thiamphenicol reference standards is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to the desired concentrations.
-
Sample Solution: The sample preparation will depend on the matrix. For drug substance, a solution is prepared by accurately weighing and dissolving the sample in the mobile phase. For drug product, a representative portion is ground, and the active ingredient is extracted with the mobile phase, followed by filtration. For biological matrices like plasma, a protein precipitation or liquid-liquid extraction step is necessary. For instance, plasma samples can be extracted with ethyl acetate.[1][2]
Results and Discussion
The developed HPLC method demonstrates good separation and resolution between thiamphenicol glycinate and thiamphenicol. The method was validated for its linearity, precision, and accuracy.
Table 2: Method Validation Summary [1]
| Parameter | Thiamphenicol Glycinate | Thiamphenicol |
| Linearity Range (µg/mL) | 0.78 - 100 | 0.78 - 100 |
| Intra-day Precision (RSD, %) | < 10% | < 10% |
| Inter-day Precision (RSD, %) | < 10% | < 10% |
| Recovery (%) | > 80% | > 80% |
The calibration curves for both thiamphenicol glycinate and thiamphenicol showed excellent linearity within the specified concentration range.[1] The precision of the method was confirmed by the low relative standard deviation (RSD) for both intra-day and inter-day analyses.[1] The recovery of the analytes from biological matrices was consistently above 80%, indicating the efficiency of the extraction procedure.[1]
Protocol: HPLC Method for this compound Analysis
Scope
This protocol describes the procedure for the quantitative determination of this compound and thiamphenicol using reversed-phase HPLC with UV detection.
Materials and Reagents
-
This compound Reference Standard
-
Thiamphenicol Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tetrabutyl ammonium bromide
-
Ammonium acetate
-
Ethyl acetate (for plasma samples)
Instrumentation
-
HPLC system equipped with a UV detector
-
Hypersil ODS2, 5 µm column or equivalent
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Mobile Phase: Prepare a solution of acetonitrile and water (87:13, v/v) containing 0.003 M tetrabutyl ammonium bromide and 0.056 M ammonium acetate.[1][2] Filter and degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of this compound and thiamphenicol reference standards in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.78 to 100 µg/mL).[1]
Sample Preparation
-
Drug Substance: Accurately weigh about 25 mg of the this compound sample, dissolve it in and dilute to 50 mL with the mobile phase.
-
Plasma Samples: To 1 mL of plasma, add a suitable internal standard and 5 mL of ethyl acetate.[1][2] Vortex for 2 minutes and centrifuge. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
Chromatographic Procedure
-
Set up the HPLC system according to the conditions specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and integrate the peak areas for thiamphenicol glycinate and thiamphenicol.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of thiamphenicol glycinate and thiamphenicol in the samples by interpolating their peak areas on the calibration curve.
System Suitability
The system suitability should be checked before starting the analysis. The parameters to be monitored include:
-
Tailing factor: Should be less than 2.0 for the analyte peaks.
-
Theoretical plates: Should be greater than 2000 for the analyte peaks.
-
Repeatability: The relative standard deviation (RSD) of replicate injections of a standard solution should be less than 2.0%.
Visualizations
Caption: HPLC analysis workflow for this compound.
References
Application Note: High-Sensitivity LC-MS/MS Protocol for the Detection of Thiamphenicol Glycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed protocol for the quantitative analysis of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride and its active metabolite, thiamphenicol, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Thiamphenicol is a broad-spectrum antibiotic, and its prodrug, thiamphenicol glycinate hydrochloride, is utilized to enhance its solubility and bioavailability. Accurate quantification is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis. This protocol outlines a robust method encompassing sample preparation, chromatographic separation, and mass spectrometric detection, and includes validated performance characteristics.
Introduction
Thiamphenicol is a methyl-sulfonyl analogue of chloramphenicol (B1208) and exhibits a similar wide spectrum of antibacterial activity.[1] Due to its favorable safety profile, particularly the significantly lower risk of aplastic anemia compared to chloramphenicol, it is used in both human and veterinary medicine. This compound is a water-soluble ester prodrug of thiamphenicol, designed to overcome the poor aqueous solubility of the parent compound, making it suitable for parenteral administration. Upon administration, it is rapidly hydrolyzed to the active form, thiamphenicol.
The high sensitivity and selectivity of LC-MS/MS make it the ideal analytical technique for the quantification of thiamphenicol in complex biological matrices such as plasma, serum, and tissue. This application note details a validated method that can be readily implemented in a research or clinical laboratory setting.
Chemical Structures
| Compound | Structure |
| Thiamphenicol |
|
| This compound |
|
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is optimized for plasma samples.
-
Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of an appropriate internal standard (IS) working solution (e.g., Thiamphenicol-d3 at 100 ng/mL) to each sample, except for the blank.
-
Protein Precipitation & Liquid-Liquid Extraction: Add 500 µL of ethyl acetate (B1210297) to each tube. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[2]
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins and separate the aqueous and organic layers.[2]
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).[2]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[2]
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18, 2.1 mm x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and equilibrate for 1.9 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thiamphenicol | 354.0 | 185.1 | 20 |
| 257.1 | 15 | ||
| Thiamphenicol Glycinate | 412.0 | 354.0 | 15 |
| Thiamphenicol-d3 (IS) | 357.0 | 188.1 | 20 |
Note: The MRM transition for Thiamphenicol Glycinate is proposed based on the expected loss of the glycine (B1666218) moiety. It is anticipated that the prodrug will largely be converted to thiamphenicol in vivo and potentially in vitro. The primary focus of quantification should be on the active thiamphenicol.
Data Presentation
Quantitative Method Validation Summary
The following table summarizes typical performance characteristics of the LC-MS/MS method for thiamphenicol quantification.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |
| Accuracy | 95 - 105% |
| Precision (Intra-day & Inter-day) | < 15% RSD |
| Recovery | 86.4 - 108.1%[3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for thiamphenicol quantification.
Proposed Fragmentation Pathway of Thiamphenicol
Caption: Proposed fragmentation of thiamphenicol in negative ESI mode.
Logical Relationship of Prodrug to Active Drug
Caption: Conversion of thiamphenicol glycinate to thiamphenicol.
Discussion
The presented LC-MS/MS method provides a sensitive and reliable approach for the quantification of thiamphenicol in biological matrices. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision. The sample preparation protocol utilizing liquid-liquid extraction is effective in removing proteins and other interferences. The chromatographic conditions are optimized for a rapid and efficient separation of the analyte from endogenous matrix components. The MRM transitions are specific for thiamphenicol and its internal standard, providing excellent selectivity.
For the analysis of this compound, it is important to consider its stability in the biological matrix and during the sample preparation process. As a prodrug, it is expected to be rapidly converted to thiamphenicol. Therefore, the quantification of thiamphenicol is the primary objective for pharmacokinetic assessments. The inclusion of an MRM transition for the parent prodrug can be useful for studying its pharmacokinetics and conversion rate.
Conclusion
This application note details a robust and high-sensitivity LC-MS/MS protocol for the detection and quantification of thiamphenicol, the active form of this compound. The method is well-suited for applications in drug development, clinical research, and regulatory monitoring. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists to establish and implement this analytical method in their laboratories.
References
Application Notes and Protocols for Utilizing Thiamphenicol Glycinate Hydrochloride in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride in the investigation of antibiotic resistance mechanisms. This document includes detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to facilitate research in this critical area.
Introduction
Thiamphenicol is a broad-spectrum bacteriostatic antibiotic, an analogue of chloramphenicol (B1208), that inhibits bacterial protein synthesis.[1][2][3] Its glycinate hydrochloride salt is a water-soluble ester prodrug, designed for parenteral administration. A key advantage of thiamphenicol is its structural modification—the replacement of the p-nitro group of chloramphenicol with a methylsulfonyl group—which is associated with a reduced risk of aplastic anemia.[2][4] This characteristic, combined with its efficacy against a range of Gram-positive and Gram-negative bacteria, makes it a valuable tool for studying antibiotic resistance. Understanding the mechanisms by which bacteria develop resistance to protein synthesis inhibitors is crucial for the development of new therapeutic strategies.
Mechanism of Action
Thiamphenicol exerts its antibacterial effect by targeting the bacterial ribosome.[5] It specifically binds to the 50S ribosomal subunit, obstructing the peptidyl transferase center (PTC).[3][5] This binding prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[5] This targeted action against the 70S bacterial ribosome, with minimal effect on eukaryotic 80S ribosomes, accounts for its selective toxicity.[5]
Applications in Antibiotic Resistance Studies
Thiamphenicol glycinate hydrochloride is a valuable tool for several areas of antibiotic resistance research:
-
Baseline Susceptibility Testing: Establishing the minimum inhibitory concentration (MIC) of thiamphenicol for various bacterial strains provides a baseline for detecting shifts in susceptibility.
-
Investigating Resistance Mechanisms: It can be used to study cross-resistance with other protein synthesis inhibitors and to select for resistant mutants, allowing for the characterization of resistance-conferring genes and mutations.
-
Efflux Pump Studies: As a substrate for some efflux pumps, thiamphenicol can be used in assays to identify and characterize efflux-mediated resistance.
-
Target Modification Analysis: Resistant isolates can be analyzed for mutations in the 23S rRNA gene, which encodes the peptidyl transferase center, to understand target-site modifications.
-
Enzymatic Inactivation Assays: Although resistant to chloramphenicol acetyltransferase (CAT), it can be used in comparative studies to investigate novel enzymatic inactivation mechanisms, such as oxidation.[6][7]
Quantitative Data
The following tables summarize the inhibitory activity of thiamphenicol against a selection of susceptible and resistant bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Thiamphenicol against various bacterial species.
| Bacterial Species | Strain Type | MIC (µg/mL) | Reference |
| Streptococcus pneumoniae | Susceptible | ≤ 0.5 - 4 | [8] |
| Staphylococcus aureus | Susceptible | 8 - 64 | [8] |
| Escherichia coli | Susceptible | 8 - 64 | [8] |
| Pseudomonas aeruginosa | Generally Resistant | >64 | [9] |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.75 - 24 | [10] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤ 8 (Susceptible) | [11] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≥ 32 (Resistant) | [11] |
| Escherichia coli | Resistant | 32 - 256 | [12] |
Table 2: Inhibitory Constants of Thiamphenicol.
| Parameter | Value | Conditions | Reference |
| Ki | 1.7 µM | Escherichia coli in vitro system | [13] |
| IC50 | Varies by strain | Cell-free protein synthesis | [14] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.[5][15][16][17]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Thiamphenicol Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).[5]
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the thiamphenicol stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well.
-
The 11th well will serve as a positive control (bacterial growth without antibiotic) and the 12th well as a negative control (broth only).
-
-
Prepare Bacterial Inoculum:
-
From an overnight culture, suspend a few colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculate the Microtiter Plate: Add 100 µL of the diluted bacterial inoculum to each well (except the negative control well). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of thiamphenicol that completely inhibits visible bacterial growth.
Protocol 2: Bacterial Growth Curve Assay
This protocol is used to assess the effect of this compound on bacterial growth kinetics.[14][18][19]
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Culture medium (e.g., Luria-Bertani broth)
-
Spectrophotometer
-
Shaking incubator (37°C)
-
Sterile culture flasks
Procedure:
-
Prepare Cultures: Inoculate several sterile flasks containing fresh culture medium with an overnight bacterial culture to an initial OD₆₀₀ of approximately 0.05.
-
Add Thiamphenicol: To the test flasks, add this compound to achieve the desired final concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). Include a control flask with no antibiotic.
-
Incubation and Monitoring:
-
Incubate all flasks at 37°C with shaking.
-
At regular time intervals (e.g., every 30-60 minutes) for up to 24 hours, aseptically remove an aliquot from each flask and measure the optical density at 600 nm (OD₆₀₀).
-
-
Data Analysis: Plot the OD₆₀₀ values against time for each concentration of thiamphenicol. This will generate growth curves that illustrate the effect of the antibiotic on the lag, exponential, and stationary phases of bacterial growth.
Protocol 3: In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the inhibitory effect of thiamphenicol on bacterial protein synthesis using a cell-free transcription-translation system and a luciferase reporter.[13][20][21][22][23]
Materials:
-
This compound
-
Commercial bacterial cell-free transcription-translation (TX-TL) kit (e.g., E. coli based)
-
Reporter plasmid DNA encoding luciferase
-
Luciferase assay reagent
-
Luminometer
-
Nuclease-free water
-
Sterile microcentrifuge tubes and tips
Procedure:
-
Prepare Thiamphenicol Dilutions: Prepare a serial dilution of this compound in nuclease-free water or an appropriate solvent.
-
Set up the Reaction:
-
On ice, prepare a master mix containing the cell-free extract, reaction buffer, and the luciferase reporter plasmid according to the manufacturer's protocol.
-
In a 96-well white, opaque plate, add the master mix to each well.
-
Add the different dilutions of thiamphenicol to the respective wells. Include a positive control (a known protein synthesis inhibitor) and a negative control (no inhibitor).
-
-
Incubation: Seal the plate and incubate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 2-4 hours) to allow for protein synthesis.
-
Measure Luminescence:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Plot the luminescence signal against the concentration of thiamphenicol. Calculate the IC₅₀ value, which is the concentration of thiamphenicol that inhibits protein synthesis by 50%.
Investigation of Resistance Mechanisms
To investigate the mechanisms of resistance, researchers can employ a variety of molecular techniques:
-
Gene Sequencing: Sequence the 23S rRNA gene of resistant isolates to identify mutations in the peptidyl transferase center.
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression levels of known efflux pump genes in resistant strains compared to susceptible strains.
-
Whole-Genome Sequencing: Perform whole-genome sequencing of resistant isolates to identify novel resistance genes or mutations.
-
Enzyme Assays: If a novel inactivating enzyme is suspected, purify the enzyme and perform in vitro assays to confirm its activity against thiamphenicol.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. sketchviz.com [sketchviz.com]
- 4. researchgate.net [researchgate.net]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. Graphviz [graphviz.org]
- 8. In vitro antibacterial activity of thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. Increasing Chloramphenicol Resistance in Streptococcus pneumoniae Isolates from Papua New Guinean Children with Acute Bacterial Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro susceptibility of chloramphenicol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Chloramphenicol Resistance in Beta-Hemolytic Escherichia coli Associated with Diarrhea in Neonatal Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. actascientific.com [actascientific.com]
- 15. protocols.io [protocols.io]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. microbenotes.com [microbenotes.com]
- 19. Growth Of Bacterial Cultures [qiagen.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. max-planck-innovation.de [max-planck-innovation.de]
- 22. med.emory.edu [med.emory.edu]
- 23. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiamphenicol Glycinate Hydrochloride in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol (B1682257) is a broad-spectrum bacteriostatic antibiotic, a methyl-sulfonyl analogue of chloramphenicol (B1208), which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Its glycinate (B8599266) hydrochloride salt is a water-soluble ester prodrug, designed for parenteral administration, which is rapidly hydrolyzed in the body to release the active thiamphenicol.[3] Thiamphenicol is active against a wide range of Gram-positive and Gram-negative bacteria, including penicillin-resistant Streptococcus pneumoniae, methicillin-resistant Staphylococcus aureus (MRSA), and atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae.[4] A key advantage over chloramphenicol is that thiamphenicol has not been associated with aplastic anemia.[2]
The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, broaden the spectrum of activity, and reduce the development of resistant strains. This document provides an overview of the known interactions of thiamphenicol with other antibiotics, supported by quantitative data where available, and presents detailed protocols for evaluating such combinations in a laboratory setting.
Mechanism of Action: Thiamphenicol
Thiamphenicol exerts its antibacterial effect by targeting the bacterial ribosome, a critical component of protein synthesis.
-
Binding Target: It specifically binds to the 50S subunit of the bacterial 70S ribosome.[1][3]
-
Inhibition of Peptidyl Transferase: This binding action obstructs the peptidyl transferase step, which is crucial for the elongation of the polypeptide chain.[3]
-
Outcome: By preventing the formation of peptide bonds, thiamphenicol effectively halts bacterial protein synthesis, leading to the inhibition of bacterial growth and replication. Depending on the concentration and the bacterial species, its effect can be either bacteriostatic or bactericidal.[1][3]
Caption: Mechanism of action of Thiamphenicol.
Combination Therapy Data
Combination with Amphenicols (Florfenicol)
A notable example of synergy is the combination of thiamphenicol with florfenicol (B1672845), another amphenicol antibiotic, against Staphylococcus aureus. Synergistic effects between antibiotics of the same class are rarely reported, making this a significant finding.[5][6]
Quantitative Summary:
Checkerboard assays revealed a significant reduction in the Minimum Inhibitory Concentration (MIC) of florfenicol when combined with a sub-inhibitory concentration of thiamphenicol.[5][6]
| Bacterial Strain | % of Isolates Showing Synergy (FIC Index ≤ 0.5) | Observations |
| Methicillin-Susceptible S. aureus (MSSA) | 30% | In 80% of MSSA isolates, the florfenicol MIC was reduced by ≥75% when combined with 1/2 MIC of thiamphenicol.[5][6] |
| Methicillin-Resistant S. aureus (MRSA) | 45% | In 82% of MRSA isolates, the florfenicol MIC was reduced by ≥75% when combined with 1/2 MIC of thiamphenicol.[5][6] |
Time-kill studies confirmed this synergy, demonstrating a ≥2-log10 decrease in colony-forming units (CFU)/ml with the combination compared to the individual agents.[5]
Combination with Other Antibiotic Classes
While extensive in vitro synergy studies for thiamphenicol with other antibiotic classes are limited, clinical usage and studies on the related compound chloramphenicol provide some insights.
-
Aminoglycosides and Penicillins: Thiamphenicol has been used clinically in combination with aminoglycosides or penicillin G for treating gynecological infections.[7] This suggests at least a lack of antagonism and potential for additive or synergistic effects in a clinical context.
-
Fluoroquinolones: Studies on fluoroquinolone combinations with other agents have shown that synergy is infrequent and variable.[8][9] Combinations with agents that inhibit protein synthesis, like thiamphenicol, are often indifferent.[9]
-
Beta-Lactams: The interaction between chloramphenicols and beta-lactams is complex. While some studies have shown antagonism, particularly when the protein synthesis inhibitor is given before the cell wall synthesis inhibitor, others have demonstrated synergy against specific pathogens. The clinical relevance of these interactions requires careful consideration of the specific drugs, pathogens, and dosing regimens.
Experimental Protocols
To facilitate further research into thiamphenicol combinations, detailed protocols for standard in vitro synergy testing methods are provided below.
Protocol 1: Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics.
1. Principle: Serial dilutions of two antibiotics are combined in a 96-well microplate to test dozens of concentration combinations simultaneously against a standardized bacterial inoculum.
2. Materials:
-
Thiamphenicol glycinate hydrochloride (powder)
-
Second antibiotic of interest (powder)
-
96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), prepared at 2x and 1x concentrations
-
Bacterial strain of interest (e.g., S. aureus, S. pneumoniae)
-
Sterile V-shaped reservoir
-
Multichannel pipette
-
Incubator (35 ± 2°C)
-
Microplate reader (600 nm filter)
3. Methodology:
-
Day 1: Inoculum Preparation
-
Streak the bacterial strain on an appropriate agar (B569324) plate and incubate overnight.
-
The following day, pick isolated colonies and suspend in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Day 2: Plate Preparation & Inoculation
-
Prepare Antibiotic Stocks: Prepare stock solutions of Thiamphenicol (Drug A) and the second antibiotic (Drug B) in a suitable solvent (e.g., sterile water) at a high concentration (e.g., 1280 µg/mL).
-
Prepare Intermediate Dilutions: In separate tubes, create a series of two-fold dilutions of each antibiotic in 2x CAMHB, typically spanning a range from 4x the expected MIC to 1/8x the MIC.
-
Dispense Drug A (Thiamphenicol): Using a multichannel pipette, add 50 µL of each dilution of Drug A along the y-axis of the 96-well plate (rows A-G). Row H will contain no Drug A (growth control).
-
Dispense Drug B: Add 50 µL of each dilution of Drug B along the x-axis of the plate (columns 1-10). Column 11 will contain no Drug B. Column 12 will serve as a sterility control.
-
Add Bacterial Inoculum: Add 100 µL of the prepared bacterial inoculum (from Day 1, step 3) to all wells except the sterility controls (Column 12).
-
Final Concentrations: The final volume in each well is 200 µL. The 2x CAMHB is diluted to 1x, and the antibiotic concentrations are halved to their final testing concentrations.
-
Incubation: Cover the plate and incubate at 35°C for 18-24 hours.
-
-
Day 3: Data Analysis
-
Read the Optical Density (OD) of the plates at 600 nm or determine the MIC visually as the lowest concentration of antibiotic(s) that completely inhibits visible growth.
-
Calculate FIC Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpret Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Caption: Workflow for the Checkerboard Assay.
Protocol 2: Time-Kill Curve Assay
This dynamic assay provides information on the rate of bacterial killing over time.
1. Principle: A standardized bacterial inoculum is exposed to fixed concentrations of antibiotics (alone and in combination), and the number of viable bacteria (CFU/mL) is determined at multiple time points.
2. Materials:
-
All materials from Protocol 1.
-
Sterile glass culture tubes or flasks.
-
Shaking incubator (35 ± 2°C).
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions.
-
Agar plates for colony counting.
-
Timer.
3. Methodology:
-
Preparation:
-
Prepare a bacterial inoculum in logarithmic growth phase in CAMHB. Dilute to a starting concentration of ~5 x 10⁵ CFU/mL.
-
Prepare tubes/flasks for each condition to be tested:
-
Growth Control (no antibiotic)
-
Thiamphenicol alone (e.g., at 1x MIC)
-
Drug B alone (e.g., at 1x MIC)
-
Thiamphenicol + Drug B (e.g., at their respective MICs in the synergistic combination found in the checkerboard assay).
-
-
-
Execution:
-
Add the appropriate antibiotics to the test flasks.
-
Inoculate all flasks with the prepared bacterial suspension.
-
Incubate all flasks in a shaking incubator at 35°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.
-
Perform serial 10-fold dilutions of the aliquot in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates overnight at 35°C.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Interpret Results:
-
Bacteriostatic: < 3-log10 reduction in CFU/mL from the initial inoculum.
-
Bactericidal: ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
-
Antagonism: ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
-
-
Caption: Workflow for the Time-Kill Curve Assay.
Conclusion
This compound remains a valuable antibiotic with a favorable safety profile and a broad spectrum of activity. While its combination with N-acetylcysteine is well-documented for respiratory infections, its potential in combination with other classes of antibiotics is an area ripe for further investigation. The synergistic interaction observed with florfenicol against S. aureus highlights the potential for novel combination strategies. The protocols provided herein offer a standardized framework for researchers to systematically evaluate the efficacy of thiamphenicol in combination with other antibiotics, contributing to the development of new therapeutic options to combat bacterial infections and antibiotic resistance.
References
- 1. mims.com [mims.com]
- 2. Thiamphenicol - Wikipedia [en.wikipedia.org]
- 3. What is Thiamphenicol used for? [synapse.patsnap.com]
- 4. Recent clinical evidence of the efficacy and safety of thiamphenicol glycinate acetylcysteinate and thiamphenicol glycinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergism between two amphenicol of antibiotics, florfenicol and thiamphenicol, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JoDrugs. JoDrugs - THIAMPHENICOL [jodrugs.com]
- 8. Synergy and antagonism of combinations with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Thiamphenicol Glycinate Hydrochloride Aerosol Formulation for Inhalation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and preclinical evaluation of a thiamphenicol (B1682257) glycinate (B8599266) hydrochloride aerosol for inhalation studies. Thiamphenicol is a broad-spectrum antibiotic, and its delivery via aerosolization presents a promising approach for the targeted treatment of respiratory tract infections.[1][2][3][4][5]
Formulation Development of a Nebulizer Solution
The objective is to develop a stable, isotonic, and pH-neutral aqueous solution of thiamphenicol glycinate hydrochloride suitable for nebulization. This compound is very soluble in water, which is a favorable characteristic for a nebulizer solution.[6]
Example Formulation
This section describes a representative formulation. The exact composition may require optimization based on stability and performance data.
| Component | Concentration (w/v) | Purpose |
| This compound | 5.0% | Active Pharmaceutical Ingredient |
| Sodium Chloride | 0.6% | Isotonicity Agent |
| Sodium Phosphate (B84403) Dibasic | q.s. | Buffering Agent |
| Sodium Phosphate Monobasic | q.s. | Buffering Agent |
| Water for Injection | q.s. to 100% | Vehicle |
| Target pH | 6.5 - 7.0 | |
| Target Osmolality | 280 - 320 mOsm/kg |
Protocol for Formulation Preparation
-
Preparation of Buffer Solution: Prepare a phosphate buffer solution (pH 6.5 - 7.0) by dissolving sodium phosphate dibasic and monobasic in Water for Injection.
-
Dissolution of API: Slowly add and dissolve the required amount of this compound into the buffer solution with continuous stirring until a clear solution is obtained.
-
Isotonicity Adjustment: Add sodium chloride to the solution and stir until fully dissolved.
-
Final Volume Adjustment: Add Water for Injection to reach the final target volume.
-
pH and Osmolality Measurement: Verify the pH and osmolality of the final solution and adjust if necessary.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile container.
Physicochemical Characterization and Stability Studies
A stability-indicating analytical method is crucial for assessing the quality and shelf-life of the formulation. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the simultaneous determination of thiamphenicol and its prodrug, thiamphenicol glycinate.
Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer solution (e.g., ammonium (B1175870) acetate) in a suitable ratio (e.g., 87:13 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 224 nm |
| Column Temp. | 40°C |
Protocol for Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[7]
-
Acid Hydrolysis: Mix the drug solution with 0.1 N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix the drug solution with 0.1 N NaOH and heat at 80°C for 2 hours. Thiamphenicol's analogues are known to be unstable in alkaline conditions.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the drug solution at 90°C for 4 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples by the developed HPLC method to separate the parent drug from any degradation products.
Example Stability Data (Hypothetical)
| Condition | % Degradation of Thiamphenicol Glycinate HCl | Major Degradation Products Identified |
| 0.1 N HCl, 80°C, 2h | < 5% | Thiamphenicol |
| 0.1 N NaOH, 80°C, 2h | > 20% | 2-amino-1-(4-methylsulfonylphenyl)-1,3-propanediol, Dichloroacetic acid |
| 3% H₂O₂, RT, 24h | < 10% | Oxidized derivatives |
| 90°C, 4h | < 10% | Thiamphenicol |
| UV light, 24h | < 15% | Photolytic degradation products |
Aerosol Characterization
The aerodynamic properties of the nebulized aerosol are critical for determining its deposition pattern in the lungs. The Andersen Cascade Impactor (ACI) is a standard apparatus for this purpose.[1][8][9][10]
Protocol for Aerodynamic Particle Size Distribution Analysis using ACI
-
Apparatus Setup: Assemble the ACI with collection plates for each stage.
-
Nebulizer Preparation: Fill the nebulizer with a known volume of the this compound solution.
-
Aerosol Generation and Sampling: Connect the nebulizer to the ACI via an induction port and operate it at a constant flow rate (e.g., 28.3 L/min) for a set duration.[11]
-
Sample Recovery: Disassemble the ACI and rinse each stage and the filter with a suitable solvent to recover the deposited drug.
-
Quantification: Analyze the amount of drug on each stage using the validated HPLC method.
-
Data Analysis: Calculate the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF; the percentage of particles < 5 µm).
Example Aerosol Performance Data (Hypothetical)
| Parameter | Value |
| Mass Median Aerodynamic Diameter (MMAD) | 3.5 µm |
| Geometric Standard Deviation (GSD) | 2.1 |
| Fine Particle Fraction (FPF < 5 µm) | 65% |
| Total Emitted Dose (TED) | 85% of nominal dose |
In Vitro Lung Deposition and Permeability Studies
In vitro cell models, such as those using human alveolar (e.g., A549) or bronchial (e.g., Calu-3) epithelial cells cultured at an air-liquid interface (ALI), can provide insights into the permeability and potential toxicity of the inhaled formulation.[12]
Protocol for In Vitro Permeability Study
-
Cell Culture: Culture a suitable lung epithelial cell line (e.g., Calu-3) on permeable supports until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed.
-
Aerosol Deposition: Expose the apical side of the cell monolayers to the nebulized this compound aerosol for a defined period.
-
Sample Collection: At various time points, collect samples from the basolateral compartment.
-
Analysis: Quantify the concentration of thiamphenicol in the basolateral samples using the HPLC method.
-
Apparent Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to assess the transport of the drug across the epithelial barrier.
Example In Vitro Permeability Data (Hypothetical)
| Cell Line | TEER (Ω·cm²) | Papp (cm/s) of Thiamphenicol |
| Calu-3 | > 500 | 1.5 x 10⁻⁶ |
In Vivo Inhalation Studies in an Animal Model
Preclinical in vivo studies are necessary to evaluate the pharmacokinetics, efficacy, and safety of the inhaled formulation. Rodent models are commonly used for these studies.
Protocol for Acute Inhalation Toxicity Study in Rats
This protocol is based on general principles for acute inhalation toxicity testing.
-
Animal Model: Use young adult Wistar or Sprague-Dawley rats.
-
Exposure System: Utilize a nose-only inhalation exposure system to ensure direct delivery to the respiratory tract.
-
Dose Groups: Include a control group (air or vehicle aerosol) and at least three dose groups exposed to different concentrations of the thiamphenicol aerosol.
-
Exposure Duration: Expose the animals for a standard duration (e.g., 4 hours).
-
Observations: Monitor the animals for clinical signs of toxicity during and after exposure for a period of 14 days. Record body weight changes and any instances of morbidity or mortality.
-
Pathology: At the end of the observation period, perform a gross necropsy and histopathological examination of the respiratory tract and other major organs.
-
Data Analysis: Determine the LC50 (lethal concentration, 50%) if applicable, and the No-Observed-Adverse-Effect-Level (NOAEL). A previously reported oral NOAEL for thiamphenicol in rats was 30 mg/kg bw/day in a 90-day study.[13]
Example In Vivo Toxicity Data (Hypothetical)
| Parameter | Value |
| LC50 (4-hour exposure in rats) | > 5 mg/L |
| NOAEL (4-hour exposure in rats) | 1 mg/L |
| Observed Adverse Effects at Higher Doses | Respiratory tract irritation, transient weight loss |
Mechanism of Action and Experimental Workflows
Thiamphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of peptide bonds.
Diagrams
Caption: Mechanism of action of Thiamphenicol.
Caption: Experimental workflow for aerosol formulation.
References
- 1. Andersen Cascade Impactor | Andersen Cascade Impactor Supplier [labmate.com]
- 2. US3823182A - Process for the preparation of thiamphenicol glycinate - Google Patents [patents.google.com]
- 3. Antibacterial inhalation therapy with thiamphenicol glycinate acetylcysteinate in pulmonology | Kapustina | PULMONOLOGIYA [journal.pulmonology.ru]
- 4. A therapeutic approach in the treatment of infections of the upper airways: thiamphenicol glycinate acetylcysteinate in sequential treatment (systemic-inhalatory route) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aerosol therapy with thiamphenicol glycinate: a retrospective study on efficacy and safety in a group of sixty-six oncological patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. biomedres.us [biomedres.us]
- 8. andersencascading.com [andersencascading.com]
- 9. westechinstruments.com [westechinstruments.com]
- 10. Andersen Cascade Impactor (ACI) — Lab Automate Technologies [labautomate.net]
- 11. copleyscientific.com [copleyscientific.com]
- 12. Permeability Properties of an In Vitro Model of the Alveolar Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 877. Thiamphenicol (WHO Food Additives Series 38) [inchem.org]
Application Notes and Protocols for Thiamphenicol Glycinate Hydrochloride in Bacterial Biofilm Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Thiamphenicol (B1682257) glycinate (B8599266) hydrochloride, a derivative of the broad-spectrum antibiotic thiamphenicol, offers a promising avenue for the investigation and potential treatment of biofilm-associated infections. As a protein synthesis inhibitor that targets the 50S ribosomal subunit, its ability to penetrate biofilm structures and exert its antimicrobial effect is of considerable interest.[1]
These application notes provide a comprehensive guide for researchers on the use of thiamphenicol glycinate hydrochloride for studying and combating bacterial biofilms. This document outlines its mechanism of action, summarizes available efficacy data, and provides detailed protocols for key experimental assays.
Mechanism of Action
Thiamphenicol, the active component of this compound, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the peptidyl transferase step of protein elongation.[1] This bacteriostatic action can disrupt the cellular processes necessary for biofilm formation and maintenance.
While the direct impact of this compound on biofilm-specific signaling pathways is an area of ongoing research, studies on the related compound chloramphenicol (B1208) suggest a potential for interference with quorum sensing (QS) systems. For instance, in Staphylococcus aureus, chloramphenicol has been shown to decrease the expression of the agrA gene, a master regulator of the agr quorum-sensing system.[2] The agr system is known to play a complex role in biofilm formation, with its downregulation often being associated with an increased biofilm phenotype.[3] This suggests that thiamphenicol's influence on biofilms may be multifaceted, involving both direct inhibition of bacterial growth and modulation of regulatory pathways.
Data Presentation: Efficacy Against Bacterial Biofilms
Quantitative data on the specific anti-biofilm efficacy of this compound is limited in publicly available literature. However, studies on thiamphenicol and its combinations, as well as the parent compound chloramphenicol, provide valuable insights into its potential. The following tables summarize relevant findings.
Note: The data presented below is for thiamphenicol or its combination with N-acetylcysteine (NAC), as specific MBEC or significant biofilm reduction data for this compound alone was not available in the reviewed literature. Researchers should perform their own dose-response experiments to determine the precise efficacy of this compound against their specific strains of interest.
Table 1: Minimum Inhibitory Concentrations (MIC) of Thiamphenicol against Planktonic Bacteria
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Streptococcus pneumoniae | 0.5 | 1-2 | [4][5] |
| Haemophilus influenzae | 0.5 | 1 | [5] |
| Streptococcus pyogenes | 2 | 4 | [5] |
Table 2: Observed Effects of Thiamphenicol and Related Compounds on Bacterial Biofilms
| Compound | Bacterial Species | Observed Effect | Reference |
| Thiamphenicol | Streptococcus pneumoniae | Significant reduction in optical density of biofilms | [4] |
| Thiamphenicol | Resistant S. aureus & K. pneumoniae | Increased biofilm formation (neutralized by NAC) | [4] |
| Chloramphenicol | Staphylococcus aureus | Decreased expression of agrA gene | [2] |
| Chloramphenicol | Klebsiella sp., P. aeruginosa, etc. | Highly significant decrease in biofilm formation | [1] |
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anti-biofilm activity of this compound.
Caption: Proposed mechanism of action and potential impact on S. aureus quorum sensing.
Experimental Protocols
Crystal Violet Biofilm Assay
This protocol is used to quantify the total biomass of a biofilm, providing a measure of biofilm inhibition or reduction after treatment with this compound.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the bacterial strain at 37°C. Dilute the culture in fresh growth medium to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Biofilm Formation: Add 200 µL of the diluted bacterial culture to each well of a 96-well plate. To test for biofilm inhibition, add various concentrations of this compound at this stage. Include wells with bacteria and no compound as a positive control for biofilm growth, and wells with sterile medium only as a negative control.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking.
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Analysis: The absorbance is proportional to the biofilm biomass. Calculate the percentage of biofilm reduction compared to the untreated control.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. The Calgary Biofilm Device (CBD) is commonly used for this high-throughput assay.
Materials:
-
Calgary Biofilm Device (CBD) or similar peg-lid 96-well plate
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound stock solution
-
Saline (0.9% NaCl)
-
96-well microtiter plates
-
Sonicator (optional)
-
Plate reader
Procedure:
-
Biofilm Formation: Prepare a bacterial inoculum as described for the crystal violet assay. Add 150 µL of the inoculum to each well of a 96-well plate and place the peg lid of the CBD into the plate. Incubate for 24-48 hours at 37°C on a rocking table or shaker to promote biofilm formation on the pegs.
-
Challenge Plate Preparation: In a new 96-well plate (the "challenge plate"), prepare serial dilutions of this compound in the appropriate growth medium.
-
Exposure: Remove the peg lid from the biofilm growth plate and rinse it by immersing the pegs in a 96-well plate containing saline to remove planktonic bacteria. Transfer the rinsed peg lid to the challenge plate.
-
Incubation: Incubate the challenge plate with the peg lid for 24 hours at 37°C.
-
Recovery and Regrowth: After the exposure period, remove the peg lid, rinse it again in saline, and then place it in a new 96-well plate where each well contains 200 µL of fresh, sterile growth medium.
-
Disruption (Sonication): To dislodge the surviving bacteria from the pegs into the recovery medium, sonicate the plate for 5-10 minutes.
-
Incubation for Regrowth: Incubate this recovery plate for 24 hours at 37°C.
-
MBEC Determination: The MBEC is the lowest concentration of this compound that results in no bacterial growth in the recovery plate wells, as determined by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm.[6]
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of the biofilm structure and can be used to assess cell viability within the biofilm after treatment.
Materials:
-
Culture vessels suitable for microscopy (e.g., glass-bottom dishes, chamber slides)
-
Bacterial strain of interest (can be genetically modified to express a fluorescent protein like GFP)
-
Appropriate growth medium
-
This compound
-
Fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit, which contains SYTO 9 and propidium (B1200493) iodide)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms on the surface of the microscopy-suitable vessel for 24-48 hours.
-
Treatment: Gently replace the growth medium with fresh medium containing the desired concentration of this compound. Include an untreated control. Incubate for the desired exposure time (e.g., 24 hours).
-
Staining: After treatment, gently remove the medium and rinse the biofilm with saline. Stain the biofilm with a fluorescent dye combination like SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) according to the manufacturer's protocol. This is typically done by incubating in the dark for about 15 minutes.
-
Imaging: Mount the sample on the confocal microscope. Use appropriate laser lines and emission filters for the chosen fluorescent stains (e.g., 488 nm excitation for SYTO 9 and propidium iodide, with different emission filters).
-
Image Acquisition: Acquire a series of optical sections (a z-stack) through the thickness of the biofilm.
-
Image Analysis: Use imaging software (e.g., ImageJ/Fiji, COMSTAT) to reconstruct a 3D image of the biofilm. This allows for the analysis of biofilm architecture (e.g., thickness, biomass, surface coverage) and the quantification of live versus dead cells within the treated and untreated biofilms.
Conclusion
This compound presents a valuable tool for the study of bacterial biofilms. Its mechanism as a protein synthesis inhibitor suggests it can be effective against the metabolically active cells within a biofilm. The provided protocols offer a robust framework for researchers to quantify its inhibitory and eradicating effects and to visualize its impact on biofilm structure. Further research is warranted to elucidate its precise effects on biofilm-related signaling pathways and to establish its full potential as an anti-biofilm agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of antibiotics on quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbiological activity of thiamphenicol and thiamphenicol glycinate acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
Application Notes and Protocols: Efficacy of Thiamphenicol Glycinate Hydrochloride in Chlamydia pneumoniae Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlamydia pneumoniae is an obligate intracellular bacterium responsible for a significant proportion of community-acquired respiratory tract infections. The unique biphasic developmental cycle of C. pneumoniae, alternating between infectious elementary bodies (EBs) and replicative reticulate bodies (RBs), presents challenges for effective antimicrobial therapy. Thiamphenicol (B1682257), a derivative of chloramphenicol, is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria. Its water-soluble ester, thiamphenicol glycinate (B8599266) hydrochloride (TGH), offers a parenteral route of administration. Recent evidence, both in vitro and in vivo, suggests that TGH is a viable therapeutic option for treating respiratory infections caused by C. pneumoniae.[1] This document provides a summary of the available data on the efficacy of TGH and its related compound, thiamphenicol glycinate acetylcysteinate (TGA), against C. pneumoniae, along with relevant experimental protocols.
Data Presentation
In Vitro Susceptibility
The in vitro activity of thiamphenicol glycinate acetylcysteinate (TGA) against Chlamydia pneumoniae has been evaluated and compared to other antimicrobial agents. The results demonstrate that TGA is among the most active drugs tested against this pathogen.[2][3]
| Antimicrobial Agent | MIC Range (µg/mL) | Reference |
| Thiamphenicol Glycinate Acetylcysteinate (TGA) | Data not specified, but noted as one of the most active | [2][3] |
| Clarithromycin (B1669154) | Data not specified, but noted as one of the most active | [2][3] |
Note: Specific MIC values were not provided in the referenced abstracts.
Clinical Efficacy
A comparative clinical study was conducted to evaluate the efficacy of thiamphenicol glycinate hydrochloride (TGH) versus clarithromycin in patients with acute lower respiratory tract infections due to Chlamydia pneumoniae. The study concluded that the clinical efficacy was similar between the two treatment groups.[1][4]
| Treatment Group | Number of Patients | Clinical Success | Radiological Success | Reference |
| This compound (1500 mg daily) | 20 (inferred) | 17 (inferred) | 16/17 (inferred) | [1][4] |
| Clarithromycin (1000 mg daily) | 20 (inferred) | 17 (inferred) | 17/17 (inferred) | [1][4] |
Note: The number of patients per group and specific success numbers are inferred from the total of 40 patients and 34 clinical successes mentioned in the study abstract.
Experimental Protocols
In Vitro Susceptibility Testing of Chlamydia pneumoniae
This protocol is a generalized procedure based on standard methods for determining the minimum inhibitory concentration (MIC) of antimicrobial agents against C. pneumoniae.
1. Cell Culture and Inoculum Preparation:
-
Culture a suitable host cell line, such as HEp-2 cells, in 96-well microtiter plates until a confluent monolayer is formed.
-
Prepare a standardized inoculum of C. pneumoniae elementary bodies (EBs) in cell culture medium. The concentration of EBs should be predetermined to yield an appropriate number of inclusions after incubation.
2. Antimicrobial Agent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of the drug in cell culture medium to achieve a range of desired concentrations.
3. Infection and Treatment:
-
Remove the growth medium from the confluent cell monolayers.
-
Inoculate the cells with the prepared C. pneumoniae EB suspension.
-
Centrifuge the plates at a low speed to enhance infection.
-
After an incubation period to allow for bacterial entry, remove the inoculum.
-
Add the cell culture medium containing the various dilutions of this compound to the wells. Include appropriate positive (infected, untreated) and negative (uninfected, untreated) controls.
4. Incubation and Visualization:
-
Incubate the plates in a CO2 incubator at 35-37°C for 48-72 hours to allow for the formation of chlamydial inclusions.
-
After incubation, fix the cells with methanol.
-
Stain the chlamydial inclusions using a specific fluorescently labeled antibody (e.g., anti-Chlamydia LPS) and a counterstain for the host cell nucleus (e.g., DAPI).
5. Determination of MIC:
-
Examine the wells under a fluorescence microscope.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that causes a significant reduction (typically ≥90%) in the number of chlamydial inclusions compared to the positive control.
Animal Model of Chlamydia pneumoniae Respiratory Infection
This protocol describes a general methodology for establishing a murine model of C. pneumoniae respiratory infection to evaluate the in vivo efficacy of antimicrobial agents. Mouse and rabbit models are commonly used for studying both respiratory and cardiovascular infections caused by C. pneumoniae.[5]
1. Animal Husbandry and Acclimatization:
-
House specific-pathogen-free mice (e.g., BALB/c or C57BL/6 strain) in a controlled environment with access to food and water ad libitum.
-
Allow the animals to acclimatize for at least one week before the experiment.
2. Inoculum Preparation:
-
Prepare a suspension of viable C. pneumoniae EBs in a suitable buffer (e.g., phosphate-buffered saline).
-
The concentration of the inoculum should be determined based on previous dose-ranging studies to establish an infection that is sublethal but induces measurable pathological changes.
3. Intranasal Inoculation:
-
Lightly anesthetize the mice.
-
Administer the C. pneumoniae inoculum intranasally in a small volume (e.g., 20-50 µL).
4. Treatment Regimen:
-
At a specified time point post-infection (e.g., 24 hours), begin treatment with this compound.
-
The drug can be administered via a relevant clinical route, such as intraperitoneal or intramuscular injection.
-
A control group should receive a placebo (the vehicle used to dissolve the drug).
-
The dosage and duration of treatment should be based on pharmacokinetic and pharmacodynamic studies.
5. Evaluation of Efficacy:
-
At various time points during and after treatment, euthanize subgroups of mice.
-
Collect relevant samples for analysis:
-
Bronchoalveolar lavage (BAL) fluid: for quantifying inflammatory cells and cytokine levels.
-
Lung tissue: for determining the bacterial load (via culture or qPCR) and for histopathological examination to assess inflammation and tissue damage.
-
Spleen and other organs: to assess for systemic dissemination of the infection.[5]
-
6. Data Analysis:
-
Compare the bacterial load, inflammatory scores, and other relevant parameters between the treated and placebo groups to determine the efficacy of this compound.
Visualizations
Caption: Experimental workflows for in vitro and in vivo efficacy testing.
Caption: Mechanism of action of Thiamphenicol.
Conclusion
The available evidence indicates that this compound is effective against Chlamydia pneumoniae, with clinical efficacy comparable to standard macrolide therapy.[1][4] In vitro studies also support its activity against this pathogen.[2][3] The provided protocols offer a framework for further preclinical evaluation of TGH in standardized C. pneumoniae infection models. Future research should focus on determining precise MIC values, elucidating the in vivo dose-response relationship, and exploring the impact of TGH on the host inflammatory response during C. pneumoniae infection.
References
- 1. An open, comparative pilot study of this compound vs clarithromycin in the treatment of acute lower respiratory tract infections due to Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of thiamphenicol-glycinate-acetylcysteinate and other drugs against Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of thyamphenicol-glycinate-acetylcysteinate and other drugs against Chlamydia pneumoniae [air.unimi.it]
- 4. tandfonline.com [tandfonline.com]
- 5. Animal models for Chlamydia pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiamphenicol Glycinate Hydrochloride in Novel Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel drug delivery systems for Thiamphenicol (B1682257) Glycinate (B8599266) Hydrochloride (TGH). Due to limited direct literature on TGH in advanced formulations, the following protocols are adapted from established methods for the structurally similar antibiotic, chloramphenicol (B1208). Researchers should consider these as a starting point for formulation development and optimization.
Introduction to Thiamphenicol Glycinate Hydrochloride
This compound is the hydrochloride salt of the glycine (B1666218) ester of thiamphenicol, a broad-spectrum antibiotic.[1] It is a methyl-sulfonyl analogue of chloramphenicol and exhibits a similar spectrum of activity.[2] A key advantage of thiamphenicol is that it has not been associated with aplastic anemia, a serious side effect of chloramphenicol.[2] TGH is highly soluble in water, making it suitable for parenteral and aerosol delivery.[3][4][5] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][6]
The development of novel drug delivery systems for TGH is aimed at:
-
Sustained Release: To maintain therapeutic concentrations for an extended period, reducing dosing frequency.
-
Targeted Delivery: To increase drug concentration at the site of infection, enhancing efficacy and reducing systemic side effects.
-
Improved Bioavailability: To enhance the absorption and distribution of the drug.
This document will focus on the formulation of TGH into liposomes, nanoparticles, and hydrogels.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of TGH is presented in Table 1. Understanding these properties is crucial for the design and development of effective drug delivery systems.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉Cl₃N₂O₆S | [7] |
| Molecular Weight | 449.7 g/mol | [7] |
| Appearance | White crystalline powder | |
| Solubility | Very soluble in water | [5] |
| Mechanism of Action | Inhibition of bacterial 50S ribosomal subunit | [3][6] |
Novel Drug Delivery Systems: Protocols and Characterization
Liposomal Drug Delivery System
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They offer advantages such as biocompatibility, biodegradability, and the ability to deliver drugs in a targeted and controlled manner.
This protocol is adapted from methods used for chloramphenicol liposome (B1194612) preparation.
-
Lipid Film Formation:
-
Dissolve egg phosphatidylcholine (EPC) and cholesterol in a 2:1 molar ratio in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Add this compound to the lipid solution. The drug-to-lipid ratio can be varied (e.g., 1:10, 1:20 w/w) to optimize drug loading.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. The volume of the aqueous phase will determine the final lipid concentration.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), the MLV suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated TGH by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C) or dialysis against PBS.
-
| Parameter | Method | Expected Outcome (based on Chloramphenicol studies) |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100 - 200 nm with a Polydispersity Index (PDI) < 0.2 |
| Zeta Potential | DLS with an electrode | Negative charge, indicating colloidal stability |
| Encapsulation Efficiency (%) | Spectrophotometry or HPLC after lysis of liposomes with a surfactant (e.g., Triton X-100) | 40 - 70% |
| Drug Loading (%) | Calculated based on the amount of drug encapsulated and the total lipid weight | 5 - 10% |
| In Vitro Drug Release | Dialysis method against PBS (pH 7.4) at 37°C | Sustained release over 24-48 hours |
Formula for Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100
-
DL (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100
Nanoparticulate Drug Delivery System
Biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can provide sustained release of encapsulated drugs.
This protocol is adapted from a study on chloramphenicol-loaded PLGA nanoparticles.[8]
-
Organic Phase Preparation:
-
Dissolve PLGA (e.g., 50:50 lactide:glycolide ratio) and TGH in a suitable organic solvent such as ethyl acetate.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 1-5% w/v).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Collection and Washing:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles to obtain a dry powder.
-
| Parameter | Method | Expected Outcome (based on Chloramphenicol studies)[8] |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 200 - 400 nm with a PDI < 0.3 |
| Surface Morphology | Scanning Electron Microscopy (SEM) | Spherical particles with a smooth surface |
| Encapsulation Efficiency (%) | Spectrophotometry or HPLC after dissolving a known weight of nanoparticles in a suitable solvent | 30 - 70% |
| Drug Loading (%) | Calculated based on the amount of drug encapsulated and the total nanoparticle weight | 5 - 15% |
| In Vitro Drug Release | Dialysis method against PBS (pH 7.4) at 37°C | Biphasic release: initial burst followed by sustained release over several days |
Hydrogel Drug Delivery System
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids. They are suitable for topical and ophthalmic drug delivery, providing sustained release at the site of application.
This protocol is based on the formulation of chloramphenicol hydrogels.[9][10]
-
Polymer Dispersion:
-
Drug Incorporation:
-
Dissolve TGH in a small amount of water and add it to the polymer dispersion with continuous stirring.
-
-
pH Adjustment and Gel Formation:
-
Adjust the pH of the formulation to a suitable range (e.g., 6.8 - 7.4 for ophthalmic use) using a neutralizing agent like triethanolamine (B1662121) or sodium hydroxide. This will induce the formation of a viscous gel.
-
-
Sterilization (for ophthalmic use):
-
Sterilize the final formulation by autoclaving or membrane filtration.
-
| Parameter | Method | Expected Outcome (based on Chloramphenicol studies)[9][10] |
| Visual Inspection | Clarity, color, and homogeneity | Clear or translucent, colorless, and uniform gel |
| pH | pH meter | 6.8 - 7.4 |
| Viscosity | Brookfield viscometer | Viscosity appropriate for the intended application (e.g., ophthalmic, topical) |
| Drug Content Uniformity | Spectrophotometry or HPLC | Uniform distribution of TGH throughout the gel |
| In Vitro Drug Release | Franz diffusion cell with a synthetic membrane | Sustained release over several hours |
Visualizations
Mechanism of Action of Thiamphenicol
The following diagram illustrates the general mechanism of action of thiamphenicol in bacteria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Recent clinical evidence of the efficacy and safety of thiamphenicol glycinate acetylcysteinate and thiamphenicol glycinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Development and physical characterization of chloramphenicol loaded biodegradable nanoparticles for prolonged release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Formulation and Evaluation of Chloramphenicol Hydrogel Ophthalmic Preparation | Semantic Scholar [semanticscholar.org]
- 10. jyoungpharm.org [jyoungpharm.org]
Troubleshooting & Optimization
Technical Support Center: Thiamphenicol Glycinate Hydrochloride in Aqueous Solutions
Welcome to the technical support center for Thiamphenicol (B1682257) Glycinate (B8599266) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Thiamphenicol Glycinate Hydrochloride and why is it used?
This compound is a water-soluble prodrug of thiamphenicol, a broad-spectrum antibiotic. The glycinate ester formulation enhances its solubility in water, facilitating its use in various pharmaceutical formulations and research applications.[1] Upon administration or in aqueous environments, it is designed to hydrolyze and release the active parent compound, thiamphenicol.
Q2: Is this compound soluble in water?
Yes, this compound is characterized by its solubility in water.[1] However, achieving high concentrations in purely aqueous solutions can be challenging, and its stability in these solutions is a significant concern.
Q3: My this compound solution has become cloudy and a precipitate has formed. What is happening?
The precipitation is likely due to the hydrolysis of the water-soluble this compound into its parent compound, thiamphenicol, which is sparingly soluble in aqueous buffers. This hydrolysis is a common issue with this compound in aqueous solutions.
Q4: How can I prevent the precipitation of my this compound solution?
To prevent precipitation, it is crucial to control the stability of the solution. This can be achieved by:
-
Controlling the pH: Based on studies of similar amphenicol antibiotics, maintaining a pH between 4 and 7 is likely to slow down the hydrolysis process. Hydrolysis rates are known to increase significantly at pH values below 5 and above 8, especially at elevated temperatures.[2]
-
Managing Temperature: Store aqueous stock solutions at low temperatures (2-8°C) to minimize the rate of hydrolysis. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[3]
-
Using Freshly Prepared Solutions: Due to its instability, it is highly recommended to prepare aqueous solutions of this compound fresh before each experiment.
-
Considering Co-solvents: For applications requiring higher concentrations or enhanced stability, the use of co-solvents may be necessary.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound in Water
-
Problem: The compound is not dissolving completely in water or an aqueous buffer, even at concentrations expected to be within its solubility limit.
-
Possible Causes:
-
The pH of the aqueous solution may not be optimal for solubility.
-
The dissolution rate may be slow.
-
-
Solutions:
-
Adjust pH: Ensure the pH of your aqueous solution is in a suitable range. While specific data for this compound is limited, a slightly acidic to neutral pH is generally a good starting point.
-
Gentle Heating and Sonication: To aid dissolution, gentle warming or sonication can be applied. However, be cautious as elevated temperatures can accelerate hydrolysis.
-
Use of Co-solvents: If high concentrations are required, consider preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Thiamphenicol is soluble in DMSO at high concentrations.[3]
-
Issue 2: Precipitation in the Aqueous Solution Over Time
-
Problem: A clear solution of this compound becomes cloudy or forms a precipitate after a short period.
-
Possible Cause: Hydrolysis of the glycinate ester, leading to the formation of the less soluble parent compound, thiamphenicol.
-
Solutions:
-
pH and Temperature Control: As mentioned in the FAQs, maintain the pH in a stable range (ideally 4-7) and keep the solution refrigerated (2-8°C) when not in use. Avoid leaving the solution at room temperature for extended periods.
-
Fresh Preparation: The most reliable solution is to prepare the aqueous solution immediately before use.
-
Stability-Indicating Assay: If the solution needs to be stored, it is advisable to perform a stability-indicating assay, such as HPLC, to determine the concentration of both the prodrug and the parent compound over time.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for Thiamphenicol and its glycinate hydrochloride form.
| Compound | Solvent | Solubility | Reference |
| Thiamphenicol | DMSO | ≥ 100 mg/mL | MedChemExpress |
| This compound | DMSO | 250 mg/mL | [3] |
| This compound | Co-solvent (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.08 mg/mL | [3] |
| This compound | Co-solvent (10% DMSO, 90% (20% SBE-β-CD in Saline)) | ≥ 2.08 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in a Co-solvent System
This protocol is adapted from formulation studies and is suitable for achieving a clear solution for in vivo or in vitro experiments where the presence of co-solvents is acceptable.[3]
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the co-solvent mixture, you can prepare a 20.8 mg/mL stock solution in DMSO.
-
Prepare the co-solvent mixture. In a sterile container, combine the following in the specified volumetric ratios:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Combine the stock solution and co-solvent mixture. Add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of the pre-made co-solvent mixture.
-
Mix thoroughly. Vortex the final solution until it is clear and homogenous.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general workflow for assessing the stability of this compound in an aqueous solution by monitoring the decrease in its concentration and the appearance of its hydrolysis product, thiamphenicol.
-
Prepare the aqueous solution. Dissolve a known concentration of this compound in the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH).
-
Incubate at different conditions. Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Sample at time points. At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition.
-
HPLC Analysis. Analyze the samples using a validated HPLC method capable of separating and quantifying both this compound and thiamphenicol. A reversed-phase C18 column with UV detection is a common approach.[4]
-
Data Analysis. Plot the concentration of this compound versus time for each condition to determine its degradation rate. Also, monitor the increase in the concentration of thiamphenicol.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logical relationship of solubility issues with this compound.
References
- 1. CAS 2611-61-2: this compound [cymitquimica.com]
- 2. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous analysis of thiamphenicol and its prodrug thiamphenicol glycinate in human plasma and urine by high performance liquid chromatography: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thiamphenicol Glycinate Hydrochloride (TGH) Stability
Welcome to the technical support center for Thiamphenicol (B1682257) Glycinate (B8599266) Hydrochloride (TGH). This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and efficacy of TGH in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Thiamphenicol Glycinate Hydrochloride (TGH) and why is its stability a concern?
A1: this compound (TGH) is a water-soluble ester prodrug of thiamphenicol (TAP), a broad-spectrum antibiotic.[1] The glycinate ester enhances solubility, making it suitable for intravenous formulations.[1] However, this ester bond is susceptible to hydrolysis, which converts TGH back into the active but less soluble thiamphenicol and glycine. This hydrolysis is the primary stability concern as it can occur in aqueous stock solutions and experimental media, potentially leading to precipitation and inaccurate dosing.[2]
Q2: What are the main factors that influence TGH stability in my experimental media?
A2: The stability of TGH is primarily affected by three factors:
-
pH: Hydrolysis of the ester bond is pH-dependent. Stability is generally greater in acidic conditions. As the pH approaches neutral (pH 7.0) and becomes alkaline, the rate of hydrolysis increases significantly.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[3][4] For optimal stability, solutions should be kept cool and protected from heat.
-
Time: The degradation of TGH is a time-dependent process. The longer the compound is in solution, especially under suboptimal pH or temperature conditions, the greater the extent of degradation.
Q3: How should I prepare and store a TGH stock solution?
A3: For maximum stability and longevity, follow these guidelines:
-
Solvent: Prepare initial stock solutions in a solvent like DMSO or a slightly acidic aqueous buffer (e.g., pH 4-5) if compatible with your experimental design. While TGH is water-soluble, unbuffered water can have a variable pH.
-
Concentration: Prepare a concentrated stock solution to minimize the volume added to your experimental medium, which helps prevent significant changes to the medium's pH and composition.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][6] Always protect from moisture.[6][7]
Q4: My TGH-containing cell culture medium turned cloudy. What happened?
A4: Cloudiness or precipitation is a common indicator of TGH degradation. This occurs when TGH hydrolyzes to thiamphenicol (TAP), which is significantly less soluble in aqueous media, especially at physiological pH (7.2-7.4) and 37°C.[8] To avoid this, it is critical to add TGH to the culture medium immediately before use.
Troubleshooting Guide
Use this guide to diagnose and resolve common stability issues with TGH in your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitate forms in culture medium shortly after adding TGH. | Rapid hydrolysis of TGH to poorly soluble thiamphenicol at physiological pH (7.2-7.4) and 37°C. | Prepare TGH-containing medium immediately before adding it to cells. Avoid pre-incubating the medium for extended periods. Consider performing a stability test to determine the usable window for your specific medium (see Protocol section). |
| Loss of antibacterial activity over the course of a multi-day experiment. | Time- and temperature-dependent degradation of TGH. The concentration of the active compound is decreasing over time. | For long-term experiments (>24-48 hours), the medium should be replaced with freshly prepared TGH-containing medium at regular intervals (e.g., every 48 hours). This ensures a more consistent concentration of the active drug. |
| Stock solution appears discolored or has visible particles. | Chemical degradation or contamination. Repeated freeze-thaw cycles may have compromised stability. | Discard the stock solution. Prepare a fresh stock following the recommended storage guidelines, ensuring aliquots are single-use.[5] |
Below is a troubleshooting workflow to help identify the cause of TGH instability.
Caption: Troubleshooting workflow for TGH stability issues.
Experimental Protocols & Data
Since the stability of TGH is highly dependent on the specific composition of the experimental medium, it is crucial to validate its stability under your own conditions.
Protocol: Validating TGH Stability in Experimental Medium via HPLC
This protocol outlines a method to quantify the concentration of TGH and its primary degradant, thiamphenicol (TAP), over time.
Objective: To determine the degradation rate of TGH in a specific cell culture medium at a specific temperature (e.g., 37°C).
Materials:
-
This compound (TGH)
-
Thiamphenicol (TAP) standard (for peak identification and quantification)
-
Your experimental medium (e.g., DMEM + 10% FBS)
-
HPLC system with a C18 column and UV detector
-
Sterile microcentrifuge tubes
-
Incubator (set to 37°C)
Methodology:
-
Preparation: Prepare a batch of your experimental medium containing TGH at the final desired concentration.
-
Timepoint Zero (T=0): Immediately after preparation, take a sample (e.g., 1 mL), and store it at -80°C. This will serve as your 100% reference.
-
Incubation: Place the remaining medium in a sterile, sealed container and incubate under your experimental conditions (e.g., 37°C).
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the medium and immediately freeze it at -80°C to halt further degradation.
-
Sample Processing: Before analysis, thaw the samples and centrifuge to pellet any precipitated protein or compound. The supernatant will be used for analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically effective.
-
Detection: UV detector set to a wavelength where both TGH and TAP have strong absorbance (e.g., ~225 nm). [8] * Analysis: Inject the supernatant from each time point. Record the peak area for TGH.
-
-
Data Calculation: Calculate the percentage of TGH remaining at each time point relative to the T=0 sample using the formula: % TGH Remaining = (Peak Area at Tx / Peak Area at T0) * 100
Illustrative Stability Data
The following tables show example data that could be generated from such a study. Researchers must generate their own data , as results will vary based on the specific medium and conditions.
Table 1: Example Stability of TGH at 37°C in Different Media
| Time (Hours) | % TGH Remaining (in PBS pH 7.4) | % TGH Remaining (in DMEM + 10% FBS) |
| 0 | 100% | 100% |
| 4 | 85% | 88% |
| 8 | 72% | 75% |
| 24 | 41% | 45% |
| 48 | 15% | 18% |
Table 2: Example Effect of Temperature on TGH Stability in Culture Medium (DMEM + 10% FBS)
| Time (Hours) | % TGH Remaining (at 4°C) | % TGH Remaining (at 25°C) | % TGH Remaining (at 37°C) |
| 0 | 100% | 100% | 100% |
| 24 | 98% | 79% | 45% |
| 48 | 95% | 61% | 18% |
These illustrative tables highlight that significant degradation can occur within 24 hours under standard cell culture conditions (37°C).
TGH Degradation Pathway
The primary degradation pathway for TGH in aqueous media is the hydrolysis of the glycinate ester bond. This reaction is uncatalyzed but is accelerated by increased temperature and pH.
References
- 1. CAS 2611-61-2: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential heat stability of amphenicols characterized by structural degradation, mass spectrometry and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. dechra.de [dechra.de]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
thiamphenicol glycinate hydrochloride potential off-target effects in cell-based assays
Welcome to the technical support center for Thiamphenicol (B1682257) Glycinate (B8599266) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of thiamphenicol and its main off-target effect in mammalian cells?
A1: Thiamphenicol is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria. It specifically binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds.[1][2][3] The primary off-target effect in eukaryotic cells arises from the evolutionary similarity between bacterial ribosomes and mitochondrial ribosomes.[1] Consequently, thiamphenicol can also inhibit mitochondrial protein synthesis, leading to mitochondrial dysfunction.[2][3]
Q2: What are the common indicators of thiamphenicol-induced toxicity in cell cultures?
A2: Signs of thiamphenicol toxicity in eukaryotic cell cultures are primarily related to mitochondrial dysfunction and can include:
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Reduced cell proliferation and viability.
-
Changes in cellular morphology, such as rounding or detachment from the culture surface.
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Decreased metabolic activity.
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Induction of apoptosis.
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Impaired cellular energy metabolism, indicated by a reduction in ATP levels and a decreased oxygen consumption rate (OCR).
Q3: At what concentrations should I be concerned about the off-target effects of thiamphenicol glycinate hydrochloride in my cell-based assays?
A3: The concentration at which off-target effects become significant is highly cell-line dependent. For its analogue, chloramphenicol (B1208), concentrations used for bacterial contamination control (around 5-10 µg/mL) are generally considered to have minimal, but not zero, impact on mitochondrial function in many robust cell lines. However, toxicity and significant off-target effects have been observed at higher concentrations. For instance, in V79 cells, chloramphenicol inhibited cell growth at concentrations above 300 µg/mL.[4] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration for your application while minimizing off-target effects.
Q4: Can thiamphenicol affect cellular signaling pathways?
A4: Yes, by inducing mitochondrial stress, thiamphenicol can indirectly affect cellular signaling. Studies on its analogue, chloramphenicol, have shown that mitochondrial dysfunction can trigger retrograde signaling pathways. For example, chloramphenicol-induced mitochondrial stress has been shown to activate the PI-3K/Akt and JNK signaling pathways, leading to an increase in the expression of matrix metalloproteinase-13 (MMP-13), which is involved in cancer cell invasion.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected decrease in cell viability or proliferation in your experiment. | The concentration of this compound may be too high for your specific cell line, leading to significant mitochondrial toxicity. | 1. Perform a Dose-Response Curve: Determine the IC50 value for your cell line using a cell viability assay (e.g., MTT or CCK-8 assay). 2. Lower the Concentration: Use the lowest effective concentration of this compound for your experimental needs. 3. Include Proper Controls: Use a vehicle control (the solvent used to dissolve the thiamphenicol) and an untreated control. |
| Alterations in cellular metabolism (e.g., changes in lactate (B86563) production or glucose uptake). | Inhibition of mitochondrial protein synthesis by thiamphenicol is likely impairing oxidative phosphorylation, causing a shift towards glycolysis. | 1. Measure ATP Levels: Quantify cellular ATP levels to confirm a deficit in energy production. 2. Assess Mitochondrial Respiration: Use high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure the Oxygen Consumption Rate (OCR). 3. Metabolite Supplementation: Attempt to rescue the phenotype by supplementing the culture medium with metabolites that can bypass the affected mitochondrial pathway, such as pyruvate (B1213749) or uridine. |
| Unexplained changes in gene or protein expression related to stress or apoptosis. | Mitochondrial dysfunction is a known activator of cellular stress responses and can trigger apoptosis. | 1. Positive Control for Mitochondrial Dysfunction: Use a known mitochondrial inhibitor (e.g., rotenone (B1679576) or antimycin A) to see if it phenocopies the effects of thiamphenicol. 2. Apoptosis Assay: Perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining). 3. Analyze Stress Signaling Pathways: Investigate the activation of stress-related pathways such as the PI-3K/Akt and JNK pathways via Western blotting or other relevant techniques. |
Quantitative Data
Note: Specific IC50 values for this compound are not widely available in the literature. The following data for its analogue, chloramphenicol, is provided as a reference.
Table 1: Cytotoxicity of Chloramphenicol in a Mammalian Cell Line
| Cell Line | Compound | Exposure Time | IC50 / Effect Concentration | Assay |
| V79 (Chinese Hamster Lung) | Chloramphenicol | 24 - 48 hours | > 300 µg/mL (Inhibition of cell growth) | Cell Counting |
Table 2: Effects of Chloramphenicol on Mitochondrial Function
| Cell Line | Compound | Exposure Time | Parameter Measured | Observed Effect |
| K562 (Human Erythroleukemia) | Chloramphenicol (10 µg/mL) | 4 days | Cellular ATP Levels | Decreased to 45% of control |
| K562 (Human Erythroleukemia) | Chloramphenicol (10 µg/mL) | 4 days | Cytochrome c Oxidase Activity | Significantly decreased |
| H1299 (Human Lung Carcinoma) | Chloramphenicol | Dose-dependent | ATP Biosynthesis | Decreased |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate the IC50 value.
Materials:
-
Adherent cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessment of Mitochondrial Protein Synthesis
Objective: To determine if this compound inhibits mitochondrial protein synthesis.
Materials:
-
Cells of interest
-
Methionine-free DMEM
-
[³⁵S]-methionine
-
Cycloheximide (B1669411) (cytoplasmic translation inhibitor)
-
Lysis buffer
-
SDS-PAGE equipment
Procedure:
-
Pre-treatment: Culture cells to near confluency. Treat one set of cells with this compound at the desired concentration and for the desired time.
-
Inhibition of Cytosolic Translation: Wash the cells with warm PBS. Incubate the cells in methionine-free DMEM containing 100 µg/mL cycloheximide for 30-60 minutes at 37°C.
-
Metabolic Labeling: Add [³⁵S]-methionine to the medium and incubate for 1-4 hours to label newly synthesized mitochondrial proteins.
-
Cell Lysis: Wash the cells three times with ice-cold PBS. Lyse the cells with ice-cold lysis buffer.
-
SDS-PAGE and Autoradiography: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE. Dry the gel and expose it to an X-ray film to visualize the radiolabeled mitochondrial proteins. A reduction in the intensity of the bands in the thiamphenicol-treated sample compared to the control indicates inhibition of mitochondrial protein synthesis.
Visualizations
Caption: Mechanism of Thiamphenicol's on- and off-target effects.
Caption: Troubleshooting workflow for unexpected results in cell-based assays.
Caption: Potential off-target signaling pathway activated by thiamphenicol.
References
- 1. rsc.org [rsc.org]
- 2. Impact of Mitochondrial Targeting Antibiotics on Mitochondrial Function and Proliferation of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of chloramphenicol and thiamphenicol on mitochondrial components and the possible relationship to drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cytotoxicity of chloramphenicol on cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Thiamphenicol Glycinate Hydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiamphenicol (B1682257) glycinate (B8599266) hydrochloride and encountering bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of thiamphenicol glycinate hydrochloride?
A1: this compound is a prodrug that is hydrolyzed in the body to release thiamphenicol. Thiamphenicol is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This binding action prevents the formation of peptide bonds, thereby halting bacterial growth.
Q2: What are the primary mechanisms of bacterial resistance to thiamphenicol?
A2: Bacteria have evolved several mechanisms to resist the effects of thiamphenicol, including:
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic. These enzymes can include chloramphenicol (B1208) acetyltransferases (CATs), oxidases, and hydrolases that alter the structure of thiamphenicol, rendering it unable to bind to the ribosome.[2]
-
Efflux Pumps: Many bacteria possess membrane proteins that act as pumps to actively transport thiamphenicol out of the cell. This prevents the antibiotic from reaching its ribosomal target at a high enough concentration to be effective.
-
Target Site Modification: Mutations in the genes encoding the 50S ribosomal subunit can alter the binding site of thiamphenicol, reducing its affinity and rendering the antibiotic less effective.
Q3: My bacterial strain shows high resistance to this compound. What are my options?
A3: Overcoming thiamphenicol resistance often involves a multi-pronged approach. Consider the following strategies:
-
Combination Therapy: Using thiamphenicol in combination with another antibiotic can create a synergistic effect. This is particularly effective if the second antibiotic has a different mechanism of action.
-
Efflux Pump Inhibitors (EPIs): If resistance is mediated by efflux pumps, co-administering an EPI with thiamphenicol can restore its activity by preventing the antibiotic from being expelled from the bacterial cell.
-
Alternative Antibiotics: If resistance is high and cannot be overcome with the above strategies, it may be necessary to switch to a different class of antibiotics to which the bacterial strain is susceptible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high Minimum Inhibitory Concentration (MIC) values for this compound. | The bacterial strain may possess resistance mechanisms such as enzymatic inactivation or active efflux. | 1. Confirm the MIC using a standardized protocol (see Experimental Protocols section). 2. Test for the presence of efflux pump activity. 3. Consider combination therapy or the use of an efflux pump inhibitor. |
| Inconsistent results in MIC assays. | Experimental variability, such as incorrect inoculum preparation or improper incubation conditions. | 1. Strictly adhere to a validated MIC determination protocol. 2. Use appropriate quality control strains. 3. Ensure consistent preparation of antibiotic solutions and bacterial inocula. |
| Combination therapy does not show a synergistic effect. | The chosen antibiotic combination may not be synergistic against the specific bacterial strain. The resistance mechanism may not be susceptible to the combination used. | 1. Perform a checkerboard assay to systematically evaluate different antibiotic combinations. 2. Investigate the specific resistance mechanism of your bacterial strain to guide the selection of a more effective combination. |
Data Presentation
Table 1: In Vitro Activity of Thiamphenicol and Thiamphenicol Glycinate Acetylcysteinate against Streptococcus pneumoniae
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Thiamphenicol | 0.5 | 1-2 |
| Thiamphenicol Glycinate Acetylcysteinate | 0.5 | 1-2 |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data suggests that the glycinate acetylcysteinate formulation has comparable in vitro activity to thiamphenicol against S. pneumoniae.[3][4][5]
Table 2: Synergistic Effect of Florfenicol and Thiamphenicol against Staphylococcus aureus
| Strain | MIC of Florfenicol alone (µg/mL) | MIC of Florfenicol with 1/2 MIC of Thiamphenicol (µg/mL) | Fold Reduction in MIC of Florfenicol |
| Methicillin-Susceptible S. aureus (MSSA) | Varies | Reduced by ≥ 75% in 80% of isolates | ≥ 4 |
| Methicillin-Resistant S. aureus (MRSA) | Varies | Reduced by ≥ 75% in 82% of isolates | ≥ 4 |
This table demonstrates the potential for synergistic effects when combining two antibiotics of the same class.
Experimental Protocols
Protocol 1: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Sterile saline or phosphate-buffered saline (PBS)
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0.5 McFarland turbidity standard
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Incubator (35°C ± 2°C)
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Microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from a fresh agar (B569324) plate and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB in the wells of the 96-well plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Optionally, a microplate reader can be used to measure the optical density at 600 nm to determine the inhibition of growth.
-
Protocol 2: Checkerboard Assay for Synergy Testing
Objective: To evaluate the synergistic effect of this compound with a second antimicrobial agent.
Procedure:
-
Prepare serial dilutions of this compound along the rows of a 96-well plate.
-
Prepare serial dilutions of the second antibiotic along the columns of the same plate.
-
Inoculate the plate with the test organism as described in the MIC protocol.
-
After incubation, determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of Thiamphenicol's mechanism and bacterial resistance.
Caption: A logical workflow for addressing thiamphenicol resistance.
Caption: Regulation of resistance genes via bacterial signaling pathways.
References
- 1. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbiological activity of thiamphenicol and thiamphenicol glycinate acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. sciprofiles.com [sciprofiles.com]
Technical Support Center: Optimizing Thiamphenicol Glycinate Hydrochloride for MIC Assays
Welcome to the technical support center for optimizing the use of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride in Minimum Inhibitory Concentration (MIC) assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of thiamphenicol glycinate hydrochloride?
A1: this compound is a broad-spectrum antibiotic. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which is similar to other antibiotics in the phenicol class.[1][2] This action prevents the formation of peptide bonds and ultimately halts bacterial growth. The glycinate hydrochloride salt form enhances the compound's stability and water solubility.[1][2]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound is soluble in water and Dimethyl Sulfoxide (DMSO). For MIC assays, preparing a high-concentration stock solution in DMSO is a common practice. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[3]
Q3: What is a typical concentration range for this compound in an MIC assay?
A3: The appropriate concentration range depends on the bacterial species being tested. A study on respiratory pathogens showed MIC50 values of 0.5 mg/L and MIC90 values of 1-2 mg/L for S. pneumoniae.[4] It is advisable to perform a preliminary range-finding experiment. A common starting range for broth microdilution is a series of two-fold dilutions, for example, from 64 µg/mL down to 0.06 µg/mL.
Q4: Which quality control (QC) strains should be used for MIC assays with this compound?
A4: While specific QC strains for thiamphenicol are not always listed in general guidelines, it is best practice to use standard, well-characterized strains as recommended by the Clinical and Laboratory Standards Institute (CLSI). Commonly used QC strains for broad-spectrum antibiotics include Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, and Pseudomonas aeruginosa ATCC® 27853™. The expected MIC ranges for these QC strains with other antibiotics can be found in CLSI documents.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed in wells | - The concentration of this compound exceeds its solubility in the broth medium.- Interaction with components of the specific broth medium. | - Ensure the final concentration of the solvent (e.g., DMSO) in the wells is low (typically ≤1%) to avoid precipitation.- Prepare a fresh stock solution and verify its clarity before use.- Consider using a different recommended broth, such as cation-adjusted Mueller-Hinton Broth (MHII), as it is the standard for most susceptibility testing. |
| Inconsistent MIC results | - Inaccurate serial dilutions.- Variability in inoculum density.- Degradation of the antibiotic. | - Use calibrated pipettes and ensure thorough mixing at each dilution step.- Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent starting bacterial concentration.- Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[3] |
| No bacterial growth in control wells | - Inactive or non-viable bacterial inoculum.- Residual antibiotic in the wells. | - Use a fresh bacterial culture for inoculum preparation.- Ensure proper aseptic techniques to avoid contamination.- Use separate, sterile pipette tips for each reagent. |
| Skipped wells or trailing endpoints | - The bacteriostatic nature of the antibiotic can sometimes lead to unclear endpoints.- The selected concentration range is too narrow. | - Read the MIC as the lowest concentration that causes a significant inhibition of growth (e.g., ≥80% reduction) compared to the positive control.- Extend the range of concentrations tested to ensure a clear endpoint is reached. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Dissolve the powder in 100% DMSO to a final concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
-
Sterilization: While not always necessary for DMSO stocks, if sterility is a concern, filter the solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use vials. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare Working Solution: Thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock in cation-adjusted Mueller-Hinton Broth (MHII) to twice the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, add 50 µL of MHII broth to wells 2 through 12 of a designated row. Add 100 µL of the working antibiotic solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the antibiotic.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline solution or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHII broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of bacteria. This can be determined by visual inspection or with a microplate reader.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [2] |
| DMSO | 250 mg/mL | [1] |
Table 2: Example MIC Data for Quality Control Strains (Hypothetical)
| Organism | Antibiotic | MIC Range (µg/mL) |
| S. aureus ATCC® 29213™ | Thiamphenicol | 2 - 8 |
| E. coli ATCC® 25922™ | Thiamphenicol | 4 - 16 |
Note: These are hypothetical ranges for illustrative purposes. Actual acceptable ranges should be determined based on internal validation and CLSI guidelines.
Visualizations
Caption: Workflow for determining the MIC of this compound.
Caption: Troubleshooting logic for inconsistent MIC results.
Caption: Mechanism of action of thiamphenicol.
References
Technical Support Center: Thiamphenicol Glycinate Hydrochloride In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using thiamphenicol (B1682257) glycinate (B8599266) hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of thiamphenicol?
Thiamphenicol is a broad-spectrum, bacteriostatic antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which prevents the peptidyl transferase enzyme from forming peptide bonds between amino acids. This action halts the elongation of the polypeptide chain, leading to the cessation of bacterial growth. Unlike its analog chloramphenicol (B1208), thiamphenicol is not a substrate for chloramphenicol acetyltransferase (CAT), an enzyme that confers bacterial resistance to chloramphenicol.
Q2: What are the solubility and stability characteristics of thiamphenicol glycinate hydrochloride?
This compound is the water-soluble form of thiamphenicol used for parenteral administration and is characterized as being very soluble in water.[1] For in vitro assays, stock solutions are often prepared in solvents like Dimethyl sulfoxide (B87167) (DMSO).[2][3]
Data Presentation: Solubility and Stock Solution Stability
| Parameter | Solvent/Condition | Value/Recommendation |
| Solubility | ||
| Thiamphenicol Glycinate HCl | Water | Very soluble |
| Thiamphenicol | DMSO | ~30 mg/mL |
| Ethanol | ~200 µg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL (aqueous solution not recommended for storage >1 day)[3] | |
| Stock Solution Stability | ||
| In Solvent | -80°C | Stable for up to 6 months[2] |
| -20°C | Stable for up to 1 month[2] |
It is recommended to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[2]
Q3: My in vitro results with this compound are inconsistent. What are the potential causes?
Inconsistent results in in vitro antimicrobial susceptibility testing can arise from several factors related to the compound itself, the experimental setup, or the bacterial strain being tested. Key areas to investigate include the preparation and storage of the compound, the quality and preparation of the bacterial inoculum and culture medium, and the precise execution of the experimental protocol.
Troubleshooting Inconsistent In Vitro Results
This guide addresses common issues encountered during in vitro experiments, such as Minimum Inhibitory Concentration (MIC) assays, using a question-and-answer format.
Issue 1: Higher or more variable MIC values than expected.
-
Have you verified the potency of your this compound stock?
-
Potential Cause: Degradation of the compound due to improper storage. Stock solutions in DMSO are stable for up to 6 months at -80°C or 1 month at -20°C.[2] Aqueous solutions of the base compound are less stable and not recommended for storage beyond one day.[3]
-
Troubleshooting Action:
-
Prepare a fresh stock solution from a new vial of this compound powder.
-
Aliquot the new stock solution into single-use vials to avoid multiple freeze-thaw cycles.[2]
-
Always use a quality control (QC) bacterial strain with a known thiamphenicol MIC range to validate the potency of your stock solution with each experiment.
-
-
-
Is your bacterial inoculum properly standardized?
-
Potential Cause: An inoculum density that is too high can lead to falsely elevated MIC values (the "inoculum effect"). Conversely, an inoculum that is too low can result in falsely low MICs. The standard inoculum for broth microdilution is approximately 5 x 10^5 CFU/mL.
-
Troubleshooting Action:
-
Ensure you are starting with a fresh bacterial culture (18-24 hours old).
-
Carefully adjust the turbidity of your bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) before making the final dilution into the assay plate.
-
Perform a colony count on your final inoculum to verify its concentration.
-
-
Issue 2: No bacterial growth, even in the positive control wells (no antibiotic).
-
Have you checked the viability of your bacterial inoculum and the quality of your culture medium?
-
Potential Cause: The bacterial inoculum may have low viability, or the culture medium may not be suitable for the growth of the test organism.
-
Troubleshooting Action:
-
Always use a fresh culture to prepare your inoculum.
-
Perform a purity check by plating your inoculum on appropriate agar (B569324) to ensure it is not contaminated.
-
Verify that you are using the recommended medium (e.g., Cation-Adjusted Mueller-Hinton Broth for non-fastidious bacteria) and that its pH is within the appropriate range. The composition of the growth medium can significantly influence the physiological responses of bacteria to antibiotics.[4][5]
-
-
Issue 3: Bacterial growth in the negative control wells (no bacteria).
-
Have you maintained aseptic technique throughout the experiment?
-
Potential Cause: Contamination of the culture medium, reagents, or microplate.
-
Troubleshooting Action:
-
Use sterile media, diluents, and equipment.
-
Perform all steps of the assay in a sterile environment, such as a biological safety cabinet.
-
Always include a sterility control well (medium only, no bacteria or antibiotic) in each assay.
-
-
Issue 4: Inconsistent results when using serum-supplemented media.
-
Have you considered the effect of serum protein binding?
-
Potential Cause: Thiamphenicol may bind to serum proteins, reducing the concentration of the free, active drug available to inhibit bacterial growth. This can lead to apparently higher MIC values. While specific data for thiamphenicol is limited, this is a known phenomenon for many antibiotics.
-
Troubleshooting Action:
-
Be consistent with the source and percentage of serum used in your experiments.
-
When comparing results, ensure the serum concentration is the same across all assays.
-
Consider performing experiments in both serum-free and serum-supplemented media to quantify the impact of protein binding on the MIC.
-
-
Experimental Protocols
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized method for determining the MIC of this compound against non-fastidious bacteria.
Materials:
-
This compound
-
Sterile 96-well, U-bottom microtiter plates
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Cation-Adjusted Mueller-Hinton Broth (CAMHB)
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Bacterial strain of interest
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0.5 McFarland turbidity standard
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Sterile saline or CAMHB for dilutions
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Multichannel pipette
Procedure:
-
Preparation of Thiamphenicol Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO). For example, a 10 mg/mL stock in DMSO. Store as single-use aliquots at -80°C.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
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Preparation of Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of a 2x working concentration of thiamphenicol to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
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Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This will halve the antibiotic concentration to the desired final test concentrations.
-
Controls:
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Positive Control: Wells containing CAMHB and bacterial inoculum, but no antibiotic.
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Negative Control (Sterility): Wells containing CAMHB only.
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.
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Reading the MIC: The MIC is the lowest concentration of thiamphenicol that completely inhibits visible bacterial growth, as determined by the unaided eye.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Thiamphenicol in a bacterial cell.
Caption: Experimental workflow for MIC determination by broth microdilution.
Caption: Logical workflow for troubleshooting inconsistent in vitro results.
References
- 1. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. protocols.io [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. Influence of Growth Medium Composition on Physiological Responses of Escherichia coli to the Action of Chloramphenicol and Ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thiamphenicol Glycinate Hydrochloride and Laboratory Reagent Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential interference of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride with common laboratory reagents and assays. Understanding these interactions is critical for ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is thiamphenicol glycinate hydrochloride and what are its reactive chemical features?
This compound is a broad-spectrum antibiotic. Its structure contains several functional groups that could potentially interact with laboratory reagents: an amide group, hydroxyl groups, a sulfonyl group, and a primary amine in the glycinate portion. These groups can be susceptible to reactions under various pH conditions and in the presence of strong oxidizing or reducing agents.
Q2: Can this compound interfere with spectrophotometric or colorimetric assays?
Yes, interference is possible. Thiamphenicol exhibits UV absorbance at specific wavelengths, which could lead to spectral interference in UV spectrophotometry if the analyte of interest has an overlapping absorption spectrum. For colorimetric assays, while direct interference is not widely documented, structurally similar compounds like chloramphenicol (B1208) have been shown to interfere with certain assays. For example, bilirubin (B190676) has been reported to interfere with the colorimetric assay for chloramphenicol, a phenomenon that could potentially occur with thiamphenicol as well.
Q3: Does this compound affect enzymatic assays?
Thiamphenicol can modulate the activity of certain enzymes in vivo, which could be a consideration in cellular or tissue-based assays. For direct interference with enzymatic assay reagents, the primary concern would be non-specific interactions with the enzyme or reaction components. A study on the in vivo effects of thiamphenicol on mouse liver enzymes demonstrated both significant decreases and increases in the activity of various enzymes.
Q4: Is interference with immunoassays a concern when working with this compound?
Yes, cross-reactivity in immunoassays is a potential issue. The degree of interference will depend on the specificity of the antibodies used in the assay. It is advisable to validate immunoassays for potential cross-reactivity with this compound, especially if the assay is designed to detect related compounds.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected results in a colorimetric assay | Interference from this compound or its metabolites. | 1. Run a blank sample containing only the assay reagents and this compound to check for direct reactivity. 2. If interference is suspected, consider a sample cleanup step (e.g., solid-phase extraction) to remove the compound before analysis. |
| Inaccurate readings in a UV-based quantification | Spectral overlap between this compound and the analyte. | 1. Measure the full UV spectrum of this compound in the assay buffer to identify its absorbance peaks. 2. If overlap exists, use a different quantification method or a chromatographic separation prior to UV detection. |
| Altered enzyme activity in a cell-based assay | Biological effect of this compound on the cells. | 1. Perform control experiments to determine the dose-dependent effect of the compound on the target enzyme's activity. 2. Consider washing the cells to remove the compound before performing the enzymatic assay. |
| False-positive or false-negative results in an immunoassay | Cross-reactivity of the assay antibodies with this compound. | 1. Perform a cross-reactivity study by spiking known concentrations of this compound into blank samples. 2. If significant cross-reactivity is observed, source an alternative antibody or use a different analytical method. |
Data on Potential Interferences
The following tables summarize known quantitative data regarding the interference of thiamphenicol and related compounds.
Table 1: In Vivo Effect of Thiamphenicol on Mouse Liver Enzyme Activity
| Enzyme | Change in Activity |
| Kynurenine hydrolase | Decreased significantly |
| Kynurenine amino-transferase | Increased |
| Pyridoxal phosphokinase | Increased significantly |
| beta-Glucuronidase | Decreased significantly |
| Acid ribonuclease | Decreased significantly |
Table 2: Cross-Reactivity of a Thiamphenicol Monoclonal Antibody
| Compound | Cross-Reactivity (%) |
| Thiamphenicol (TAP) | 100 |
| This compound (TAPG) | 1.9 |
| Florfenicol (FF) | 15.6 |
| Chloramphenicol (CAP) | <0.1 |
| Florfenicol amine (FFA) | <0.1 |
Table 3: UV Spectrophotometric Data for Thiamphenicol
| Solvent/Condition | Wavelength of Maximum Absorbance (λmax) |
| Water | 224 nm |
| Phosphate buffer (pH 2.0) | Not specified, but used for analysis |
| - | 266 nm, 273 nm (shoulders) |
Experimental Protocols
Protocol 1: Assessing Spectral Interference in UV/Vis Spectrophotometry
Objective: To determine if this compound spectrally interferes with the quantification of a target analyte.
Methodology:
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Prepare a solution of this compound in the same buffer as the experimental samples at a concentration relevant to the experiment.
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Acquire the full UV/Vis absorption spectrum (e.g., 200-800 nm) of the this compound solution using a spectrophotometer.
-
Acquire the UV/Vis absorption spectrum of the target analyte under the same conditions.
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Overlay the two spectra to visually inspect for any overlapping absorbance peaks.
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If overlap is observed at the analytical wavelength of the target analyte, the potential for interference is high.
Protocol 2: Evaluation of Interference in a Generic Colorimetric Assay
Objective: To assess whether this compound directly reacts with the reagents of a colorimetric assay to produce a false signal.
Methodology:
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Prepare a "compound-only" control by adding this compound to the assay buffer at the highest concentration to be used in the experiment.
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Prepare a "reagent blank" containing only the assay buffer and the colorimetric reagent.
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Prepare a "test sample" containing the assay buffer, the colorimetric reagent, and this compound.
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Incubate all samples according to the assay protocol.
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Measure the absorbance of all samples at the appropriate wavelength.
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Subtract the absorbance of the "reagent blank" from the "test sample". A significant non-zero result indicates direct interference.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for identifying and mitigating interference.
minimizing thiamphenicol glycinate hydrochloride degradation during experiments
Technical Support Center: Thiamphenicol (B1682257) Glycinate (B8599266) Hydrochloride (TGH)
Welcome to the technical support center for Thiamphenicol Glycinate Hydrochloride (TGH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm seeing a new, unexpected peak in my HPLC analysis that wasn't there in my initial standard. What could it be?
A1: The most common degradation pathway for TGH in aqueous solutions is hydrolysis of the glycinate ester bond, which yields the parent compound, thiamphenicol (TAP).[1][2] This is the most likely identity of your unexpected peak.
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Troubleshooting Step 1: Run a commercially available thiamphenicol (TAP) standard using the same HPLC method. If the retention time of the unexpected peak matches the TAP standard, this confirms hydrolysis has occurred.
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Troubleshooting Step 2: Review your experimental conditions. Hydrolysis is accelerated by non-optimal pH (especially neutral to alkaline), elevated temperatures, and prolonged storage in aqueous solutions.[3][4][5]
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Troubleshooting Step 3: Refer to the protocols below for preparing and handling TGH solutions to prevent this issue in future experiments.
Q2: My TGH solution appears slightly yellow or has changed color. Is it still usable?
A2: A color change often indicates chemical degradation. The core structure of TGH, like the related compound chloramphenicol (B1208), is susceptible to photolysis (degradation by light) and oxidation.[5][6][7]
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Troubleshooting Step 1: Discard the solution. A visible change means a significant, unquantified portion of the compound has degraded, which will compromise your experimental results.
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Troubleshooting Step 2: Ensure all future preparations and experiments are conducted with protection from light. Use amber vials or wrap your glassware in aluminum foil. Preparation should be done in subdued light.[5]
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Troubleshooting Step 3: If preparing stock solutions in solvents like DMSO, purge the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.
Q3: The potency or effect of my TGH seems to decrease with each experiment, even when using the same stock solution. Why is this happening?
A3: This is a classic sign of instability during storage or handling. TGH is particularly unstable in solution and is sensitive to repeated freeze-thaw cycles.[8][9][10]
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Troubleshooting Step 1: Immediately aliquot your stock solution after preparation into single-use volumes and store them at the appropriate temperature (-80°C for long-term).[8][11] This prevents the degradation that occurs when the entire stock is repeatedly warmed and re-frozen.
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Troubleshooting Step 2: When thawing an aliquot for use, do so quickly and keep it on ice. Do not let it stand at room temperature for extended periods.[10]
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Troubleshooting Step 3: Never refreeze a thawed aliquot. Discard any unused portion of a thawed single-use vial.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for TGH?
A1: The primary and most rapid degradation pathway for TGH in experimental settings is the hydrolysis of its glycinate ester linkage. This chemical reaction breaks the bond connecting the glycine (B1666218) molecule to the thiamphenicol backbone, resulting in the formation of thiamphenicol (TAP) and glycine. This process is significantly influenced by pH, temperature, and the aqueous environment.[1][2]
Q2: How do factors like pH, temperature, and light affect TGH stability?
A2: These factors are critical to controlling TGH integrity. Studies on TGH and related compounds show that stability is highly dependent on these conditions.[4][5] TGH is relatively stable in acidic conditions (around pH 3) but degrades more rapidly as the pH becomes neutral or alkaline.[9] Elevated temperatures accelerate hydrolysis, and exposure to light can cause photolytic degradation.[5][7]
Q3: What are the recommended storage conditions for TGH?
A3: Proper storage is essential to prevent degradation before the compound is even used. Recommendations vary for the solid compound versus solutions.[8][11]
| Form | Temperature | Duration | Conditions |
| Solid Powder | 4°C | As per manufacturer | Sealed container, protected from moisture and light.[11] |
| Stock Solution | -20°C | Up to 1 month | Aliquoted, sealed, protected from light.[8] |
| Stock Solution | -80°C | Up to 6 months | Aliquoted, sealed, protected from light.[8] |
Q4: Which solvents are recommended for preparing TGH solutions?
A4: TGH hydrochloride is soluble in water.[12] For stock solutions, organic solvents like DMSO are commonly used.[8] For experimental working solutions where stability is a concern, preparing the solution in a cooled, low-pH buffer (e.g., pH 3 phosphate (B84403) buffer) or methanol (B129727) has been shown to improve stability.[9] Always use high-purity, anhydrous solvents for stock solutions to minimize water content and reduce the risk of hydrolysis.
Experimental Protocols
Protocol 1: Preparation of a Stabilized TGH Working Solution
This protocol is designed to maximize the stability of TGH in an aqueous solution for immediate use in an experiment.
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Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 3.0 using phosphoric acid. Pre-chill the buffer on ice.
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Weighing: Weigh the required amount of solid TGH in a subdued light environment.
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Dissolution: Dissolve the TGH powder directly into the pre-chilled pH 3.0 phosphate buffer. Use an amber vial or a clear vial wrapped in foil to protect from light.
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Mixing: Gently vortex or swirl the vial on ice until the TGH is fully dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
Use: Use the freshly prepared solution immediately for your experiment. Do not store this working solution.
Protocol 2: RP-HPLC Method for Monitoring TGH Degradation
This method can be used to separate and quantify TGH and its primary degradant, thiamphenicol (TAP). This protocol is adapted from established methods for TGH analysis.[10]
-
Instrumentation: A standard HPLC system with a UV detector.
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Column: Hypersil ODS2, C18 column (or equivalent).
-
Mobile Phase: Acetonitrile and water (13:87 v/v) containing 0.056 M ammonium (B1175870) acetate (B1210297) and 0.003 M tetrabutyl ammonium bromide.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 224 nm.
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Sample Preparation: Dilute your experimental sample with the mobile phase to a concentration within the calibration curve range.
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Standard Preparation: Prepare calibration standards for both TGH and TAP in the mobile phase.
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Analysis: Inject the samples and standards. Identify and quantify TGH and TAP by comparing their retention times and peak areas to the standards.
References
- 1. US3823182A - Process for the preparation of thiamphenicol glycinate - Google Patents [patents.google.com]
- 2. US3823182A - Process for the preparation of thiamphenicol glycinate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential heat stability of amphenicols characterized by structural degradation, mass spectrometry and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC determination of chloramphenicol degradation in eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ovid.com [ovid.com]
- 10. Simultaneous analysis of thiamphenicol and its prodrug thiamphenicol glycinate in human plasma and urine by high performance liquid chromatography: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. CAS 2611-61-2: this compound [cymitquimica.com]
adjusting pH for optimal thiamphenicol glycinate hydrochloride activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride in their experiments, with a focus on adjusting pH for optimal activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the antibacterial activity of thiamphenicol glycinate hydrochloride?
The optimal antibacterial activity of thiamphenicol, the active form of this compound, is generally observed around physiological pH (7.2-7.4). Like its analogue chloramphenicol (B1208), thiamphenicol functions by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This interaction is most efficient at a neutral pH. While minor pH variations may not completely abolish activity, significant deviations can impact the drug's effectiveness.
Q2: How does pH affect the stability of this compound in aqueous solutions?
This compound is susceptible to hydrolysis, especially outside of a slightly acidic to neutral pH range. As a glycinate ester, it is prone to hydrolysis which is catalyzed by both acidic and basic conditions. For the related compound chloramphenicol, stability is greatest in the pH range of 2 to 7. Increased degradation is observed at pH values below 5 and significantly more at pH values above 8. It is recommended to prepare solutions fresh and store them at 4°C for short-term use. For long-term storage, preparing stock solutions in a non-aqueous solvent like DMSO and storing at -20°C or -80°C is advisable.[3]
Q3: What is the solubility of this compound at different pH values?
This compound is characterized as being very soluble in water.[2] The parent compound, thiamphenicol, shows that changes in pH between 3 and 9 do not significantly alter its solubility; however, solubility is enhanced in strongly acidic conditions.[2] Given that this compound is the hydrochloride salt, it is expected to be freely soluble in water across a range of physiologically relevant pH values. If you encounter solubility issues, ensure the material is fully dissolved, and consider slight adjustments to the pH.
Q4: Can I use any buffer to adjust the pH of my this compound solution?
When selecting a buffer, it is crucial to consider potential interactions with the compound. Phosphate buffers are commonly used for microbiological assays.[4] It is advisable to avoid buffers containing components that may chelate or react with the antibiotic. Always verify the compatibility of the chosen buffer system in a small-scale preliminary experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected antibacterial activity | Suboptimal pH of the medium: The pH of the culture medium may have shifted during bacterial growth, affecting the antibiotic's activity. | Monitor and control the pH of the experimental medium. Use a well-buffered medium to maintain a stable pH throughout the assay. |
| Degradation of the compound: this compound may have hydrolyzed due to improper storage or prolonged incubation at a non-optimal pH. | Prepare fresh solutions before each experiment. If using a stock solution, ensure it has been stored correctly. Minimize the time the compound spends in aqueous solutions at room temperature. | |
| Incorrect inoculum density: The concentration of bacteria used in the assay can significantly impact the apparent activity of the antibiotic. | Standardize the bacterial inoculum using methods such as McFarland standards to ensure consistent cell density across experiments. | |
| Precipitation observed in the solution | Low solubility at the tested pH: Although generally soluble, extreme pH values or high concentrations might lead to precipitation. | Ensure the pH of the solution is within the optimal range for solubility. If high concentrations are required, consider using a co-solvent, but verify its compatibility with the experimental system. |
| Interaction with media components: Components of the culture medium or buffer could be reacting with the this compound. | Test the solubility of the compound in different media or buffer systems to identify any incompatibilities. | |
| Variability in results between experiments | Inconsistent pH adjustment: Minor variations in pH between experiments can lead to different levels of activity and stability. | Use a calibrated pH meter and standardized procedures for pH adjustment to ensure consistency. |
| Contamination: Microbial contamination can interfere with the assay and lead to erroneous results. | Employ sterile techniques throughout the experimental process. |
Data Presentation
Table 1: Representative pH-Stability Profile of a Thiamphenicol Analogue (Chloramphenicol) in Aqueous Solution
| pH | Temperature (°C) | Stability |
| < 5 | Elevated | Acid-catalyzed hydrolysis, increased degradation |
| 6 - 7 | Room Temperature | Relatively stable |
| > 8 | Elevated | Base-catalyzed hydrolysis, significantly increased degradation |
This table is based on data for the related compound chloramphenicol and serves as a general guide. The actual stability of this compound should be experimentally determined.
Table 2: Representative pH-Activity Profile of Thiamphenicol
| pH | Relative Antibacterial Activity (%) |
| 5.0 | 70 - 80 |
| 6.0 | 85 - 95 |
| 7.0 | 100 |
| 7.4 | 100 |
| 8.0 | 90 - 100 |
| 9.0 | 75 - 85 |
This table presents expected trends. The optimal pH can be strain-dependent and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Determination of Optimal pH for Antibacterial Activity
This protocol outlines a method to determine the optimal pH for the antibacterial activity of this compound using a broth microdilution assay.
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Prepare Buffered Broth: Prepare a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) and adjust the pH to a range of values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, and 9.0) using sterile acidic or basic solutions (e.g., HCl and NaOH). Filter-sterilize each pH-adjusted medium.
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Prepare Antibiotic Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., water or DMSO).
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Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of the antibiotic stock solution in each of the pH-adjusted broths to achieve a range of final concentrations.
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Inoculate with Bacteria: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism. Dilute the inoculum in the corresponding pH-adjusted broth and add it to each well of the microtiter plate.
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Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
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Determine Minimum Inhibitory Concentration (MIC): After incubation, determine the MIC for each pH value by observing the lowest concentration of the antibiotic that inhibits visible bacterial growth. The pH at which the lowest MIC is observed is the optimal pH for activity against that specific strain.
Visualizations
Caption: Mechanism of action of thiamphenicol.
Caption: Workflow for determining optimal pH.
References
Technical Support Center: Thiamphenicol Glycinate Hydrochloride Cytotoxicity Assessment in Eukaryotic Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in assessing the cytotoxicity of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride in eukaryotic cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic potential of thiamphenicol glycinate hydrochloride in eukaryotic cells?
A1: Thiamphenicol, the active component, is an analog of chloramphenicol (B1208). While it is a broad-spectrum antibiotic that targets bacterial ribosomes, it is known to have some effects on mitochondrial protein synthesis in eukaryotic cells due to the similarity between mitochondrial and bacterial ribosomes.[1][2] However, thiamphenicol is generally considered to have a lower in vitro toxicity profile compared to chloramphenicol.[1] The glycinate hydrochloride salt is a formulation to improve solubility and delivery. Direct quantitative data on the cytotoxicity (e.g., IC50 values) of this compound in various eukaryotic cell lines is not extensively reported in publicly available literature. Therefore, empirical determination of the cytotoxic potential in your specific cell line of interest is crucial.
Q2: I am not observing any cytotoxicity with this compound in my cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of observable cytotoxicity:
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Cell Line Specificity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Your cell line may have robust mitochondrial function or efficient drug efflux mechanisms that mitigate the effects of the compound.
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Compound Concentration and Purity: Ensure the correct concentrations of the compound are being used and that the purity of your this compound is verified.
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Exposure Time: The duration of exposure may be insufficient to induce a cytotoxic response. Consider extending the incubation time (e.g., 48 or 72 hours).
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Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability. Consider using a more sensitive assay or multiple assays to confirm the results.
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Serum Protein Binding: Components in the cell culture serum may bind to the compound, reducing its effective concentration.
Q3: My cell viability results are inconsistent across experiments. What are the common causes of variability?
A3: Inconsistent results in cytotoxicity assays can arise from several sources:
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Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing.
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Seeding Density: Ensure a uniform cell seeding density across all wells and plates.
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Reagent Preparation: Prepare fresh reagents and ensure accurate dilutions of both the compound and assay reagents.
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Incubation Conditions: Maintain consistent incubation conditions (temperature, CO2, humidity).
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Assay Protocol Execution: Adhere strictly to the assay protocol, including incubation times and washing steps.
Q4: What are the potential mechanisms of this compound-induced cytotoxicity in eukaryotic cells?
A4: The primary suspected mechanism of cytotoxicity in eukaryotic cells is the inhibition of mitochondrial protein synthesis.[1][2] This can lead to a cascade of events including:
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Mitochondrial Dysfunction: Impaired synthesis of essential mitochondrial proteins can disrupt the electron transport chain, leading to decreased ATP production and increased production of reactive oxygen species (ROS).[3][4][5]
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Oxidative Stress: An imbalance between ROS production and the cell's antioxidant capacity can lead to damage of cellular components, including lipids, proteins, and DNA.
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Induction of Apoptosis: Significant cellular stress, including mitochondrial dysfunction and DNA damage, can trigger programmed cell death (apoptosis).
Troubleshooting Guides
Problem: High background signal in my colorimetric cytotoxicity assay (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Step |
| Contamination | Check for microbial contamination in your cell cultures. |
| Reagent Precipitation | Ensure complete solubilization of the formazan (B1609692) crystals in MTT assays. Warm the solubilization buffer if necessary. |
| Phenol (B47542) Red Interference | Use phenol red-free medium for the final incubation with the assay reagent if it interferes with absorbance readings. |
| Compound Interference | Run a control with the compound in cell-free medium to check for direct reduction of the tetrazolium salt. |
Problem: Difficulty in distinguishing between apoptotic and necrotic cells.
| Possible Cause | Troubleshooting Step |
| Late-stage Apoptosis | Cells in late-stage apoptosis will have compromised membrane integrity and may stain positive for necrosis markers (e.g., propidium (B1200493) iodide). Analyze cells at earlier time points. |
| Single Assay Limitation | Use a combination of assays. For example, Annexin V staining (early apoptosis) combined with a vital dye like propidium iodide or 7-AAD (necrosis/late apoptosis). |
| Caspase Activation | Measure the activity of key executioner caspases (e.g., caspase-3/7) to specifically detect apoptosis. |
Quantitative Data Summary
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability based on the metabolic activity of cells.
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Cell Seeding: Seed eukaryotic cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This protocol allows for the differentiation between live, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
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Cell Treatment: Treat cells with this compound as described in the MTT assay protocol.
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Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
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Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of a compound in eukaryotic cells.
Caption: A diagram illustrating the potential signaling pathway of thiamphenicol-induced cytotoxicity in eukaryotic cells, primarily through the inhibition of mitochondrial protein synthesis.
References
- 1. Differential in-vitro toxicity of chloramphenicol, nitroso-chloramphenicol, and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of chloramphenicol and thiamphenicol on mitochondrial components and the possible relationship to drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-induced mitochondrial dysfunction and cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Cytotoxicity of chloramphenicol on cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thiamphenicol Glycinate Hydrochloride and Mitochondrial Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride to induce mitochondrial toxicity.
Disclaimer: Direct research on the mitochondrial toxicity of thiamphenicol glycinate hydrochloride is limited. Much of the information provided is extrapolated from studies on its parent compound, thiamphenicol, and the closely related antibiotic, chloramphenicol (B1208), which has a well-documented impact on mitochondrial function.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for thiamphenicol-induced mitochondrial toxicity?
A1: Thiamphenicol, like its analogue chloramphenicol, is believed to induce mitochondrial toxicity primarily by inhibiting mitochondrial protein synthesis.[3] Mitochondria possess their own ribosomes (70S), which are similar in structure to bacterial ribosomes. Thiamphenicol binds to the 50S subunit of these ribosomes, preventing the formation of peptide bonds and halting the synthesis of essential mitochondrial proteins.[4] This disruption can lead to a cascade of events, including impaired oxidative phosphorylation, decreased ATP production, and increased oxidative stress.[1][5]
Q2: How does this compound differ from thiamphenicol and chloramphenicol in its potential for mitochondrial toxicity?
A2: this compound is a water-soluble ester of thiamphenicol, designed for parenteral administration.[6] In the body, it is rapidly hydrolyzed to release thiamphenicol. Therefore, its toxicological profile is expected to be similar to that of thiamphenicol. While structurally similar to chloramphenicol, thiamphenicol has been anecdotally associated with a lower risk of aplastic anemia, a severe side effect of chloramphenicol linked to mitochondrial damage.[6] However, the potential for other forms of mitochondrial toxicity remains a concern.
Q3: What are the key indicators of mitochondrial toxicity to measure in my experiments?
A3: Key indicators of mitochondrial toxicity include:
-
Decreased Mitochondrial Membrane Potential (ΔΨm): A hallmark of mitochondrial dysfunction.
-
Reduced ATP Levels: Indicating impaired energy production.
-
Increased Reactive Oxygen Species (ROS) Production: A sign of oxidative stress.
-
Inhibition of Mitochondrial Protein Synthesis: The primary proposed mechanism.
-
Release of Cytochrome c into the Cytosol: A key step in the intrinsic apoptotic pathway.
-
Activation of Caspases (e.g., Caspase-3/7 and Caspase-9): Indicating the execution phase of apoptosis.
Q4: What cell types are most appropriate for studying thiamphenicol-induced mitochondrial toxicity?
A4: Cell types with high energy demands and reliance on mitochondrial respiration are particularly sensitive to mitochondrial toxins. These include:
-
Hepatocytes (e.g., HepG2 cells): The liver is a primary site of drug metabolism and is susceptible to drug-induced mitochondrial injury.
-
Cardiomyocytes: The heart has a very high mitochondrial content and energy requirement.
-
Neurons: These cells are also highly dependent on mitochondrial energy production.
-
Proliferating cells: Rapidly dividing cells require significant energy and are sensitive to disruptions in mitochondrial function.
Q5: Are there any known signaling pathways involved in mitochondrial toxicity induced by this class of antibiotics?
A5: Studies on chloramphenicol suggest the involvement of several signaling pathways in response to mitochondrial stress. These may include the activation of c-Jun N-terminal kinases (JNK) and phosphatidylinositol 3-kinase (PI-3K)/Akt signaling pathways.[5] Furthermore, inhibition of mitochondrial protein synthesis can trigger the intrinsic pathway of apoptosis, which involves the Bcl-2 family of proteins, release of cytochrome c, and activation of a caspase cascade.[7][8]
Experimental Protocols
Below are detailed methodologies for key experiments to assess the mitochondrial toxicity of this compound.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol utilizes the cationic dye JC-1, which differentially accumulates in mitochondria based on their membrane potential.
-
Materials:
-
JC-1 dye
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
-
FCCP or CCCP (positive control for depolarization)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 30 minutes).
-
Prepare a 1X JC-1 staining solution in pre-warmed cell culture medium according to the manufacturer's instructions.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells with pre-warmed assay buffer.
-
Measure fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers that emit green fluorescence (Ex/Em ~510/527 nm).[1][9]
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Quantification of Cellular ATP Levels
This protocol uses a luciferase-based assay to measure total cellular ATP.
-
Materials:
-
ATP bioluminescence assay kit (containing luciferase, luciferin, and lysis buffer)
-
Opaque-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Plate and treat cells with this compound as described above.
-
At the end of the treatment period, equilibrate the plate to room temperature.
-
Add the ATP assay reagent to each well, which lyses the cells and initiates the luminescent reaction.
-
Incubate for the time specified in the kit protocol to stabilize the luminescent signal.
-
A decrease in luminescence corresponds to a reduction in cellular ATP levels.
-
Detection of Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH2-DA) to measure intracellular ROS.
-
Materials:
-
DCFH2-DA
-
Cell culture medium
-
Black 96-well plates
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed and treat cells with this compound.
-
At the end of the treatment, remove the medium and wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with DCFH2-DA (typically 5-10 µM) in serum-free medium and incubate for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Add buffer back to the wells and measure the fluorescence (Ex/Em ~485/535 nm). DCFH2-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[12]
-
An increase in fluorescence indicates an increase in ROS production.
-
Cytochrome c Release Assay (Western Blot)
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol.
-
Materials:
-
Cell lysis buffer for cytosolic and mitochondrial fractionation
-
Protein assay reagents
-
SDS-PAGE gels and Western blot equipment
-
Primary antibody against cytochrome c
-
Primary antibodies for loading controls (e.g., β-actin for cytosol, COX IV for mitochondria)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.[13][14]
-
Determine the protein concentration of each fraction.
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against cytochrome c.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate its release.[15][16]
-
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7.
-
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Plate and treat cells with this compound.
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a proluminescent substrate that is cleaved by active caspase-3/7 to produce a luminescent signal.[17][18]
-
Incubate at room temperature for the recommended time.
-
Measure the luminescence. An increase in the signal indicates activation of caspase-3 and/or -7.
-
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in Mitochondrial Toxicity Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting. |
| Edge effects in the plate | Avoid using the outer wells of the plate or fill them with sterile medium/PBS. | |
| Inconsistent treatment application | Use a multichannel pipette for adding reagents and ensure consistent timing. | |
| No response to positive control | Inactive positive control compound | Prepare a fresh stock of the positive control (e.g., FCCP, staurosporine). |
| Incorrect concentration or incubation time | Optimize the concentration and duration of the positive control treatment for your specific cell line. | |
| Problems with assay reagents | Check the expiration dates and storage conditions of all assay components. | |
| High background signal | Autofluorescence of the test compound | Run a cell-free control with the compound to check for intrinsic fluorescence or luminescence. |
| Contamination of cell culture | Check for microbial contamination. | |
| Sub-optimal washing steps | Ensure thorough but gentle washing to remove excess probes or reagents. | |
| Unexpected or contradictory results | Off-target effects of the compound | Consider that the compound may have multiple cellular targets. |
| Cell line-specific responses | Test the compound in different cell lines to determine if the effect is cell-type specific. | |
| Assay interference | The compound may directly interact with the assay chemistry. Run appropriate controls to test for this. |
Quantitative Data Summary
The following table summarizes data from studies on chloramphenicol, which may serve as a reference for expected outcomes with this compound.
Table 2: Effects of Chloramphenicol on Mitochondrial Parameters (Data from Literature)
| Parameter | Cell Type | Concentration | Effect | Citation |
| ATP Levels | K562 erythroleukemia | 10 µg/mL | ~55% decrease after 4 days | [18] |
| ATP Biosynthesis | H1299 lung cancer | 10-100 µg/mL | Dose-dependent decrease | [19] |
| Cytochrome c Oxidase Activity | K562 erythroleukemia | 10 µg/mL | Significant decrease after 4 days | [18] |
| Mitochondrial Protein Synthesis | H1299 lung cancer | 10-100 µg/mL | Dose-dependent inhibition | [19] |
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for thiamphenicol-induced mitochondrial toxicity.
Caption: General experimental workflow for assessing mitochondrial toxicity.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Chloramphenicol/thiamphenicol and cycloheximide as tools for the measurement of mitochondrial protein synthesis in vitro during organogenesis of rat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drperlmutter.com [drperlmutter.com]
- 5. lakecountryaesthetics.com [lakecountryaesthetics.com]
- 6. Research warns of negative antibiotic effect on mitochondria in humans [manufacturingchemist.com]
- 7. raybiotech.com [raybiotech.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Determination of ATP content [bio-protocol.org]
- 12. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 16. genetex.com [genetex.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.ca]
- 18. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiamphenicol Glycinate Hydrochloride & Serum Protein Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of serum proteins on the efficacy of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride. The following sections offer answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is thiamphenicol glycinate hydrochloride and how does it work?
A1: this compound is a water-soluble prodrug of thiamphenicol.[1][2] Following administration, it is rapidly converted to thiamphenicol, its active form.[3] Thiamphenicol is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis.[1][4][5][6] It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center, which prevents the formation of peptide bonds and halts protein elongation.[1][7][8] This action is primarily bacteriostatic, meaning it stops bacteria from multiplying, but can be bactericidal at higher concentrations.[2]
Q2: What is the primary effect of serum proteins on drug efficacy?
A2: Serum proteins, such as albumin, can bind to drugs in the bloodstream. This binding is typically reversible.[9] A crucial principle in pharmacology is that only the unbound, or "free," fraction of a drug is pharmacologically active.[9][10][11] The bound fraction acts as a reservoir and is temporarily inactive because it cannot cross cell membranes to reach its target, nor can it be readily metabolized or excreted.[9] Therefore, high protein binding can reduce a drug's immediate efficacy by lowering the concentration of the active, free form.[10]
Q3: How significantly do serum proteins affect the efficacy of thiamphenicol?
A3: The effect of serum proteins on thiamphenicol's efficacy is considered minimal. In vitro studies show that thiamphenicol has low binding to human and rat serum proteins, generally reported as less than 25%, with some sources indicating it is 10% or less in humans.[2][12] This low level of binding means that a large fraction of the drug remains free and active in the bloodstream. Consequently, the impact of serum proteins on its antibacterial activity is not as pronounced as with drugs that are highly protein-bound.
Q4: My in vitro antibacterial assay (e.g., MIC test) shows reduced thiamphenicol efficacy in the presence of serum. Why might this happen?
A4: While thiamphenicol's protein binding is low, observing a higher Minimum Inhibitory Concentration (MIC) in serum-containing media can be attributed to a few factors:
-
Minor Protein Binding: Even low levels of binding (10-25%) will reduce the free drug concentration to some extent, which may be detectable in a sensitive MIC assay.
-
Inherent Serum Activity: Fresh serum itself can possess some bactericidal or inhibitory properties against certain bacterial strains, which can complicate the interpretation of results.[13] It is crucial to run a control with serum alone (no antibiotic) to account for this.
-
Experimental Artifacts: Non-specific binding of the drug to labware (e.g., 96-well plates) can reduce the effective concentration.
-
Matrix Effects: Components in the serum other than proteins could potentially interfere with the drug's action or stability.
Q5: How does the protein binding of thiamphenicol compare to its analogue, chloramphenicol (B1208)?
A5: Thiamphenicol exhibits significantly lower serum protein binding than chloramphenicol. While thiamphenicol binding is typically below 25%, chloramphenicol's binding to serum proteins approaches 60%.[2] This difference is a key pharmacokinetic distinction between the two molecules. A study on chloramphenicol's interaction with human serum albumin (HSA) identified its binding site within sub-domain IIA and determined a binding constant, highlighting a more extensive interaction than would be expected for thiamphenicol.[14]
Troubleshooting Guides
Issue 1: Higher-than-Expected MIC Values in Serum-Based Assays
| Possible Cause | Troubleshooting Step & Solution |
| Inherent Antibacterial/Inhibitory Activity of Serum | Solution: Always include a "serum-only" control (bacterial inoculum in serum-containing media without thiamphenicol). The MIC should be determined as the concentration that inhibits growth relative to this serum-only control, not the media-only control.[13] |
| Non-Specific Binding of Thiamphenicol to Assay Plates | Solution: Use low-protein-binding microplates. Additionally, you can pre-condition the plates by incubating them with a sterile protein solution (like bovine serum albumin) and washing before use to block non-specific binding sites. |
| Incorrect Calculation of Free Drug Concentration | Solution: The observed MIC in serum is an "apparent MIC." To understand the true potency, you must calculate the free-drug MIC by correcting for the fraction bound to protein. For example, if the apparent MIC is 10 µg/mL and the drug is 20% bound, the free-drug MIC is 10 µg/mL * (1 - 0.20) = 8 µg/mL. |
Issue 2: High Variability in Serum Protein Binding Results
| Possible Cause | Troubleshooting Step & Solution |
| Equilibrium Not Reached in Dialysis Assay | Solution: Optimize the incubation time for your equilibrium dialysis setup (e.g., RED device). While 4 hours is common, some compounds may require longer.[11] Perform a time-course experiment (e.g., 2, 4, 6, 8 hours) to determine when equilibrium is reached. |
| Non-Specific Binding to Dialysis Membrane | Solution: This can lead to an overestimation of protein binding. Ensure you are using the appropriate membrane type and consider pre-treatment steps if recommended by the manufacturer.[15] Always calculate compound recovery to check for loss to the apparatus. |
| Analytical Interference (LC-MS/MS) | Solution: Serum is a complex matrix. Ensure your analytical method is validated for matrix effects. This involves comparing the analyte's response in the matrix to its response in a clean solvent. If matrix effects are present, use a stable isotope-labeled internal standard or matrix-matched calibration curves. |
Data Presentation
Table 1: Comparison of Serum Protein Binding for Thiamphenicol and Chloramphenicol
| Compound | Reported Serum Protein Binding (%) | Primary Consequence |
| Thiamphenicol | ≤ 10% - < 25%[2][12] | High fraction of free, active drug available. Minimal impact on efficacy. |
| Chloramphenicol | ~ 60%[2] | Lower fraction of free, active drug. Efficacy is more significantly impacted by serum proteins. |
Table 2: Hypothetical Impact of Protein Binding on MIC
This table illustrates how to calculate the effective (free) drug concentration at the MIC.
| Drug | Protein Binding (%) | Observed MIC in Serum (Total Drug) | Calculated Free Drug Concentration at MIC |
| Drug A (Thiamphenicol-like) | 20% | 8 µg/mL | 8 µg/mL * (1 - 0.20) = 6.4 µg/mL |
| Drug B (Chloramphenicol-like) | 60% | 8 µg/mL | 8 µg/mL * (1 - 0.60) = 3.2 µg/mL |
| Drug C (Highly Bound) | 99% | 8 µg/mL | 8 µg/mL * (1 - 0.99) = 0.08 µg/mL |
Experimental Protocols
Protocol 1: Determination of Serum Protein Binding using Rapid Equilibrium Dialysis (RED)
This method is a common and reliable way to determine the unbound fraction of a drug in plasma or serum.[16][17]
Materials:
-
Rapid Equilibrium Dialysis (RED) device with inserts (8K MWCO)
-
Human or relevant species serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Incubator with rotation/shaking capability (37°C)
-
96-well collection plates
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare a stock solution of thiamphenicol in a suitable solvent (e.g., DMSO) and then create a working solution by spiking it into the serum to achieve the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low (<1%).
-
Device Loading: Add the drug-spiked serum (e.g., 200 µL) to the sample chamber (red ring) of the RED device insert.[11]
-
Add an equal volume of PBS (e.g., 350 µL) to the buffer chamber of the base plate.
-
Assemble the unit by placing the insert into the base plate, ensuring the membrane is in contact with the buffer. Seal the plate.
-
Incubation: Incubate the assembled plate at 37°C with gentle shaking (e.g., 25 rpm) for 4-6 hours to allow the free drug to reach equilibrium across the semipermeable membrane.[11][15]
-
Sampling: After incubation, carefully remove aliquots (e.g., 50 µL) from both the serum chamber and the buffer chamber.
-
Analysis: To avoid artificial equilibrium shifts, immediately quench the samples by adding an equal volume of the opposite matrix (i.e., add clean PBS to the serum aliquot and clean serum to the buffer aliquot).
-
Precipitate proteins from all samples by adding 3-4 volumes of cold acetonitrile (B52724) containing an internal standard. Centrifuge to pellet the protein and transfer the supernatant for LC-MS/MS analysis.
-
Calculation:
-
The concentration in the buffer chamber represents the free (unbound) drug concentration.
-
The concentration in the serum chamber represents the total drug concentration (bound + free).
-
Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Serum Chamber]
-
Percent Bound = (1 - fu) * 100
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) in the Presence of Serum
This protocol adapts the standard broth microdilution method to assess antibacterial efficacy in a matrix that mimics in vivo conditions.[18][19][20]
Materials:
-
Sterile 96-well low-binding microplates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Heat-inactivated serum (from the relevant species)
-
Bacterial strain of interest, grown to log phase
-
This compound stock solution
-
Spectrophotometer or plate reader
Methodology:
-
Media Preparation: Prepare the assay medium, which typically consists of CAMHB supplemented with a defined percentage of serum (e.g., 50% v/v).
-
Drug Dilution: Perform a two-fold serial dilution of thiamphenicol directly in the 96-well plate using the serum-supplemented CAMHB. The final volume in each well should be 50 µL. Leave one column for a growth control (no drug) and another for a sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the assay medium so that the final inoculum added to each well will be ~5 x 10⁵ CFU/mL.[20]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of thiamphenicol that causes complete visual inhibition of bacterial growth.[20] This can be confirmed by measuring the optical density (OD) at 600 nm.
-
Essential Controls:
-
Growth Control (Serum + Bacteria): To ensure the bacteria can grow in the serum-supplemented media.
-
Sterility Control (Serum + Media): To check for contamination.
-
Serum Activity Control (Serum + Bacteria, no drug): This is the primary growth reference to determine inhibition.[13]
-
Visualizations
Caption: Logical relationship of thiamphenicol binding to serum proteins.
Caption: Experimental workflow for determining protein binding-adjusted MIC.
Caption: Mechanism of action for thiamphenicol on the bacterial ribosome.
References
- 1. CAS 2611-61-2: this compound [cymitquimica.com]
- 2. Thiamphenicol [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Aerosol therapy with thiamphenicol glycinate: a retrospective study on efficacy and safety in a group of sixty-six oncological patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent clinical evidence of the efficacy and safety of thiamphenicol glycinate acetylcysteinate and thiamphenicol glycinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 8. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 10. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
- 11. Plasma Protein Binding Assay [visikol.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. journals.asm.org [journals.asm.org]
- 14. Potential toxicity of amphenicol antibiotic: binding of chloramphenicol to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. bioagilytix.com [bioagilytix.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. protocols.io [protocols.io]
- 20. microbe-investigations.com [microbe-investigations.com]
Technical Support Center: Thiamphenicol Glycinate Hydrochloride Animal Studies
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help reduce variability in animal studies involving thiamphenicol (B1682257) glycinate (B8599266) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is thiamphenicol glycinate hydrochloride and how does it work?
This compound is the water-soluble prodrug of thiamphenicol, a broad-spectrum antibiotic.[1] After administration, it is rapidly converted by tissue esterases into its active form, thiamphenicol. Thiamphenicol exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, which in turn inhibits peptidyl transferase and prevents bacterial protein synthesis.[2] This mechanism is effective against a wide range of Gram-positive and Gram-negative bacteria.[1]
Q2: Why is there significant variability in my animal study results?
Variability in animal studies with this compound can stem from several factors, including:
-
Formulation and Administration: Inconsistent preparation of the dosing solution, incorrect administration route, or variable injection volumes can lead to differing drug exposure.
-
Animal-Related Factors: The species, strain, age, sex, and underlying health status of the animals can significantly influence the drug's pharmacokinetics. For instance, metabolism can vary, with pigs exhibiting more significant glucuronidation than other species.[2]
-
Analytical Methods: Improper sample collection, storage, or processing can affect the stability of the compound and the accuracy of analytical measurements.
-
Drug Metabolism: The rate of conversion of the prodrug to active thiamphenicol and its subsequent metabolism can differ between individual animals.
Q3: How should I prepare and store this compound solutions?
This compound is very soluble in water.[1] For parenteral administration, sterile solutions should be prepared. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is recommended to aliquot the stock solution to prevent repeated freeze-thaw cycles, which can degrade the compound.[3] The compound is also light-sensitive, so solutions should be protected from light.
Q4: What are the recommended administration routes and volumes for different animal species?
The appropriate administration route and volume depend on the animal species and the experimental design. Parenteral routes such as intravenous (IV), intramuscular (IM), intraperitoneal (IP), and subcutaneous (SC) are common. Always adhere to your institution's IACUC guidelines.
| Animal Species | Route | Maximum Injection Volume (per site) | Needle Gauge (Recommended) |
| Mouse | IV (tail vein) | 0.2 mL | 27-30G |
| IP | 0.5 mL | 25-27G | |
| IM (quadriceps) | 0.05 mL | 28-30G | |
| SC | 0.5 - 1.0 mL | 25-27G | |
| Rat | IV (tail vein) | 0.5 mL | 25-27G |
| IP | 2.0 - 3.0 mL | 23-25G | |
| IM (quadriceps) | 0.2 mL | 25-27G | |
| SC | 2.0 - 3.0 mL | 23-25G | |
| Rabbit | IV (marginal ear vein) | 1.0 - 2.0 mL/kg | 23-25G |
| IM (lumbar) | 0.5 mL | 23-25G | |
| SC | 1.0 - 2.0 mL/kg | 21-23G | |
| Dog | IV (cephalic vein) | 2.0 - 5.0 mL | 20-22G |
| IM (lumbar) | 0.5 - 2.0 mL | 21-23G | |
| SC | 1.0 - 3.0 mL | 20-22G | |
| Pig (young) | IM (neck muscle) | 1.0 - 2.0 mL | 20-21G |
This table provides general guidelines. Always consult with veterinary staff and relevant literature for specific recommendations for your study.
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic (PK) Profiles
Symptoms:
-
High variability in Cmax and AUC values between animals in the same group.
-
Unexpectedly rapid or slow clearance of the drug.
| Potential Cause | Troubleshooting Steps |
| Improper Dosing Solution Preparation | Ensure the compound is fully dissolved. Prepare fresh solutions for each experiment or use properly stored aliquots. Verify the final concentration of your dosing solution. |
| Inaccurate Dosing | Use calibrated equipment for dosing. Ensure the full dose is administered and check for any leakage from the injection site. For oral gavage, ensure the solution is delivered to the stomach. |
| Variable Absorption (IM/SC/Oral) | For IM and SC routes, rotate injection sites to avoid tissue damage that could affect absorption. For oral administration, consider the fasting state of the animals, as food can affect bioavailability. |
| Animal Health Status | Ensure all animals are healthy and of a similar age and weight. Liver or kidney impairment can significantly alter the metabolism and excretion of thiamphenicol.[1] |
| Species-Specific Metabolism | Be aware of metabolic differences between species. For example, pigs have a higher rate of glucuronidation, which can lead to faster clearance.[2] |
Issue 2: Poor Dose-Response Relationship
Symptoms:
-
Lack of a clear relationship between the administered dose and the observed therapeutic or toxic effect.
-
High variability in efficacy at the same dose level.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dose Preparation | Double-check all calculations and measurements when preparing dosing solutions. Use a calibrated balance and volumetric flasks. |
| Incorrect Administration | Ensure the chosen route of administration is appropriate for achieving the desired drug exposure at the target site. For example, for a systemic infection, an IV or IM route may be more reliable than an oral route with variable absorption. |
| Variability in Animal Model | The infection model itself can be a source of variability. Ensure a consistent and reproducible method for inducing the infection or disease state. |
| Drug Stability at the Site of Action | Physicochemical conditions at the site of infection, such as pH, can potentially affect drug activity.[4][5] |
Issue 3: Inconsistent Analytical Results (HPLC)
Symptoms:
-
Poor peak shape (tailing or fronting).
-
Shifting retention times.
-
High variability in replicate injections.
-
Inaccurate quantification.
| Potential Cause | Troubleshooting Steps |
| Sample Collection and Handling | Collect blood samples at consistent time points. Use appropriate anticoagulants. Process samples promptly and store them at -80°C to ensure the stability of thiamphenicol. |
| Improper Sample Preparation | Optimize the extraction method to ensure high and consistent recovery from the biological matrix. Protein precipitation followed by solid-phase extraction (SPE) is a common approach. |
| Matrix Effects | Biological matrices can interfere with the analysis. The use of a stable isotope-labeled internal standard, such as Thiamphenicol-d3, is highly recommended to correct for matrix effects and improve accuracy.[6] |
| Chromatographic Issues | Ensure the mobile phase is properly prepared and degassed. Check for leaks in the HPLC system. Use a guard column to protect the analytical column from contaminants. If peak shape is poor, consider adjusting the mobile phase composition or pH. |
| Detector Issues | Ensure the detector lamp is functioning correctly and that the wavelength is set appropriately for thiamphenicol (typically around 224 nm). |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection in Rodents
-
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
-
Calibrated balance and volumetric flasks
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a precise volume of sterile saline or PBS to achieve the desired final concentration.
-
Gently vortex or swirl the vial until the powder is completely dissolved. The solution should be clear.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the solution at 4°C for short-term use (within 24 hours) or aliquot and freeze at -20°C or -80°C for long-term storage. Protect from light.
-
Protocol 2: Blood Sample Collection and Plasma Preparation for PK Analysis
-
Materials:
-
Syringes and needles appropriate for the animal species
-
Anticoagulant tubes (e.g., EDTA or heparin)
-
Centrifuge
-
Cryovials for plasma storage
-
-
Procedure:
-
At predetermined time points after drug administration, collect blood samples via an appropriate route (e.g., tail vein, saphenous vein, or cardiac puncture for terminal collection).
-
Immediately transfer the blood into an anticoagulant tube and gently invert several times to mix.
-
Keep the blood samples on ice until centrifugation.
-
Centrifuge the blood samples at approximately 1,500-2,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
Transfer the plasma into labeled cryovials.
-
Immediately store the plasma samples at -80°C until analysis.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Thiamphenicol in Various Animal Species
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Beagle Dog | IV | 50 (TGH) | - | - | 3.45 | - | [7] |
| Cattle | IM | 30 | ~18 | 0.5 | 1.75 | 84 | [1][8] |
| Pig | Oral | 30 | 1.28 | 8 | - | 28 | [9][10] |
| Rabbit | IV | 30 | - | - | 1.39 | - | [11][12] |
| Rabbit | IM | 30 | 80.4 | 1.25 | 2.45 | 101.4 | [11][12] |
| Rabbit | Oral | 30 | 69.8 | 1.17 | 1.44 | 64.2 | [11][12] |
| Rat | IV | 30 | - | - | 0.77 | - | [1] |
TGH: this compound
Visualizations
Caption: Mechanism of action of thiamphenicol.
Caption: General workflow for in vivo pharmacokinetic studies.
References
- 1. Thiamphenicol [fao.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reasons for antimicrobial treatment failures and predictive value of in-vitro susceptibility testing in veterinary practice: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saa.rovedar.com [saa.rovedar.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiamphenicol pharmacokinetics in beef and dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. Pharmacodisposition of thiamphenicol in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Thiamphenicol Glycinate Hydrochloride Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling potential cross-reactivity of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is thiamphenicol glycinate hydrochloride and how does it relate to thiamphenicol and chloramphenicol (B1208)?
This compound is a water-soluble ester prodrug of thiamphenicol.[1] Thiamphenicol itself is a structural analog of chloramphenicol. These compounds belong to the phenicol class of antibiotics and share a similar core structure, which is the primary reason for potential cross-reactivity in immunoassays designed to detect one of these molecules.[2]
Q2: What is immunoassay cross-reactivity?
Immunoassay cross-reactivity occurs when an antibody binds to a molecule that is structurally similar, but not identical, to the target analyte the assay was designed to detect.[3] This can lead to inaccurate quantification or false-positive results. In the context of phenicol antibiotic assays, an antibody developed for thiamphenicol might also bind to this compound, chloramphenicol, or florfenicol (B1672845) due to their shared structural features.[4][5]
Q3: What is the known cross-reactivity of this compound in thiamphenicol immunoassays?
Published data from a specific indirect competitive ELISA (icELISA) and a lateral flow immunoassay indicate that this compound (TAPG) exhibits a cross-reactivity of 1.9% in an assay for thiamphenicol (TAP).[6] This level of cross-reactivity is relatively low but could be significant in samples containing high concentrations of the prodrug.
Q4: What is the structural basis for this cross-reactivity?
Antibodies recognize specific three-dimensional shapes and chemical properties of a molecule (epitopes). This compound, thiamphenicol, and chloramphenicol share a core p-nitrophenylpropanol structure with a dichloroacetamide side chain, which is often the primary epitope recognized by antibodies in phenicol-specific immunoassays. Although this compound has a glycinate ester at the C-3 hydroxyl group, the rest of the molecule is identical to thiamphenicol, allowing for some degree of antibody binding.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating issues related to the cross-reactivity of this compound in immunoassays.
Step 1: Assess the Possibility of Cross-Reactivity
If you observe unexpected positive results or higher than anticipated concentrations in your immunoassay for thiamphenicol or chloramphenicol, consider the following:
-
Sample Composition: Is it possible that the samples contain this compound or other related phenicol antibiotics?
-
Assay Specificity: Review the cross-reactivity data provided by the manufacturer of your immunoassay kit.
Data on Cross-Reactivity of Related Phenicols
The following table summarizes the cross-reactivity of several phenicol compounds in a thiamphenicol-specific indirect competitive ELISA (icELISA).
| Compound | Abbreviation | Cross-Reactivity (%) |
| Thiamphenicol | TAP | 100 |
| This compound | TAPG | 1.9 [6] |
| Chloramphenicol | CAP | 300[6] |
| Florfenicol | FF | 15.6[6] |
| Florfenicol amine | FFA | <1[6] |
Data sourced from Creative Diagnostics' Thiamphenicol Antibodies & Antigens datasheet.[6]
Step 2: Experimental Verification of Cross-Reactivity
If you suspect cross-reactivity is affecting your results, you can perform a cross-reactivity test using a competitive ELISA.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to determine the percentage of cross-reactivity of a compound (e.g., this compound) in an immunoassay for a target analyte (e.g., thiamphenicol).
Materials:
-
Microtiter plate pre-coated with the target analyte (e.g., thiamphenicol-protein conjugate)
-
Standard solution of the target analyte (e.g., thiamphenicol)
-
Solution of the potential cross-reactant (e.g., this compound)
-
Primary antibody specific to the target analyte
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer/diluent
Procedure:
-
Prepare Standard and Cross-Reactant Dilutions:
-
Prepare a serial dilution of the target analyte standard in assay buffer to create a standard curve.
-
Prepare a separate serial dilution of the potential cross-reactant in assay buffer. The concentration range should typically be wider than that of the standard.
-
-
Competitive Reaction:
-
Add 50 µL of the standard solutions or the cross-reactant solutions to the designated wells of the pre-coated microtiter plate.
-
Immediately add 50 µL of the diluted primary antibody to each well.
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the enzyme-conjugated secondary antibody to each well.
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 4.
-
-
Substrate Reaction:
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
-
Stop Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Measurement:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Calculate the IC₅₀: The IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding. Determine the IC₅₀ for both the target analyte and the potential cross-reactant from their respective dose-response curves.
-
Calculate the Percentage of Cross-Reactivity: Use the following formula:
% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) x 100
Step 3: Mitigating Cross-Reactivity
If cross-reactivity is confirmed, consider the following strategies:
-
Use a More Specific Assay: If available, switch to a monoclonal antibody-based assay that has been validated to have lower cross-reactivity with the interfering compound.
-
Sample Pre-treatment: If possible, use a sample preparation method that can separate the cross-reactant from the target analyte before the immunoassay. For example, chromatographic techniques like HPLC could be employed.
-
Data Interpretation: If the level of cross-reactivity is known and consistent, it may be possible to mathematically correct the results, provided the concentration of the cross-reacting substance can be independently determined. However, this approach should be used with caution.
Visual Guides
The following diagrams illustrate the principles and workflows discussed in this guide.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. bt-laboratory.com [bt-laboratory.com]
- 3. benchchem.com [benchchem.com]
- 4. Approaches for the simultaneous detection of thiamphenicol, florfenicol and florfenicol amine using immunochemical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparsion of an immunochromatographic strip with ELISA for simultaneous detection of thiamphenicol, florfenicol and chloramphenicol in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiamphenicol Antibodies & Antigens - Creative Diagnostics [creative-diagnostics.com]
ensuring complete conversion of thiamphenicol glycinate hydrochloride to thiamphenicol in situ
Welcome to the technical support center for ensuring the complete in situ conversion of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride to its active form, thiamphenicol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of conversion of thiamphenicol glycinate hydrochloride to thiamphenicol?
A1: this compound is a prodrug of thiamphenicol. The conversion occurs through the hydrolysis of the glycinate ester bond, releasing the active thiamphenicol molecule. This reaction can be catalyzed by chemical conditions (e.g., pH) or enzymes, such as esterases, present in biological matrices.
Q2: Why is ensuring complete conversion important?
A2: Complete conversion is crucial for accurate assessment of the biological activity and pharmacokinetic properties of thiamphenicol. Incomplete conversion can lead to an underestimation of the drug's efficacy and variability in experimental results.
Q3: What are the key factors that influence the conversion rate?
A3: The primary factors influencing the hydrolysis of this compound are pH, temperature, and the presence of catalytic enzymes (esterases). The stability of the prodrug is significantly affected by these parameters.
Q4: How can I monitor the conversion process?
A4: The conversion can be monitored by analytical techniques that can simultaneously quantify both this compound and thiamphenicol. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this purpose.[1]
Q5: Is this compound stable in solution?
A5: this compound is known to be unstable in certain conditions, particularly in plasma samples at ambient temperature, leading to its conversion to thiamphenicol.[1] For accurate quantification of the prodrug, it is essential to handle and store samples appropriately, such as in a refrigerator or on ice, and to minimize freeze-thaw cycles.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Incomplete Conversion to Thiamphenicol
-
Question: My analysis shows a significant amount of unreacted this compound even after the intended incubation period. What could be the cause?
-
Answer: Incomplete conversion can be attributed to several factors:
-
Suboptimal pH: The hydrolysis of the ester is pH-dependent. The reaction may be slow if the pH of your in situ environment is not optimal.
-
Low Temperature: Hydrolysis is a chemical reaction, and its rate is generally temperature-dependent. Lower temperatures will slow down the conversion.
-
Insufficient Enzyme Concentration/Activity: If relying on enzymatic hydrolysis (e.g., in cell culture or plasma), the concentration or activity of esterases might be too low.
-
Short Incubation Time: The time allowed for the conversion may not be sufficient for the reaction to go to completion under your experimental conditions.
-
Issue 2: Variability in Conversion Rates Between Experiments
-
Question: I am observing significant variability in the conversion of this compound across different batches of my experiment. Why is this happening?
-
Answer: Variability can stem from inconsistencies in your experimental setup:
-
pH Fluctuations: Small changes in the pH of your buffer or medium can lead to different hydrolysis rates.
-
Temperature Variations: Inconsistent temperature control during incubation will affect the conversion kinetics.
-
Biological Matrix Differences: If using biological samples (e.g., plasma, tissue homogenates), there can be inter-individual or batch-to-batch differences in esterase activity.
-
Inconsistent Reagent Preparation: Variations in the preparation of your solutions can introduce inconsistencies.
-
Issue 3: Unexpected Peaks in Analytical Chromatogram
-
Question: I am seeing unexpected peaks in my HPLC chromatogram besides thiamphenicol and its glycinate prodrug. What could these be?
-
Answer: Unexpected peaks may represent degradation products or side-reaction products. While specific degradation products for thiamphenicol glycinate are not extensively documented in readily available literature, general principles of ester hydrolysis suggest potential side reactions under harsh conditions (e.g., extreme pH or high temperatures). Forced degradation studies are typically performed to identify such products.[2][3][4] Possible byproducts could arise from the degradation of thiamphenicol itself under stress conditions.
Data Presentation
Table 1: Factors Influencing the Hydrolysis of Amphenicols (General Trends)
| Factor | Condition | Effect on Hydrolysis Rate | Reference |
| pH | Acidic (below pH 5) | Increased | [5] |
| Neutral (pH 7) | Stable at ambient temperature | [5] | |
| Basic (above pH 8) | Significantly Increased | [5] | |
| Temperature | Increase of 10°C | 1.5 to 2.9-fold increase | [5] |
| Ambient (e.g., 25°C) | Stable at neutral pH | [5] | |
| Elevated (50-60°C) | Accelerated hydrolysis | [5] | |
| Enzymes | Esterases | Catalyze hydrolysis | [6] |
Experimental Protocols
Protocol 1: In Vitro Chemical Hydrolysis for Complete Conversion
This protocol describes a method to achieve complete chemical hydrolysis of this compound to thiamphenicol for use as a positive control or for generating a thiamphenicol standard.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Prepare a buffer solution with a pH known to promote hydrolysis (e.g., a basic buffer with pH > 8). A common choice is a phosphate (B84403) or borate (B1201080) buffer.
-
-
Hydrolysis Reaction:
-
Add a known concentration of the this compound stock solution to the pre-warmed buffer.
-
Incubate the reaction mixture at an elevated temperature (e.g., 50-60°C) to accelerate the reaction.[5]
-
Monitor the reaction progress over time by taking aliquots at different time points.
-
-
Sample Analysis:
-
Neutralize the aliquots to stop the hydrolysis reaction.
-
Analyze the samples using a validated HPLC method to determine the concentrations of both this compound and thiamphenicol.
-
-
Determination of Completion:
-
The conversion is considered complete when the peak corresponding to this compound is no longer detectable, and the concentration of thiamphenicol reaches a plateau.
-
Protocol 2: HPLC Method for Monitoring Conversion
This protocol is based on a published method for the simultaneous determination of thiamphenicol and its glycinate prodrug.[1]
-
Chromatographic Conditions:
-
Column: Hypersil ODS2 or equivalent C18 column.[1]
-
Mobile Phase: Acetonitrile and water (containing 0.003 M tetrabutyl ammonium (B1175870) bromide and 0.056 M ammonium acetate) in a ratio of 87:13 (v/v).[1]
-
Flow Rate: 1.0 ml/min.[1]
-
Detection: UV at 224 nm.[1]
-
-
Sample Preparation:
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the peaks for thiamphenicol and this compound based on the retention times of standard solutions.
-
Mandatory Visualizations
Caption: Chemical conversion of the prodrug to the active drug.
Caption: Workflow for monitoring in situ conversion.
Caption: Troubleshooting logic for incomplete conversion.
References
- 1. Simultaneous analysis of thiamphenicol and its prodrug thiamphenicol glycinate in human plasma and urine by high performance liquid chromatography: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: Thiamphenicol Glycinate Hydrochloride vs. Chloramphenicol
In the landscape of broad-spectrum antibiotics, both thiamphenicol (B1682257) and chloramphenicol (B1208) have established roles in combating a wide array of bacterial infections. This guide provides a detailed comparison of the in vitro efficacy of thiamphenicol glycinate (B8599266) hydrochloride and chloramphenicol, offering valuable insights for researchers, scientists, and drug development professionals. The comparison is supported by quantitative data from various studies, detailed experimental protocols, and visualizations of their mechanism of action and experimental workflows.
Mechanism of Action: A Shared Target
Both thiamphenicol and chloramphenicol exert their bacteriostatic effects by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This binding action obstructs the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[1] While their core mechanism is identical, structural differences between the two molecules can influence their efficacy against certain bacterial strains and their safety profiles.
dot
Caption: Mechanism of action for Thiamphenicol and Chloramphenicol.
Quantitative Comparison of In Vitro Efficacy
The in vitro activity of an antibiotic is primarily assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
The following tables summarize the comparative in vitro activities of thiamphenicol and chloramphenicol against various bacterial isolates as reported in several studies. It is important to note that the glycinate hydrochloride salt of thiamphenicol is a water-soluble ester prodrug, which is rapidly hydrolyzed in vivo to release the active thiamphenicol base. In vitro studies often use the active form, and the MIC values are generally considered equivalent.[2][3][4]
Table 1: Comparative MIC Ranges of Thiamphenicol and Chloramphenicol against Gram-Negative Bacilli
| Bacterial Species | Number of Strains | Thiamphenicol MIC Range (µg/mL) | Chloramphenicol MIC Range (µg/mL) | Reference |
| Haemophilus spp. | 106 | 0.1 - 1.56 | 0.1 - 1.56 | [5] |
| Bacteroides fragilis | 40 | ≤ 12.5 | ≤ 12.5 | [5] |
| Enterobacteriaceae | - | Generally 2-16 times higher than Chloramphenicol | - | [5] |
Table 2: MIC50 and MIC90 of Thiamphenicol against Respiratory Pathogens
| Bacterial Species | Number of Strains | Thiamphenicol MIC50 (mg/L) | Thiamphenicol MIC90 (mg/L) | Reference |
| Streptococcus pneumoniae | 16 | 0.5 | 1-2 | [2][3][4] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
The determination of MIC and MBC values is crucial for evaluating the in vitro efficacy of antimicrobial agents. The following protocols are based on widely accepted standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[6][7][8]
-
Preparation of Antimicrobial Solutions: Stock solutions of thiamphenicol glycinate hydrochloride and chloramphenicol are prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: The bacterial isolates to be tested are cultured on a suitable agar (B569324) medium overnight. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included. The plates are incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
dot
Caption: Experimental workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined following the MIC test to assess the bactericidal activity of the antimicrobial agent.[9][10]
-
Subculturing: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto a suitable antibiotic-free agar medium, such as Mueller-Hinton Agar.
-
Incubation: The agar plates are incubated at 35°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs from the original inoculum.
Logical Relationship of Comparison
The comparison of this compound and chloramphenicol's in vitro efficacy follows a structured evaluation process.
dot
Caption: Logical flow of the comparative analysis.
Conclusion
Based on the available in vitro data, this compound and chloramphenicol demonstrate comparable activity against many susceptible organisms, particularly Haemophilus spp. and Bacteroides fragilis.[5] However, for Enterobacteriaceae, thiamphenicol may exhibit higher MIC values compared to chloramphenicol.[5] The choice between these two antibiotics for research and development purposes should be guided by the specific bacterial species of interest, with careful consideration of their respective efficacy profiles. The standardized protocols outlined in this guide provide a framework for conducting further comparative studies to generate more comprehensive datasets.
References
- 1. nbinno.com [nbinno.com]
- 2. Microbiological activity of thiamphenicol and thiamphenicol glycinate acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Publication: Microbiological activity of thiamphenicol and thiamphenicol glycinate acetylcysteinate against clinically significant microorganisms and their biofilms [sciprofiles.com]
- 5. Comparative in vitro acitvity of chloramphenicol and thiamphenicol on common aerobic and anaerobic gram-negative bacilli(Salmonella and Shigella excluded) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 10. Synergistic potentiation of antibiotics by chamomile phytochemicals against multidrug-resistant Helicobacter pylori | springermedizin.de [springermedizin.de]
validation of thiamphenicol glycinate hydrochloride efficacy in preclinical models
Thiamphenicol glycinate (B8599266) hydrochloride, a derivative of thiamphenicol, is a broad-spectrum antibiotic utilized in the treatment of various bacterial infections. This guide provides an objective comparison of its efficacy in preclinical models against other commonly used antibiotics, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in antibacterial research.
Mechanism of Action
Thiamphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. This binding action blocks the crucial step of peptide bond formation between amino acids, thereby halting the elongation of the polypeptide chain and preventing the synthesis of essential bacterial proteins.[1]
References
A Head-to-Head Comparison of Thiamphenicol Glycinate Hydrochloride and Azithromycin for Researchers and Drug Development Professionals
An objective analysis of two potent antibiotics, this guide provides a detailed comparison of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride and azithromycin (B1666446). Intended for researchers, scientists, and drug development professionals, this document synthesizes available experimental data on their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety.
This comprehensive guide delves into the performance of thiamphenicol glycinate hydrochloride, a broad-spectrum antibiotic, and azithromycin, a widely used macrolide. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways, this document aims to provide a thorough resource for evaluating these two antimicrobial agents.
Mechanism of Action: A Tale of Two Ribosomal Inhibitors
Both thiamphenicol and azithromycin exert their antibacterial effects by inhibiting protein synthesis, a critical process for bacterial survival and replication. However, they achieve this through interactions with different components of the bacterial ribosome.
This compound: As a derivative of chloramphenicol, thiamphenicol binds to the 50S ribosomal subunit.[1] This binding action inhibits the peptidyl transferase step of protein synthesis, effectively preventing the elongation of the polypeptide chain.[1] This mechanism is primarily bacteriostatic, halting bacterial growth and allowing the host's immune system to clear the infection.[1] Notably, thiamphenicol's action is generally considered to be focused on the bacterial ribosome without significant direct modulation of host immune signaling pathways.
Azithromycin: Azithromycin, a macrolide antibiotic, also binds to the 50S ribosomal subunit, but at a different site than thiamphenicol.[2] This interaction interferes with the translocation of peptides from the A-site to the P-site of the ribosome, thereby halting protein synthesis.[2] Beyond its direct antibacterial action, azithromycin is recognized for its immunomodulatory effects. It can accumulate in immune cells, such as phagocytes, and has been shown to modulate inflammatory responses. This includes the inhibition of pro-inflammatory signaling pathways like NF-κB and the alteration of cytokine production.
References
Thiamphenicol Glycinate Hydrochloride: A Superior Prodrug Formulation for Parenteral and Aerosol Delivery
An objective comparison of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride and thiamphenicol, supported by experimental data, for researchers, scientists, and drug development professionals.
Thiamphenicol, a broad-spectrum antibiotic, has long been a valuable tool in combating a wide range of bacterial infections. However, its poor water solubility has historically limited its application in parenteral and aerosol formulations. To overcome this limitation, thiamphenicol glycinate hydrochloride was developed as a highly water-soluble ester prodrug. This guide provides a comprehensive comparison of this compound and thiamphenicol, focusing on their chemical properties, pharmacokinetics, efficacy, and safety, supported by experimental data.
Key Advantages of this compound
The primary superiority of this compound lies in its formulation flexibility. As a water-soluble ester, it is suitable for intravenous, intramuscular, and aerosol administration, enabling rapid achievement of therapeutic concentrations and targeted delivery to the respiratory tract. In contrast, thiamphenicol base is insoluble in water, making it unsuitable for these routes of administration.
Upon administration, this compound is rapidly and extensively hydrolyzed by esterases in the body to release the active moiety, thiamphenicol. This conversion is efficient, ensuring that the therapeutic efficacy of the parent compound is not compromised.
Comparative Physicochemical Properties
| Property | Thiamphenicol | This compound |
| Chemical Formula | C₁₂H₁₅Cl₂NO₅S | C₁₄H₁₈Cl₂N₂O₆S·HCl |
| Molecular Weight | 356.23 g/mol | 449.7 g/mol |
| Water Solubility | Insoluble | Highly soluble |
| Administration Routes | Oral | Intravenous, Intramuscular, Aerosol |
Mechanism of Action: A Shared Pathway
Both this compound, through its active metabolite thiamphenicol, and thiamphenicol itself exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of peptide bonds. This mechanism is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.
Pharmacokinetic Profile: A Tale of Two Moieties
The pharmacokinetic advantage of this compound is evident in its rapid conversion to thiamphenicol, leading to predictable and effective systemic exposure. A study in healthy Chinese volunteers demonstrated that after intravenous infusion of this compound, the prodrug is rapidly cleared, with a corresponding increase in the concentration of the active thiamphenicol.[1]
| Parameter (Mean ± SD) | Thiamphenicol Glycinate (Prodrug) | Thiamphenicol (Active Metabolite) | Thiamphenicol (IV, Geese) |
| Dose | 500 mg (IV) | - | 30 mg/kg (IV) |
| Cmax | - | - | - |
| AUC₀-∞ (µg·min/mL) | 849.1 ± 100.3 | 4509.0 ± 565.9 | - |
| t½ (hours) | - | - | 2.84 ± 0.64 |
| Clearance (L/min) | 0.58 ± 0.07 | - | 0.23 ± 0.04 L/h/kg |
| Vd (L/kg) | - | - | 0.59 ± 0.08 |
In Vitro Efficacy: Equivalence of the Active Moiety
A crucial aspect of a prodrug's utility is that its conversion to the active form does not diminish its intrinsic antimicrobial activity. A study directly comparing the minimum inhibitory concentrations (MICs) of thiamphenicol and thiamphenicol glycinate acetylcysteinate (in terms of thiamphenicol content) found that the MICs were identical for 87.5% of the tested clinical isolates. This provides strong evidence that the glycinate ester does not interfere with the antibacterial efficacy of thiamphenicol.
The following table summarizes the MIC values of thiamphenicol against common respiratory pathogens.
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Streptococcus pneumoniae | 0.5 | 1-2 |
| Haemophilus influenzae | - | - |
Note: Specific MIC values for H. influenzae were not detailed in the provided search results, but studies indicate its susceptibility.
Experimental Protocols
Pharmacokinetic Study of this compound
A double-blind, phase I clinical trial was conducted with 24 healthy Chinese volunteers.[1] The subjects were divided into three groups and received a single intravenous infusion of 500, 1000, or 1500 mg of this compound. One group also received multiple doses. Blood samples were collected at predetermined time points, and the plasma concentrations of both thiamphenicol glycinate and thiamphenicol were measured using a validated analytical method. Pharmacokinetic parameters were then calculated from the plasma concentration-time data.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antibacterial activity is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Antibiotic: The antibiotic is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
References
validating thiamphenicol glycinate hydrochloride's safety profile against chloramphenicol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride and its predecessor, chloramphenicol (B1208). The information presented herein is supported by experimental data to assist researchers and drug development professionals in making informed decisions.
Executive Summary
Both thiamphenicol and chloramphenicol are broad-spectrum antibiotics that function by inhibiting bacterial protein synthesis. However, their clinical use is dictated by markedly different safety profiles, particularly concerning hematological toxicity. The critical structural difference between the two compounds—the substitution of chloramphenicol's p-nitro group with a methylsulfonyl group in thiamphenicol—underpins thiamphenicol's enhanced safety.[1] While both drugs can induce a dose-dependent and reversible suppression of bone marrow, chloramphenicol is uniquely associated with a rare, idiosyncratic, and often fatal aplastic anemia.[2][3] Thiamphenicol and its esters, such as thiamphenicol glycinate hydrochloride, have not been associated with this irreversible and fatal adverse effect.[4][5][6]
Comparative Analysis of Hematological Toxicity
The primary safety concern with both compounds is their effect on the bone marrow. However, the nature and severity of these effects differ significantly.
Chloramphenicol: Chloramphenicol is associated with two distinct types of hematological toxicity:
-
Reversible Bone Marrow Suppression: This is a common, dose-dependent effect that occurs when plasma concentrations of chloramphenicol are high.[7] It primarily affects the erythroid series and is a consequence of the inhibition of mitochondrial protein synthesis.[3] This form of toxicity is typically reversible upon discontinuation of the drug.[7]
-
Idiosyncratic Aplastic Anemia: This is a rare, unpredictable, and non-dose-related adverse effect that is often irreversible and fatal.[7][8] The incidence is estimated to be between 1 in 24,000 to 1 in 40,000 courses of therapy.[9] This severe toxicity is believed to be caused by metabolic activation of the p-nitro group into a toxic intermediate that damages hematopoietic stem cells.[3][10]
This compound: Thiamphenicol also exhibits a dose-related potential for hematopoietic suppression, which is reversible upon cessation of therapy.[5][11] Some studies suggest that the frequency of this reversible side effect may be higher than that observed with chloramphenicol.[12] However, the crucial distinction is that thiamphenicol is not associated with the idiosyncratic, irreversible aplastic anemia seen with chloramphenicol.[5][6] This improved safety profile is attributed to the replacement of the problematic p-nitro group with a methylsulfonyl group, which is not metabolized to a toxic intermediate.[1]
Clinical trials involving thiamphenicol glycinate have demonstrated good tolerability. In a study on thiamphenicol glycinate and thiamphenicol glycinate acetylcysteinate for respiratory tract infections, both treatments were well tolerated, with fewer than 5% of patients experiencing an adverse event.[13][14]
Quantitative Comparison of Adverse Effects
| Adverse Effect | Chloramphenicol | This compound |
| Reversible Bone Marrow Suppression | Dose-dependent, occurs at high plasma concentrations[7] | Dose-dependent and reversible[5][11] |
| Idiosyncratic Aplastic Anemia | Rare but fatal, estimated incidence of 1 in 24,000-40,000[9] | Not associated with this adverse effect[4][5][6] |
| Gastrointestinal Disturbances | Nausea, vomiting, glossitis, stomatitis, diarrhea[15] | Nausea, vomiting, diarrhea, abdominal pain[11] |
| Hypersensitivity Reactions | Rash, urticaria, fever, angioedema, anaphylaxis (rare)[15] | Rash, itching, swelling, dizziness, difficulty breathing (rare)[11] |
| Hepatic Toxicity | Can occur[11] | Possible, monitoring of liver function advised for long-term therapy[11] |
| Peripheral Neuropathy | Possible[11] | Possible[11] |
Mechanism of Toxicity: The Role of Mitochondrial Protein Synthesis
Both chloramphenicol and thiamphenicol can inhibit mitochondrial protein synthesis in mammalian cells due to the similarity between mitochondrial and bacterial ribosomes.[3][9] This inhibition is the underlying cause of the dose-dependent, reversible bone marrow suppression observed with both drugs.[3]
The pathway to the more severe, irreversible aplastic anemia with chloramphenicol is distinct and linked to its chemical structure.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. nbinno.com [nbinno.com]
- 3. Chloramphenicol toxicity: 25 years of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salient features of thiamphenicol: review of clinical pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Blood damage due to chloramphenicol and thiamphenicol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fatal aplastic anemia following topical administration of ophthalmic chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effect of chloramphenicol and thiamphenicol on DNA and mitochondrial protein synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential in-vitro toxicity of chloramphenicol, nitroso-chloramphenicol, and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the side effects of Thiamphenicol? [synapse.patsnap.com]
- 12. STUDIES ON THE INHIBITORY ACTION OF CHLORAMPHENICOL AND THIAMPHENICOL UPON ERYTHROPOIESIS [jstage.jst.go.jp]
- 13. Recent clinical evidence of the efficacy and safety of thiamphenicol glycinate acetylcysteinate and thiamphenicol glycinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. bernofarm.com [bernofarm.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Thiamphenicol Glycinate Hydrochloride and its Active Metabolite, Thiamphenicol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic properties of the prodrug thiamphenicol (B1682257) glycinate (B8599266) hydrochloride (TG) and its active parent drug, thiamphenicol (TAP). The information herein is supported by experimental data to assist in research and development applications. Thiamphenicol glycinate is a water-soluble ester prodrug of thiamphenicol, designed to overcome the poor aqueous solubility of the parent compound, making it suitable for parenteral administration.[1] Following administration, it is rapidly and extensively converted to the active antibiotic, thiamphenicol.[2]
Executive Summary of Pharmacokinetic Parameters
Thiamphenicol glycinate hydrochloride is rapidly hydrolyzed in vivo to release thiamphenicol. This conversion is a key determinant of the pharmacokinetic profile of the active drug. The prodrug itself has a short residence time in the body, while the active metabolite, thiamphenicol, exhibits a longer half-life and is responsible for the therapeutic effect.
A study in beagle dogs following intravenous administration of this compound demonstrated that the prodrug is quickly cleaved by tissue esterases to release thiamphenicol.[2] Similarly, a study in healthy Chinese volunteers showed a rapid transformation of the prodrug into its active form.[3]
Quantitative Data Comparison
The following table summarizes the key pharmacokinetic parameters for thiamphenicol glycinate (TG) and thiamphenicol (TAP) from a comparative study in beagle dogs after intravenous administration of this compound.
| Pharmacokinetic Parameter | Thiamphenicol Glycinate (TG) | Thiamphenicol (TAP) | Units | Reference |
| Area Under the Curve (AUC0-∞) | 3943 ± 546 | 16328 ± 1682 | µg·min/mL | [2] |
| Total Plasma Clearance (CL) | 12.7 ± 2.0 | 2.5 ± 0.3 | mL/min/kg | [2] |
| Volume of Distribution (Central, Vc) | 0.264 ± 0.022 | 0.127 ± 0.023 | L/kg | [2] |
| Mean Residence Time (MRT) | 27.5 ± 3.5 | 207.2 ± 20.2 | min | [2] |
| Transformative Rate Constant (k1M) | 0.0477 ± 0.0028 | - | min-1 | [2] |
| Elimination Rate Constant (kM10) | - | 0.0238 ± 0.0044 | min-1 | [2] |
Experimental Protocols
The data presented above was generated using the following experimental design:
Study Design: A pharmacokinetic study was conducted in six healthy beagle dogs.[2]
Drug Administration: this compound was administered intravenously at a dose of 50 mg/kg.[2]
Sample Collection: Blood samples were collected at predetermined time points following drug administration.[4]
Analytical Method: Plasma concentrations of both thiamphenicol glycinate and thiamphenicol were determined using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.[2][5] The separation of the compounds was achieved on a reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and water containing specific reagents to ensure optimal separation and detection at 224 nm.[5]
Pharmacokinetic Analysis: The plasma concentration-time data for both the prodrug and the parent drug were fitted to a two-compartment model to describe their pharmacokinetic characteristics in vivo.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative pharmacokinetic study.
Caption: Experimental workflow for the comparative pharmacokinetic analysis.
Signaling Pathway of Thiamphenicol Action
Thiamphenicol, the active form of the prodrug, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.
Caption: Mechanism of action of thiamphenicol.
References
- 1. Thiamphenicol [fao.org]
- 2. Pharmacokinetics of the prodrug thiamphenicol glycinate and its active parent compound thiamphenicol in beagle dogs following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of thiamphenicol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous analysis of thiamphenicol and its prodrug thiamphenicol glycinate in human plasma and urine by high performance liquid chromatography: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Thiamphenicol Glycinate Hydrochloride: A Comparative Guide for Researchers
An in-depth analysis of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride's performance against key clinical isolates, benchmarked against common alternative antibiotics. This guide provides essential data, experimental protocols, and visual pathways to inform research and drug development.
Thiamphenicol glycinate hydrochloride, a derivative of thiamphenicol, is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its primary application is in the treatment of respiratory tract infections, where it has demonstrated notable efficacy against common pathogens. This guide offers a comprehensive evaluation of this compound, presenting its in vitro activity in comparison to other frequently prescribed antibiotics, detailed experimental methodologies for reproducibility, and a visual representation of its mechanism of action.
In Vitro Antimicrobial Activity: A Comparative Analysis
The in vitro efficacy of thiamphenicol and its comparators against prevalent respiratory pathogens is summarized below. Minimum Inhibitory Concentration (MIC) values, specifically MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), are presented to provide a robust comparison of antimicrobial potency.
| Pathogen | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | Thiamphenicol | 0.5 | 2 |
| Amoxicillin-Clavulanate | ≤0.03 | 0.06 | |
| Azithromycin | 0.06 | >16 | |
| Ceftriaxone | 0.03 | 0.25 | |
| Haemophilus influenzae | Thiamphenicol | 0.5 | 1 |
| Amoxicillin-Clavulanate | 0.25 | 0.5 | |
| Azithromycin | 2 | 2 | |
| Ceftriaxone | ≤0.03 | ≤0.03 | |
| Moraxella catarrhalis | Thiamphenicol | 0.5 | 1 |
| Amoxicillin-Clavulanate | 0.12 | 0.25 | |
| Azithromycin | ≤0.03 | 0.06 | |
| Ceftriaxone | 0.06 | 0.12 | |
| Staphylococcus aureus (MSSA) | Thiamphenicol | 2 | 4 |
| Amoxicillin-Clavulanate | 1 | 2 | |
| Azithromycin | >128 | >128 | |
| Ceftriaxone | 2 | 4 |
Mechanism of Action: Inhibition of Protein Synthesis
Thiamphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It specifically binds to the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds.[2][3] This action halts the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth.[4]
Caption: Mechanism of action of Thiamphenicol.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in evaluating the efficacy of an antibiotic. The following protocol outlines the standardized broth microdilution method used for antimicrobial susceptibility testing of the respiratory pathogens mentioned in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microdilution plate.
2. Preparation of Microdilution Plates:
-
A series of two-fold dilutions of this compound and comparator antibiotics are prepared in a 96-well microtiter plate using the appropriate broth medium.
-
The final volume in each well is typically 100 µL.
-
One well should serve as a positive control (broth and inoculum, no antibiotic), and another as a negative control (broth only).
3. Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, specific atmospheric conditions (e.g., 5% CO₂) and enriched media are required.
-
S. pneumoniae : Cation-adjusted Mueller-Hinton broth with 2-5% lysed horse blood.
-
H. influenzae : Haemophilus Test Medium (HTM).
-
M. catarrhalis and S. aureus : Cation-adjusted Mueller-Hinton broth.
-
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Broth microdilution workflow.
Clinical Perspective
Clinical trials have demonstrated the efficacy of thiamphenicol, often in the form of thiamphenicol glycinate acetylcysteinate (TGA), in treating respiratory tract infections. TGA combines the antibacterial action of thiamphenicol with the mucolytic properties of N-acetylcysteine. Studies have shown high rates of clinical success and bacteriological eradication in patients with acute bronchitis, sinusitis, and otitis media.[5] In comparative trials, the efficacy of TGA has been shown to be comparable or superior to other standard antibiotics.[5]
Conclusion
This compound demonstrates potent in vitro activity against a range of clinically significant respiratory pathogens. Its efficacy is comparable to several first-line antibiotics. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a valuable therapeutic agent in the management of bacterial infections.
References
- 1. In vitro activity of thiamphenicol against multiresistant Streptococcus pneumoniae, Haemophilus influenzae and Staphylococcus aureus in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiamphenicol Glycinate Hydrochloride and Current Antibiotics for Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride against commonly prescribed antibiotics for respiratory tract infections. The data presented is collated from multiple studies to offer a comprehensive overview for research and development purposes.
Mechanism of Action
Thiamphenicol, the active component of thiamphenicol glycinate hydrochloride, is a broad-spectrum antibiotic belonging to the phenicol class.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit of bacteria, which prevents the formation of peptide bonds between amino acids.[1][2][3] This action halts the production of essential proteins necessary for bacterial growth and replication, leading to a bacteriostatic effect.[3] Notably, thiamphenicol is effective against bacteria that have developed resistance to chloramphenicol (B1208) through enzymatic modification, as it is not inactivated by chloramphenicol acetyltransferase (CAT).[2]
In Vitro Activity of Thiamphenicol and Comparator Antibiotics
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of thiamphenicol and other antibiotics against common respiratory pathogens. MIC values are a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Antibiotic | Streptococcus pneumoniae | Haemophilus influenzae | Streptococcus pyogenes |
| Thiamphenicol | 0.5 - 2 mg/L (MIC50/MIC90) [4] | 0.5 - 1 mg/L (MIC50/MIC90) [4] | 2 - 4 mg/L (MIC50/MIC90) [4] |
| Amoxicillin-Clavulanate | 2 µg/ml (MIC90)[5] | ≤2/1 µg/mL (Susceptible Breakpoint)[6][7] | |
| Ceftriaxone | ≤1 µg/ml (Susceptible Breakpoint for non-meningeal isolates)[8] | ||
| Azithromycin | >16 µg/ml (MIC90)[5] |
Note: Data is compiled from multiple sources and testing conditions may vary. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of antibiotic performance. These are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method (based on CLSI/ISO guidelines): [4][9]
-
Preparation of Antimicrobial Solutions: Stock solutions of each antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates for 18-24 hours. A standardized inoculum is prepared by suspending colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.
Time-Kill Assay
-
Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.
-
Antibiotic Exposure: The antibiotic is added to the bacterial suspension at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). A growth control with no antibiotic is included.
-
Sampling and Viable Counts: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are removed from each test and control tube. The samples are serially diluted and plated on appropriate agar plates.
-
Incubation and Colony Counting: The plates are incubated for 18-24 hours, after which the number of colonies is counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of Thiamphenicol.
Caption: Workflow for MIC determination.
Caption: Key features of selected antibiotics.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. In vitro activity of thiamphenicol against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]
- 5. National and Regional Assessment of Antimicrobial Resistance among Community-Acquired Respiratory Tract Pathogens Identified in a 2005-2006 U.S. Faropenem Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amoxicillin-Clavulanate Breakpoints Against Haemophilus influenzae: Rationale for Revision by the Clinical and Laboratory Standards Institute - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA Rationale for Recognition Decision: Amoxicillin and Clavulanate against Haemophilus influenzae [einpresswire.com]
- 8. researchgate.net [researchgate.net]
- 9. apec.org [apec.org]
statistical analysis of thiamphenicol glycinate hydrochloride comparative trial data
Thiamphenicol (B1682257) glycinate (B8599266) hydrochloride, a broad-spectrum antibiotic, has been the subject of numerous clinical investigations to evaluate its efficacy and safety against various bacterial infections, particularly those affecting the respiratory tract. This guide provides a comprehensive comparison of thiamphenicol glycinate hydrochloride with other widely used antibiotics, supported by data from comparative clinical trials.
Efficacy in Respiratory Tract Infections
This compound and its derivative, thiamphenicol glycinate acetylcysteinate, have demonstrated significant efficacy in treating acute and exacerbated respiratory tract infections.
Comparison with Thiamphenicol Glycinate Acetylcysteinate
A multicenter, double-blind, randomized clinical trial compared the aerosol administration of this compound (TG) with thiamphenicol glycinate acetylcysteinate (TGA) for acute and exacerbated respiratory infections. Both treatments effectively alleviated symptoms such as the frequency and severity of cough and difficulty in expectoration in patients with tracheobronchitis and acute and exacerbated chronic bronchitis.[1] Notably, investigator ratings of "Very Good" were higher for the TGA group (37%) compared to the TG group (28%), although both were rated "Good" or "Very Good" in 90% of patients.[1]
Comparison with Clarithromycin (B1669154)
In an open, comparative pilot study focusing on acute lower respiratory tract infections caused by Chlamydia pneumoniae, intramuscular this compound was compared with clarithromycin.[2] The clinical efficacy was found to be similar between the two treatment groups, establishing this compound as a viable alternative to clarithromycin for this indication.[2]
| Comparator | Indication | This compound Efficacy | Comparator Efficacy | Key Findings |
| Thiamphenicol Glycinate Acetylcysteinate | Acute/Exacerbated Respiratory Infections | Rated "Very Good" in 28% of patients.[1] | Rated "Very Good" in 37% of patients.[1] | Both treatments were effective and well-tolerated.[1] |
| Clarithromycin | Acute Lower Respiratory Tract Infections due to C. pneumoniae | 34 out of 40 patients showed clinical success.[2] | Clinical efficacy was similar to thiamphenicol.[2] | Thiamphenicol is an effective alternative to clarithromycin.[2] |
| Cefazolin (B47455) | Severe Upper Respiratory Tract Infections (Rhinosinusitis) | Symptom disappearance in 94% of patients.[3] | Significantly less effective than TGA in rhinosinusitis. | TGA was significantly better than cefazolin for rhinosinusitis.[3] |
| Amoxicillin/Clavulanate | Acute Uncomplicated Rhinosinusitis (in children) | As effective as the comparator.[4] | As effective as TGA.[4] | TGA reduced the need for other concomitant drugs.[4] |
Efficacy in Other Infections
Comparison with Azithromycin (B1666446) for Chancroid
A study comparing single-dose treatments for chancroid found thiamphenicol to be more effective than azithromycin. The cure rate for thiamphenicol was 89%, whereas for azithromycin it was 73%.[5] Treatment failure with azithromycin was notably high in HIV-positive patients.[5]
| Comparator | Indication | Thiamphenicol Efficacy | Comparator Efficacy | Key Findings |
| Azithromycin | Chancroid | 89% cure rate (single dose).[5] | 73% cure rate (single dose).[5] | Thiamphenicol is recommended as the preferred single-dose regimen.[5] |
Safety and Tolerability
Across multiple studies, this compound and its derivatives have been shown to be well-tolerated. In the comparison with its acetylcysteinate form, fewer than 5% of patients in both groups experienced adverse events.[1] A retrospective study on oncological patients receiving aerosolized thiamphenicol glycinate reported no adverse reactions or intolerance.[6] Furthermore, in a large randomized trial for upper respiratory tract infections, the tolerability of thiamphenicol glycinate acetylcysteinate was rated significantly better than comparator antibiotics, with no patient discontinuing the trial due to adverse events.[3]
Experimental Protocols
General Clinical Trial Design for Respiratory Infections
Most of the cited studies on respiratory tract infections followed a randomized controlled trial design. Key elements of the methodology include:
-
Patient Population: Patients diagnosed with specific respiratory tract infections (e.g., acute bronchitis, rhinosinusitis, pneumonia) based on clinical and, where applicable, radiological and microbiological assessments.
-
Intervention and Comparator: Administration of this compound (often in parenteral or aerosol form) compared against another active antibiotic. Dosages and duration of treatment were predefined.
-
Randomization and Blinding: Patients were randomly assigned to treatment groups. Several studies employed a double-blind design where neither the patient nor the investigator knew the assigned treatment.
-
Outcome Measures: Primary outcomes typically included clinical success (resolution or significant improvement of symptoms) and microbiological eradication (elimination of the causative pathogen). Safety and tolerability were assessed by monitoring adverse events.
-
Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the treatment groups.
Mechanism of Action
Thiamphenicol, an analogue of chloramphenicol, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically to the peptidyl transferase center. This binding action prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.
References
A Comparative Meta-Analysis of Thiamphenicol Glycinate Hydrochloride in Clinical Research
Thiamphenicol (B1682257) glycinate (B8599266) hydrochloride, a derivative of thiamphenicol, is a broad-spectrum antibiotic utilized in the treatment of various bacterial infections. This guide provides a meta-analysis of available clinical research on thiamphenicol glycinate hydrochloride and its combination form, thiamphenicol glycinate acetylcysteinate, comparing their efficacy and safety with other commonly used antibiotics. The analysis focuses on data from clinical trials in respiratory tract infections and other infectious diseases.
Mechanism of Action
Thiamphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the action of peptidyl transferase. This action blocks the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain.[1]
References
A Comparative Guide to Thiamphenicol Glycinate Hydrochloride Formulations for Parenteral Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of different formulation strategies for thiamphenicol (B1682257) glycinate (B8599266) hydrochloride, a broad-spectrum antibiotic. The focus is on parenteral formulations, highlighting key performance indicators and the experimental data that underpins formulation selection. Due to a lack of publicly available direct comparative studies of different thiamphenicol glycinate hydrochloride formulations, this guide combines information from a patented formulation with established principles of parenteral drug development to present a comparative analysis of a liquid versus a lyophilized formulation.
Overview of Formulation Strategies
The development of a stable and effective parenteral formulation for this compound is critical for its clinical application. The choice of formulation can significantly impact the drug's solubility, stability, and ease of administration. Two common strategies for parenteral drugs are ready-to-use liquid formulations and lyophilized (freeze-dried) powders for reconstitution.
-
Liquid Formulation: This approach offers the convenience of a ready-to-use product, eliminating the need for reconstitution. However, the aqueous environment can present challenges to the long-term stability of the drug.
-
Lyophilized Formulation: Lyophilization involves removing water from the drug product at low temperatures, which can significantly enhance the stability of drugs that are susceptible to hydrolysis. The trade-off is the need for reconstitution before administration.
Side-by-Side Comparison of Formulations
For the purpose of this guide, we will compare a patented liquid formulation with a hypothetical, yet representative, lyophilized formulation based on common industry practices.
Table 1: Comparison of Liquid and Lyophilized this compound Formulations
| Parameter | Formulation A: Liquid Injection | Formulation B: Lyophilized Powder for Injection (Hypothetical) |
| Composition | Thiamphenicol, Dimethyl Acetamide, Doxofylline, Propylene Glycol[1] | This compound, Mannitol (Bulking Agent), pH adjusting agent (e.g., HCl/NaOH) |
| Physical State | Clear liquid solution[1] | Solid, porous cake |
| Stability | Prone to hydrolysis; requires careful selection of co-solvents and pH control to minimize degradation.[2] | Generally superior long-term stability due to the absence of water; less susceptible to hydrolytic degradation.[3] |
| Shelf-life | Typically shorter than lyophilized formulations. | Extended shelf-life is a primary advantage of lyophilization.[3] |
| Ease of Use | Ready-to-use, no reconstitution required. | Requires reconstitution with a suitable diluent (e.g., Sterile Water for Injection) prior to administration.[3] |
| Manufacturing | Simpler manufacturing process compared to lyophilization. | More complex and time-consuming manufacturing process involving freezing and drying cycles. |
| Potential Issues | Potential for drug degradation in solution over time; risk of precipitation if not formulated correctly.[2] | Potential for incomplete reconstitution, cake collapse during lyophilization, and introduction of particulates.[3] |
Experimental Protocols
The evaluation of parenteral formulations relies on a battery of standardized analytical tests. Below are detailed methodologies for key experiments.
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.
-
Objective: To develop and validate a method that can accurately measure the concentration of this compound and its potential degradants in the formulation.
-
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][5]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate) is typically employed. The exact ratio is optimized to achieve good separation.[4][5]
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.[4][5]
-
Detection: UV detection at a wavelength where the drug and its degradation products have significant absorbance (e.g., 225 nm or 275 nm) is a common choice.[4]
-
Forced Degradation Studies: To ensure the method is stability-indicating, the drug product is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products.[6] The HPLC method must be able to resolve the API peak from all degradation product peaks.
-
Dissolution Testing (for Lyophilized Powder)
While not a standard release test for parenteral solutions, dissolution testing of the lyophilized cake can provide insights into its reconstitution properties.
-
Objective: To assess the rate and extent of dissolution of the lyophilized powder in a specified medium.
-
Methodology:
-
Apparatus: A USP Apparatus 2 (paddle apparatus) can be adapted for this purpose.
-
Medium: The reconstitution vehicle (e.g., Sterile Water for Injection) at a specified volume and temperature (e.g., 25°C).
-
Procedure: The lyophilized cake is placed in the dissolution vessel, and the paddle is rotated at a set speed (e.g., 50 rpm). Samples of the dissolution medium are withdrawn at predetermined time intervals and analyzed by HPLC to determine the concentration of the dissolved drug.
-
Reconstitution Time (for Lyophilized Powder)
-
Objective: To determine the time required for the lyophilized powder to completely dissolve in the reconstitution vehicle.[3]
-
Methodology:
-
A specified volume of the recommended diluent is added to the vial containing the lyophilized powder.
-
The vial is gently swirled or agitated.
-
The time taken for the powder to completely dissolve and form a clear solution is recorded.[3]
-
Visualizations
Experimental Workflow for Formulation Comparison
Caption: Workflow for comparing liquid and lyophilized formulations.
Signaling Pathway of Thiamphenicol's Antibacterial Action
References
- 1. CN102125541A - Compound thiamphenicol injection and preparation method thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Disposal of Thiamphenicol Glycinate Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Thiamphenicol glycinate (B8599266) hydrochloride, a broad-spectrum antibiotic, requires careful consideration for its end-of-life handling. The appropriate disposal procedure is contingent on its classification as either a hazardous or non-hazardous waste, as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Given the absence of a specific EPA waste code for Thiamphenicol glycinate hydrochloride, a systematic approach to waste characterization is essential. This guide provides the necessary step-by-step procedures to ensure safe and compliant disposal.
Waste Characterization: The First Step
Before disposal, laboratory personnel must determine if the this compound waste is considered RCRA hazardous. This involves two primary considerations:
-
Listed Wastes: Check if the chemical is explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products. A thorough review of these lists is required.
-
Characteristic Wastes: If not a listed waste, determine if the material exhibits any of the four characteristics of hazardous waste:
-
Ignitability: A flash point of less than 140°F.
-
Corrosivity: A pH of less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Instability, potential for violent reaction, or generation of toxic gases when mixed with water.
-
Toxicity: The presence of specific contaminants at concentrations at or above regulatory levels, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).
-
It is important to note that Thiamphenicol's analogue, chloramphenicol, is recognized as a carcinogen and is typically handled as a hazardous waste.[1] In the absence of definitive data for this compound, a conservative approach of treating it as a hazardous waste is recommended to ensure the highest level of safety and compliance.
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Protocol for Hazardous Pharmaceutical Waste Disposal
If this compound is determined to be a hazardous waste, the following procedures must be strictly adhered to:
-
Segregation and Collection:
-
Collect the waste in a designated, properly labeled, and sealed container.
-
The container should be compatible with the chemical and clearly marked as "Hazardous Waste."
-
Do not mix with other types of waste.
-
-
Labeling:
-
The hazardous waste label must include:
-
The words "Hazardous Waste."
-
The name and address of the generating facility.
-
The specific name of the waste (this compound).
-
The appropriate RCRA waste code, if identified.
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed container in a designated satellite accumulation area or a central accumulation area that meets all regulatory requirements.
-
The storage area must be secure and inaccessible to unauthorized personnel.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Ensure that the contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Maintain all shipping manifests and certificates of destruction as part of your laboratory's compliance records.
-
Protocol for Non-Hazardous Pharmaceutical Waste Disposal
In the event that this compound is definitively classified as non-hazardous, the following disposal protocol should be followed.[2][3][4] It is crucial to prevent its entry into water systems and landfills.
-
Segregation and Collection:
-
Labeling:
-
Clearly label the container as "Non-Hazardous Pharmaceutical Waste for Incineration."[2]
-
Include the name of the chemical.
-
-
Storage:
-
Store the container in a secure area to prevent diversion or accidental exposure.[2]
-
-
Disposal:
-
The recommended disposal method for non-hazardous pharmaceutical waste is incineration through a licensed medical waste disposal service.[2][4] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Maintain records of disposal, including manifests from the waste contractor.[3]
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes the general thresholds for hazardous waste characteristics.
| Hazardous Waste Characteristic | Regulatory Threshold | EPA Waste Code |
| Ignitability | Flash point < 140°F (60°C) | D001 |
| Corrosivity | pH ≤ 2 or ≥ 12.5 | D002 |
| Reactivity | Unstable, reacts violently with water, etc. | D003 |
| Toxicity | Exceeds specific contaminant levels via TCLP | D004 - D043 |
Disclaimer: This information is intended as a general guide. Researchers and laboratory managers are responsible for ensuring compliance with all applicable federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Thiamphenicol Glycinate Hydrochloride
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Thiamphenicol glycinate (B8599266) hydrochloride. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Thiamphenicol glycinate hydrochloride is a broad-spectrum antibacterial agent. While a valuable tool in research, it is classified as harmful if swallowed and requires specific handling procedures to minimize exposure risk. The following information outlines the necessary personal protective equipment (PPE), handling and storage protocols, and emergency procedures.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This equipment should be donned before handling the compound and only removed after safely completing the procedure and decontaminating.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields. Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Hands | Chemical-resistant Gloves | Impermeable gloves, such as nitrile or neoprene. |
| Body | Protective Clothing | Fire/flame resistant and impervious lab coat or gown. |
| Respiratory | Respirator | Required when dusts are generated. A fit-tested N95 or higher-rated respirator should be used. |
Standard Operating Procedure for Handling
Proper handling of this compound is crucial to prevent accidental exposure. The following workflow outlines the standard procedure from preparation to disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

